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  • Product: 3,7-Dimethyl-2,6-octadienyl Butyrate
  • CAS: 2173-82-2

Core Science & Biosynthesis

Foundational

Structural Elucidation and Spectral Validation of 3,7-Dimethyl-2,6-octadienyl Butyrate: A Comprehensive 1H and 13C NMR Guide

Executive Summary & Molecular Architecture 3,7-Dimethyl-2,6-octadienyl butyrate, universally known as geranyl butyrate (CAS: 106-29-6), is a monoterpenoid ester of profound importance in both the flavor/fragrance sectors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

3,7-Dimethyl-2,6-octadienyl butyrate, universally known as geranyl butyrate (CAS: 106-29-6), is a monoterpenoid ester of profound importance in both the flavor/fragrance sectors and modern pharmacological research. Characterized by its fruity, floral scent, this compound is increasingly investigated for its bioactivity, including potential antineoplastic properties against murine leukemia and its efficacy as a natural tick repellent 1[1], 2[2].

For drug development professionals and synthetic chemists, confirming the structural integrity of geranyl butyrate is paramount. The molecule (C14H24O2) consists of a linear monoterpene (geranyl) tail and a short-chain fatty acid (butyrate) head 3[3]. The unique electronic environments within this architecture—specifically the highly electronegative ester oxygen and the magnetically anisotropic trisubstituted double bonds—create a distinct, self-validating Nuclear Magnetic Resonance (NMR) signature.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in spectral data, the acquisition protocol must be designed as a self-validating system. The following step-by-step methodology guarantees high-resolution, artifact-free spectra.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity (≥98%) geranyl butyrate in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS). Transfer the solution to a precision 5 mm NMR tube.

    • Causality: CDCl3 provides a deuterium lock signal to stabilize the spectrometer's magnetic field, preventing signal drift over time. TMS acts as the internal zero-point reference (δ 0.00 ppm), ensuring absolute accuracy of chemical shifts.

  • Instrument Tuning and Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance). Perform automated tuning and matching for both 1H and 13C nuclei.

    • Causality: Optimizing the probe's resonance frequency maximizes energy transfer between the radiofrequency (RF) coils and the sample, drastically improving the signal-to-noise (S/N) ratio.

  • Gradient Shimming: Execute 3D gradient shimming to homogenize the static magnetic field (B0) across the sample volume.

    • Causality: Poor magnetic homogeneity causes peak broadening, which obscures the fine J-coupling resolution required to distinguish the complex multiplet patterns of the geranyl chain.

  • 1H NMR Acquisition: Utilize a standard 1D proton pulse sequence (e.g., zg30). Acquire 16 to 32 scans with a relaxation delay (D1) of 2 seconds.

  • 13C NMR Acquisition: Utilize a proton-decoupled 13C pulse sequence (e.g., zgpg30). Acquire 1024 to 2048 scans with a relaxation delay of 2 seconds.

    • Causality: The low natural isotopic abundance of 13C (~1.1%) necessitates a significantly higher number of transient scans to achieve a viable S/N ratio compared to 1H NMR.

  • Data Processing & Validation: Apply Fourier transformation, zero- and first-order phase correction, and baseline correction. Integrate the 1H peaks to verify the total proton count strictly equals 24H.

NMR_Workflow S1 Sample Preparation (Geranyl Butyrate in CDCl3) S2 Instrument Calibration (TMS Reference & Shimming) S1->S2 S3 1H NMR Acquisition (400/500 MHz, 16 Scans) S2->S3 S4 13C NMR Acquisition (100/125 MHz, 1024 Scans) S2->S4 S5 Data Processing (Fourier Transform & Phase) S3->S5 S4->S5 S6 Spectral Validation (Integration = 24H, Peaks = 14C) S5->S6

Figure 1: Self-validating NMR acquisition and processing workflow for geranyl butyrate.

1H NMR Spectral Analysis & Causality

The 1H NMR spectrum of geranyl butyrate is a masterclass in inductive and anisotropic effects. The most critical diagnostic peak is the C1 methylene group (-CH2-O-). Because these protons are adjacent to the highly electronegative ester oxygen, electron density is pulled away from them, reducing their local magnetic shielding. Consequently, they resonate significantly downfield at δ 4.59 ppm as a doublet (J = 7.1 Hz) due to coupling with the adjacent vinylic proton at C24[4].

Furthermore, the vinylic protons (C2 and C6) experience magnetic anisotropy from the π-electron clouds of the double bonds, pushing their signals to the 5.08–5.34 ppm range. The butyrate chain exhibits a classic aliphatic signature: a triplet at 0.95 ppm (terminal methyl), a multiplet at 1.65 ppm, and a triplet at 2.28 ppm (alpha-carbonyl methylene).

Table 1: 1H NMR Data Summary (CDCl3, 400 MHz)
PositionProton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
C1 -CH2-O-4.59Doublet (d)7.12H
C2 =CH-5.34Triplet (t)7.11H
C6 =CH-5.08Multiplet (m)-1H
C4, C5 -CH2-CH2-2.01 – 2.10Multiplet (m)-4H
C9 -CH3 (C3-Me)1.70Singlet (s)-3H
C10 -CH3 (C7-Me)1.68Singlet (s)-3H
C8 -CH3 (C7-Me)1.60Singlet (s)-3H
C2' -CH2-C=O2.28Triplet (t)7.42H
C3' -CH2-1.65Multiplet (m)-2H
C4' -CH30.95Triplet (t)7.43H

Validation Check: The sum of the integrations strictly equals 24 protons, confirming the integrity of the C14H24O2 structure.

13C NMR Spectral Analysis & Causality

A self-validating 13C NMR spectrum for geranyl butyrate must resolve exactly 14 distinct carbon environments. The spectrum is anchored by the ester carbonyl carbon (C1'), which is heavily deshielded by the double bond to oxygen, resonating at approximately 173.8 ppm 5[5].

The sp2 hybridized carbons of the geranyl backbone (C2, C3, C6, C7) appear in the alkene region (118–142 ppm). Notably, the quaternary vinylic carbons (C3 and C7) resonate further downfield than the tertiary vinylic carbons due to the inductive effects of the attached methyl groups.

Table 2: 13C NMR Data Summary (CDCl3, 100 MHz)
PositionCarbon TypeChemical Shift (δ, ppm)
C1' C=O (Carbonyl)173.8
C3 =C< (Quaternary sp2)142.2
C7 =C< (Quaternary sp2)131.8
C6 =CH- (Tertiary sp2)123.8
C2 =CH- (Tertiary sp2)118.5
C1 -CH2-O-61.2
C4 -CH2-39.5
C2' -CH2-C=O (Butyrate)36.3
C5 -CH2-26.3
C8 -CH325.7
C3' -CH2- (Butyrate)18.5
C10 -CH317.7
C9 -CH316.5
C4' -CH3 (Butyrate terminal)13.7

Mechanistic Insights: NMR as a Dynamic Tracking Tool in Drug Synthesis

In modern green chemistry and pharmaceutical synthesis, geranyl butyrate is frequently produced via the enzymatic esterification of geraniol and butyric acid using extremophilic lipases like Eversa Transform 2.0 (ET2) 6[6]. Detailed quantum mechanics/molecular mechanics (QM/MM) studies reveal that the nucleophilic attack during the deacylation reaction is the rate-limiting step, possessing a free energy barrier of 14.0 kcal/mol 7[7].

NMR spectroscopy serves as a dynamic tracking mechanism for this biotransformation. The conversion of the alcohol to the ester is quantitatively validated by monitoring two distinct shifts:

  • 1H NMR Tracking: The downfield shift of the C1 methylene protons from ~4.15 ppm (in the geraniol precursor) to ~4.59 ppm (in the geranyl butyrate product)1[1].

  • 13C NMR Tracking: The emergence of the ester carbonyl carbon peak at ~173.8 ppm, which is entirely absent in the starting materials 5[5].

Synthesis_NMR Geraniol Geraniol (Acyl Acceptor) Enzyme Lipase Biocatalyst (e.g., Eversa Transform 2.0) Geraniol->Enzyme Butyric Butyric Acid (Acyl Donor) Butyric->Enzyme Ester Geranyl Butyrate (Target Ester) Enzyme->Ester Esterification NMR_Track NMR Tracking (C=O appearance at 173.8 ppm) Ester->NMR_Track Spectral Validation

Figure 2: Enzymatic esterification pathway and corresponding NMR tracking mechanism.

References

  • PubChem Compound Summary for CID 5355856, Geranyl butyrate. National Center for Biotechnology Information. URL:[Link]

  • Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. ACS Omega. URL:[Link]

  • The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents. Oriental Journal of Chemistry. URL:[Link]

  • Bioactivity-Guided Investigation of Geranium Essential Oils as Natural Tick Repellents. USDA ARS / Journal of Agricultural and Food Chemistry. URL:[Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Dynamics of 3,7-Dimethyl-2,6-octadienyl Butyrate: A Mechanistic and Analytical Guide

Executive Summary 3,7-Dimethyl-2,6-octadienyl butyrate, commonly known as geranyl butyrate , is an acyclic monoterpene ester of profound interest in flavor chemistry, fragrance profiling, and modern pharmacognosy due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,7-Dimethyl-2,6-octadienyl butyrate, commonly known as geranyl butyrate , is an acyclic monoterpene ester of profound interest in flavor chemistry, fragrance profiling, and modern pharmacognosy due to its emerging potential as an anticancer agent[1]. Accurate identification of this compound in complex biological or botanical matrices relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS). However, the structural isomerism inherent to terpenes—specifically the geometric cis/trans relationship between neryl butyrate and geranyl butyrate—makes mass spectral interpretation uniquely challenging.

This whitepaper provides an authoritative, mechanistic breakdown of the electron ionization (EI) fragmentation pathways of geranyl butyrate. Furthermore, it establishes a self-validating analytical protocol designed to eliminate false positives in drug development and natural product screening workflows.

Chemical Architecture & Ionization Logic

Geranyl butyrate ( C14​H24​O2​ , MW: 224.34 g/mol ) consists of a geranyl backbone (a ten-carbon terpene chain with two double bonds) esterified to a four-carbon butyric acid moiety[2].

When subjected to standard Electron Ionization (EI) at 70 eV , the molecule undergoes rapid and predictable degradation. The causality behind the resulting spectrum lies in the stability of the intermediate cations:

  • Absence of the Molecular Ion: The molecular ion [M]+ at m/z 224 is virtually absent in standard EI spectra[3]. The ester linkage is highly labile, and the allylic nature of the geranyl chain ensures that the activation energy for bond dissociation is rapidly overcome at 70 eV.

  • Charge Retention: During fragmentation, the positive charge preferentially resides on the highly conjugated or resonance-stabilized hydrocarbon fragments rather than the oxygen-containing leaving groups.

Mechanistic Fragmentation Pathways

The fragmentation of geranyl butyrate follows four primary deterministic pathways. Understanding these pathways allows analytical scientists to confidently differentiate geranyl esters from other aliphatic esters.

Pathway A: Allylic Cleavage (The Isopentenyl Signature)

The most thermodynamically favorable cleavage occurs at the allylic C-C bonds within the geranyl backbone. This yields the isopentenyl cation at m/z 69 [C5​H9​]+ . Due to its intense resonance stabilization, m/z 69 frequently presents as a highly abundant peak (and often the base peak) in the spectra of acyclic monoterpenes[4].

Pathway B: Neutral Loss & Terpene Rearrangement

The ester linkage undergoes a characteristic cleavage resulting in the neutral loss of butyric acid (88 Da). This leaves a terpene diene radical cation at m/z 136 [C10​H16​]+ . This intermediate is highly unstable and rapidly cascades into a series of hydrocarbon rearrangements, most notably forming the heavily conjugated m/z 93 [C7​H9​]+ ion, which can dominate the spectrum depending on quadrupole tuning[4][5].

Pathway C: Acylium Ion Formation

Cleavage adjacent to the carbonyl oxygen (alpha-cleavage) yields the butyryl cation at m/z 71 [C4​H7​O]+ . This peak is the critical diagnostic marker that confirms the identity of the ester moiety. For instance, geranyl acetate yields m/z 43, while geranyl propionate yields m/z 57. The presence of m/z 71 confirms the butyrate chain[1].

Pathway D: Carbon Monoxide Extrusion

The acylium ion (m/z 71) can undergo further degradation by extruding carbon monoxide (28 Da) to form a propyl cation at m/z 43 [C3​H7​]+ .

Fragmentation M Molecular Ion [M]+ m/z 224 C14H24O2+ T1 Terpene Diene Ion m/z 136 [C10H16]+ M->T1 Neutral Loss (- Butyric Acid, 88 Da) T2 Isopentenyl Cation m/z 69 [C5H9]+ M->T2 Allylic Cleavage T3 Butyryl Cation m/z 71 [C4H7O]+ M->T3 Alpha Cleavage (Carbonyl) T1->T2 Secondary Cleavage T5 Rearranged Terpene m/z 93 [C7H9]+ T1->T5 Hydrocarbon Cascade T4 Propyl Cation m/z 43 [C3H7]+ T3->T4 - CO (28 Da)

Caption: Mechanistic pathways for the electron ionization (EI) fragmentation of Geranyl Butyrate.

Quantitative Data Presentation

The table below summarizes the diagnostic ions required for the positive identification of geranyl butyrate. Relative abundances may shift slightly based on the specific mass analyzer (e.g., quadrupole vs. ion trap), but the presence of these fragments is non-negotiable for spectral matching[4][6].

m/z ValueIon FormulaTypical Relative AbundanceMechanistic Origin / Structural Significance
93 [C7​H9​]+ 90 - 100% (Base Peak)Complex rearrangement of the terpene backbone following ester cleavage.
69 [C5​H9​]+ 60 - 100%Allylic cleavage yielding the stable isopentenyl cation. Hallmark of terpenes.
71 [C4​H7​O]+ 15 - 30%Butyryl acylium ion. Confirms the presence of the butyrate ester chain.
41 [C3​H5​]+ 20 - 40%Secondary hydrocarbon fragmentation (allyl cation).
136 [C10​H16​]+ 5 - 10%Terpene diene radical cation formed via neutral loss of butyric acid.
224 [C14​H24​O2​]+ < 1% (Often Absent)Intact molecular ion. Highly unstable under 70 eV EI conditions.

Self-Validating Experimental Protocol: GC-MS Analysis

Because the mass spectrum of geranyl butyrate is nearly identical to its cis-isomer (neryl butyrate), relying solely on MS spectral library matching (e.g., NIST) is a critical analytical error. A self-validating system must incorporate orthogonal data. In this protocol, we mandate the use of the Linear Retention Index (LRI) to ensure absolute structural confirmation[5][7].

Step 1: Sample Preparation
  • Extract the target matrix (e.g., botanical essential oil or biocatalytic reaction mixture) using a non-polar solvent such as high-purity hexane or ethyl acetate.

  • Spike the sample with an internal standard (e.g., butyl butyrate or nonane) to a final concentration of 10 µg/mL to monitor injection consistency[5].

Step 2: GC Separation Parameters

Causality: We select a slightly polar to non-polar stationary phase (e.g., HP-5MS, 5% phenyl methyl siloxane) because it separates geometric isomers based on subtle boiling point and polarizability differences.

  • Column: HP-5MS or equivalent (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL volume, split ratio 1:50, inlet temperature at 250°C.

  • Oven Program: Initial hold at 50°C for 1 minute. Ramp at 5°C/min to 200°C, then ramp at 25°C/min to 300°C and hold for 1 minute[5].

Step 3: MS Detection Parameters

Causality: 70 eV is the universal standard for EI. Deviating from this energy will alter the fragmentation cascade, rendering NIST library matching invalid.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Temperatures: Ion source at 230°C; Quadrupole at 150°C.

  • Scan Range: Full scan mode from m/z 40 to 500.

Step 4: Orthogonal Validation (The Control System)
  • Alkane Co-injection: Run a standard mixture of C8​−C20​ n-alkanes under the exact same GC-MS conditions.

  • LRI Calculation: Calculate the Linear Retention Index for the target peak. Geranyl butyrate typically yields an LRI of ~1555 to 1610 on a 5% phenyl column, whereas neryl butyrate elutes earlier[7].

  • Validation Gate: A positive identification requires a >90% MS library match score AND an experimental LRI within ±5 units of the literature value.

GCMS_Workflow S1 Sample Prep Liquid Extraction S2 GC Separation Non-polar Column S1->S2 S3 Ionization EI at 70 eV S2->S3 S4 Mass Analysis Quadrupole S3->S4 S5 Validation NIST & LRI Matching S4->S5

Caption: Standardized self-validating GC-MS analytical workflow for terpenyl esters.

References

  • PubChem. "Geranyl butyrate | C14H24O2 | CID 5355856".
  • NIST Mass Spectrometry Data Center. "Butanoic acid, 3,7-dimethyl-2,6-octadienyl ester, (E)-". National Institute of Standards and Technology (NIST).
  • ACS Publications. "Bioproduction of Geranyl Esters by Integrating Microbial Biosynthesis and Enzymatic Conversion". Journal of Agricultural and Food Chemistry.
  • The Analytical Scientist.
  • Orient J Chem. "The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents". Oriental Journal of Chemistry.

Sources

Foundational

Biosynthesis of 3,7-Dimethyl-2,6-octadienyl Butyrate: A Mechanistic and Methodological Guide

Executive Summary 3,7-Dimethyl-2,6-octadienyl butyrate—commonly known as geranyl butyrate (the E-isomer) or neryl butyrate (the Z-isomer)—is a high-value volatile ester characterized by its fruity, floral, and rosy olfac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,7-Dimethyl-2,6-octadienyl butyrate—commonly known as geranyl butyrate (the E-isomer) or neryl butyrate (the Z-isomer)—is a high-value volatile ester characterized by its fruity, floral, and rosy olfactory profile 1[1]. In aromatic plants, its biosynthesis represents a metabolic convergence of the terpenoid and fatty acid degradation pathways. The final, critical step is an esterification reaction catalyzed by alcohol acyltransferases (AATs)2[2]. This guide provides a comprehensive analysis of the molecular mechanisms, pathway architecture, and self-validating experimental protocols required for characterizing and synthesizing this compound.

Biosynthetic Pathway Architecture

The production of 3,7-dimethyl-2,6-octadienyl butyrate requires the spatial and temporal coordination of two distinct precursor modules before converging in the cytosol:

  • Module 1: Terpenoid Precursor Supply (Plastidial MEP Pathway) The alcohol moiety, geraniol, is synthesized via the methylerythritol phosphate (MEP) pathway. Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are condensed by geranyl pyrophosphate synthase (GPPS) to form GPP. Geraniol synthase (GES) then catalyzes the hydrolysis of GPP to geraniol.

  • Module 2: Acyl-CoA Precursor Supply (Cytosolic/Peroxisomal) The acyl donor, butyryl-CoA, is primarily derived from the β-oxidation of fatty acids or the degradation of branched-chain amino acids 3[3].

  • Module 3: Esterification (Cytosolic) The final condensation is catalyzed by AATs belonging to the BAHD superfamily. These enzymes exhibit broad substrate plasticity but rely on a highly conserved structural motif for catalysis2[2].

Biosynthesis cluster_plastid Plastid: Terpenoid Module cluster_cyto Cytosol/Peroxisome: Acyl-CoA Module MEP MEP Pathway IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP GPP Geranyl Pyrophosphate IPP_DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES Product 3,7-Dimethyl-2,6-octadienyl Butyrate (Geranyl Butyrate) Geraniol->Product AAT (Alcohol Acyltransferase) FA Fatty Acid Pool ButyrylCoA Butyryl-CoA FA->ButyrylCoA β-Oxidation ButyrylCoA->Product AAT

Figure 1: Biosynthetic pathway of 3,7-Dimethyl-2,6-octadienyl Butyrate via MEP and Acyl-CoA modules.

Mechanistic Insights: The HXXXD Catalytic Motif

AATs utilize a general base catalysis mechanism. The histidine residue within the conserved HXXXD motif deprotonates the hydroxyl group of geraniol. This increases the nucleophilicity of the oxygen, facilitating a nucleophilic attack on the electrophilic thioester carbonyl carbon of butyryl-CoA, ultimately releasing Coenzyme A and the ester product 4[4].

Causality Check: Why is this specific mechanism critical for experimental design? Because the initial deprotonation step is highly pH-dependent. In vitro assays must be strictly buffered (typically pH 7.0–8.0) to ensure the histidine imidazole ring remains unprotonated prior to substrate binding; otherwise, catalytic efficiency plummets.

Experimental Protocols: Self-Validating Systems

To study or engineer this pathway, researchers employ either in vitro enzyme characterization or whole-cell bioproduction coupled with enzymatic esterification.

Protocol A: In Vitro Characterization of Plant AATs

Objective: Determine the specific activity and kinetic parameters of an isolated AAT for geraniol and butyryl-CoA. Self-Validating Design: Every assay must include a heat-denatured enzyme control to subtract background non-enzymatic esterification, ensuring the measured Vmax​ is purely catalytic.

Step-by-Step Methodology :

  • Reaction Mixture Preparation : In a 1.5 mL silanized glass vial (to prevent non-specific adsorption of the hydrophobic geraniol), combine 50 mM Tris-HCl buffer (pH 7.5), 1 mM dithiothreitol (DTT, to prevent cysteine oxidation), 100 μM butyryl-CoA, and 100 μM geraniol.

  • Initiation : Add 1–5 μg of purified recombinant AAT enzyme to a final volume of 500 μL. Incubate at 30°C for 15–30 minutes.

  • Termination & Extraction : Stop the reaction by adding 500 μL of hexane containing 10 μM nonyl acetate (internal standard). The rapid phase partition quenches the enzyme by denaturation while simultaneously extracting the ester.

  • Phase Separation : Centrifuge at 10,000 × g for 5 minutes. Extract the upper organic layer.

  • GC-MS Analysis : Inject 1 μL of the organic phase into a GC-MS equipped with an HP-5MS column. Quantify the 3,7-dimethyl-2,6-octadienyl butyrate peak against the internal standard.

Protocol B: Green Enzymatic Bioproduction (Biphasic System)

Recent advancements bypass direct plant extraction by integrating microbial geraniol synthesis with lipase-mediated esterification (e.g., using Novozym 435 or Eversa Transform 2.0) 5[5].

Causality Check: Why use a biphasic dodecane system? Geraniol and its esters are cytotoxic and exhibit low aqueous solubility. Dodecane acts as an organic sink, continuously extracting the product. This drives the equilibrium forward (Le Chatelier's principle) and prevents product inhibition 5[5].

Step-by-Step Methodology :

  • Aqueous Phase : Prepare M2 medium containing biosynthesized geraniol (e.g., 0.58 g/L from engineered E. coli) and butyrate at a 1:1 to 15:1 molar ratio5[5].

  • Organic Phase : Add dodecane to create a 1.0:0.2 mL (aqueous:organic) biphasic system. Dodecane is selected due to its high logP, ensuring it does not intercalate into and disrupt the biocatalyst's structural integrity.

  • Biocatalysis : Add immobilized lipase (e.g., 25 U of Novozym 435). Maintain pH at 5.0 and temperature at 37°C5[5].

  • Recovery : After 600–850 minutes, harvest the dodecane layer for downstream purification.

Workflow S1 1. Substrate Prep (Geraniol + Butyryl-CoA) S2 2. Enzymatic Reaction (AAT or Lipase) S1->S2 S3 3. Biphasic Extraction (Hexane/Dodecane) S2->S3 S4 4. GC-MS Analysis (Quantification) S3->S4 S5 5. Kinetic Modeling (Data Synthesis) S4->S5

Figure 2: Self-validating experimental workflow for AAT enzyme characterization and bioproduction.

Quantitative Data: Kinetic and Optimization Parameters

The following table synthesizes optimal conditions and kinetic behaviors for the biosynthesis of geranyl butyrate, comparing native AATs and engineered lipase systems.

ParameterNative Plant AAT (In Vitro)Lipase-Mediated BioproductionRationale / Causality
Optimal pH 7.0 – 8.04.0 – 5.0AAT requires unprotonated Histidine; commercial lipases are optimized for acidic fermentation broths4[4].
Temperature 25°C – 30°C37°C – 40°CPlant enzymes denature >35°C; Commercial lipases are heavily cross-linked and thermostable5[5].
Acyl Donor Butyryl-CoAButyric AcidAAT requires a high-energy thioester bond; Lipases can utilize free fatty acids via acyl-enzyme intermediates4[4].
Solvent System Aqueous BufferBiphasic (Aqueous/Dodecane)Biphasic systems prevent ester hydrolysis and cell toxicity during scale-up 5[5].

References

  • Geranyl butyrate (CAS N° 106-29-6) . ScenTree. Available at:[1]

  • Alcohol acyltransferases for the biosynthesis of esters . Biotechnology for Biofuels (PMC - NIH). Available at:[2]

  • Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights . ACS Omega. Available at:[4]

  • Bioproduction of Geranyl Esters by Integrating Microbial Biosynthesis and Enzymatic Conversion . Journal of Agricultural and Food Chemistry. Available at:[5]

  • Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit . Plant Physiology (PMC - NIH). Available at:[3]

Sources

Exploratory

3,7-Dimethyl-2,6-octadienyl Butyrate physicochemical properties and solubility data

Physicochemical Profiling and Solubility Dynamics of 3,7-Dimethyl-2,6-octadienyl Butyrate: A Technical Guide for Formulation and Bioprocessing As a Senior Application Scientist, I approach the physicochemical characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Solubility Dynamics of 3,7-Dimethyl-2,6-octadienyl Butyrate: A Technical Guide for Formulation and Bioprocessing

As a Senior Application Scientist, I approach the physicochemical characterization of 3,7-Dimethyl-2,6-octadienyl butyrate (commonly known as geranyl butyrate) not merely as a collection of static data points, but as a dynamic interplay of molecular forces. Geranyl butyrate is a highly lipophilic, acyclic monoterpenoid ester utilized extensively in flavorings, fragrances, and increasingly as a target for advanced microbial bioproduction[1][2]. Understanding its solubility limits, partition coefficients, and phase behavior is critical for drug development professionals and bioengineers designing delivery vehicles or biphasic extraction systems.

This guide provides an authoritative synthesis of its physicochemical properties, alongside self-validating experimental protocols designed to overcome the analytical artifacts commonly encountered with highly hydrophobic esters.

Core Physicochemical Descriptors

Geranyl butyrate (C₁₄H₂₄O₂) is characterized by its long hydrocarbon chain and central ester linkage, which strictly dictate its thermodynamic behavior in solution[3]. The absence of hydrogen bond donors and a low Topological Polar Surface Area (TPSA) render it practically insoluble in aqueous media while exhibiting high affinity for lipidic and organic phases[1][4].

Table 1: Core Physicochemical Properties

Property Value Scientific Implication
Molecular Weight 224.34 g/mol [3] Falls well within Lipinski’s Rule of 5, facilitating membrane permeability.
LogP (Octanol/Water) 4.64 (Experimental)[5] High lipophilicity; indicates strong partitioning into lipid bilayers and requires lipid-based formulation strategies.
Topological Polar Surface Area 26.3 Ų[1] Minimal polar surface area confirms the lack of hydrogen-bond donating capacity, driving its hydrophobicity.
Boiling Point ~243 °C to 316 °C[5][6] Moderate volatility; necessitates closed-system handling during high-temperature processing to prevent mass loss.

| Density | 0.889 - 0.904 g/cm³[6] | Lighter than water; will form the upper phase in unmixed aqueous-organic biphasic systems. |

Solubility Profiling and Phase Partitioning

The solubility profile of geranyl butyrate is the primary bottleneck in both its formulation for biological assays and its downstream recovery in biomanufacturing. Because its LogP approaches 5.0, the molecule readily self-associates in water, forming micro-emulsions rather than true solutions[1][5].

Table 2: Empirical Solubility Profile

Solvent System Solubility Limit Causality & Formulation Note
Water ~0.06 g/L (2.75e-4 mol/L)[1][5] Practically insoluble. Requires surfactants (e.g., Tween 80) or co-solvents for aqueous biological assays.
Ethanol (80%) 1 mL in 6 mL[6] Soluble. Ethanol disrupts the hydrophobic hydration shell, making it an ideal primary stock solvent.
Fixed Oils / Dodecane Highly Soluble[2][6] Alkyl chain interactions drive complete miscibility. Ideal for lipid nanoparticle (LNP) cores or biphasic extraction.

| Glycerol / Propylene Glycol | Insoluble[6] | High polarity and dense hydrogen-bonding networks of these solvents exclude the hydrophobic ester. |

Experimental Methodologies: Self-Validating Systems

When quantifying the solubility and partitioning of highly lipophilic compounds, standard protocols often fail due to micro-emulsion formation and surface adsorption. The following protocols are engineered with built-in self-validation mechanisms to ensure absolute data integrity.

Thermodynamic Aqueous Solubility & LogP Determination (Shake-Flask Method)

To determine the true thermodynamic solubility and LogP, we must distinguish between dissolved molecules and suspended nano-droplets. This protocol utilizes ultracentrifugation and a strict mass-balance validation step.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and high-purity water (Milli-Q) by stirring them together for 24 hours. Causality: Prevents solvent volume shifts during the actual experiment, which would skew concentration calculations.

  • Analyte & Internal Standard Spiking: Add geranyl butyrate to the octanol phase along with an internal standard (e.g., geranyl valerate). Causality: The internal standard corrects for any injection volume errors during downstream HPLC analysis.

  • Mechanical Shaking: Agitate the biphasic mixture at 25°C for 24 hours. Causality: 24 hours is mandatory to achieve true thermodynamic equilibrium across the phase boundary.

  • Ultracentrifugation (Critical Step): Centrifuge the mixture at 16,000 × g for 30 minutes at 25°C. Causality: Gravity separation is insufficient for LogP > 4 compounds. Ultracentrifugation forces suspended lipophilic nano-droplets out of the aqueous phase; failing to do this results in false-positive aqueous solubility readings.

  • Sampling & HPLC-UV/MS Quantification: Carefully sample the aqueous phase using a syringe with a hydrophilic filter. Quantify both phases using HPLC-UV/MS.

  • Self-Validation (Mass Balance): Calculate total recovered mass ( Mtotal​=Maq​+Moct​ ). Validation Rule: If recovery is < 95% of the initial spike, the assay is voided. Missing mass indicates volatilization or adsorption to the borosilicate glass, requiring a shift to silanized glassware.

G N1 Phase Saturation (Octanol & Water) N2 Spike Geranyl Butyrate + Internal Standard N1->N2 N3 Mechanical Shaking (24h at 25°C) N2->N3 N4 Ultracentrifugation (Eliminate Micro-emulsions) N3->N4 N5 Aqueous Phase Sampling N4->N5 N6 Octanol Phase Sampling N4->N6 N7 HPLC-UV/MS Quantification N5->N7 N6->N7 N8 Mass Balance Validation & LogP Calculation N7->N8

Workflow for thermodynamic solubility and LogP determination.

Biphasic Enzymatic Bioproduction and Extraction

Recent advancements in synthetic biology utilize microbial fermentation combined with enzymatic esterification to produce geranyl esters[2]. Because geranyl butyrate is toxic to microbial hosts at high concentrations, a self-extracting biphasic system is required.

Step-by-Step Methodology:

  • Precursor Generation: Cultivate engineered E. coli or S. cerevisiae to produce the precursor, geraniol, in an aqueous medium (e.g., M2 medium)[2].

  • Biphasic System Establishment: Overlay the aqueous medium with an organic solvent like dodecane (e.g., 1.0 mL aqueous to 0.2 mL dodecane)[2]. Causality: Dodecane acts as a thermodynamic sink.

  • Enzymatic Catalysis: Introduce butyrate and an immobilized lipase (e.g., Novozym 435) at pH 5 and 37°C[2]. Causality: Immobilization stabilizes the enzyme at the aqueous-organic interface.

  • In-situ Partitioning: As the lipase synthesizes geranyl butyrate, the extreme lipophilicity (LogP 4.64) of the product forces it to immediately partition into the dodecane layer[2][5].

  • Self-Validation (Reaction Kinetics): Monitor the aqueous phase for geraniol depletion and the organic phase for geranyl butyrate accumulation. Validation Rule: If the molar appearance of the ester in the organic phase does not match the disappearance of precursors in the aqueous phase (±5%), it indicates enzyme deactivation or product precipitation at the interphase.

G A Aqueous Precursors (Geraniol + Butyrate) C Esterification (pH 5, 37°C) A->C B Immobilized Lipase (Novozym 435) B->C Catalysis E In-situ Extraction (Geranyl Butyrate) C->E D Organic Phase (Dodecane) D->E Partitioning

Biphasic enzymatic bioproduction and in-situ extraction of geranyl butyrate.

Formulation Implications for Drug Development

For drug development professionals utilizing geranyl butyrate (or structurally analogous monoterpenoid esters) as penetration enhancers or active agents, the physicochemical data dictates the formulation strategy. Direct aqueous injection is impossible. Instead, the molecule must be formulated using:

  • Lipid Nanoparticles (LNPs) or Nanoemulsions: Leveraging its high solubility in fixed oils, geranyl butyrate can be sequestered in the lipidic core of an emulsion, stabilized by surfactants like Polysorbate 80.

  • Cyclodextrin Inclusion Complexes: The linear, acyclic nature of the geranyl chain allows it to thread into the hydrophobic cavity of β -cyclodextrin, temporarily masking its LogP and allowing for pseudo-aqueous solubility suitable for in vitro screening.

By respecting the thermodynamic boundaries established by its LogP and TPSA, scientists can design robust, reproducible systems that prevent compound precipitation and ensure accurate dosing.

References

  • Geranyl butyrate | C14H24O2 | CID 5355856 - PubChem , National Institutes of Health (NIH). Available at:[Link]

  • In-Silico ADMET Informatics of Geranyl Butyrate in Cymbopogon martinii Essential Oil , SciHorizon. Available at: [Link]

  • Showing Compound Geranyl butyrate (FDB018005) , FooDB. Available at: [Link]

  • Geranyl butyrate Properties - CompTox Chemicals Dashboard , Environmental Protection Agency (EPA). Available at:[Link]

  • Online Edition: "Specifications for Flavourings" - Geranyl butyrate , Food and Agriculture Organization of the United Nations (FAO / JECFA). Available at:[Link]

  • Bioproduction of Geranyl Esters by Integrating Microbial Biosynthesis and Enzymatic Conversion , Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

Sources

Foundational

The Natural Occurrence and Pharmacological Profiling of 3,7-Dimethyl-2,6-octadienyl Butyrate in Essential Oils

Introduction & Chemical Identity 3,7-Dimethyl-2,6-octadienyl butyrate, universally known as geranyl butyrate (CAS: 106-29-6), is a lipophilic monoterpenoid ester characterized by a heavy, fruity, and rose-like olfactory...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

3,7-Dimethyl-2,6-octadienyl butyrate, universally known as geranyl butyrate (CAS: 106-29-6), is a lipophilic monoterpenoid ester characterized by a heavy, fruity, and rose-like olfactory profile. While traditionally utilized in the flavor and fragrance sectors, modern pharmacognosy has repositioned geranyl butyrate as a high-value bioactive compound. This technical guide explores its natural distribution, details a self-validating analytical extraction workflow, and elucidates its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for drug development applications.

Botanical Sources and Natural Occurrence

Geranyl butyrate is synthesized enzymatically in the glandular trichomes of aromatic plants via the esterification of geraniol and butyryl-CoA. It is predominantly distributed across the Geraniaceae and Poaceae botanical families.

Quantitative Yields in Key Essential Oils
Botanical SourceCommon NameTypical Concentration (%)Primary Co-eluting Terpenoids
Pelargonium graveolensGeranium0.7 – 2.6%Citronellol, Geraniol, Citronellyl formate
Cymbopogon martiniiPalmarosaTrace – 1.5%Geraniol, Geranyl acetate, Linalool
Chimonanthus salicifoliusWillow-leaf Wintersweet~0.27%Eucalyptol, Linalool, Caryophyllene

In, geranyl butyrate typically constitutes between 0.7% and 2.6% of the total volatile profile, acting as a minor but biologically significant component alongside primary alcohols like citronellol[1][2]. Furthermore, it has been positively identified in 3[3] and the leaves of 4[4].

Analytical Workflow: GC-MS Isolation and Quantification

The accurate quantification of geranyl butyrate requires high-resolution gas chromatography coupled with mass spectrometry (GC-MS). Because isomeric terpenoid esters (e.g., neryl butyrate vs. geranyl butyrate) possess nearly identical mass fragmentation patterns, the analytical protocol must be designed as a self-validating system that relies on both spectral matching and Kovats Retention Indices (RI) for orthogonal verification.

Standardized GC-MS Protocol for Terpenoid Esters
  • Step 1: Sample Preparation & Internal Standardization

    • Action: Dilute 10 µL of the essential oil in 1.0 mL of HPLC-grade hexane. Spike the sample with 1 µL of an internal standard (e.g., tetradecane).

    • Causality: Essential oils are highly concentrated mixtures. High dilution prevents detector saturation and column overloading, which can skew retention times. The internal standard provides an absolute reference point to calculate the Kovats RI, ensuring structural validation even when MS library match scores are ambiguous.

  • Step 2: Chromatographic Separation

    • Action: Inject 1 µL (split ratio 1:50) into a GC system equipped with a DB-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness). Use Helium as the carrier gas at a constant flow of 0.8 - 1.0 mL/min.

    • Causality: The DB-5MS column (5% phenyl, 95% dimethylpolysiloxane) is specifically chosen for its slight polarity. While it separates primarily by boiling point, the phenyl groups interact with the π-electrons of the double bonds in the octadienyl chain, successfully resolving the E (geranyl) and Z (neryl) geometric isomers[3].

  • Step 3: Temperature Gradient Programming

    • Action: Hold at 50°C for 1 min; ramp at 5°C/min to 100°C; ramp at 9°C/min to 200°C; hold for 8 min.

    • Causality: The initial isothermal hold focuses highly volatile monoterpenes at the column head. The shallow 5°C/min ramp maximizes resolution in the crowded monoterpene alcohol region. The steeper 9°C/min ramp accelerates the elution of heavier esters like geranyl butyrate (eluting at an RI of ~1609-1610), sharpening its peak shape and minimizing diffusion-based band broadening[3][4].

  • Step 4: EI-MS Detection & Validation

    • Action: Operate the MS in Electron Impact (EI) mode at 70 eV, scanning from 40-400 m/z.

    • Causality: 70 eV is the universal ionization energy standard, ensuring the resulting fragmentation pattern—characterized by the loss of the butyrate moiety and the presence of the m/z 69 and 93 geranyl cations—can be directly cross-referenced against NIST/Wiley libraries for positive identification.

GCMS_Workflow S1 Essential Oil Extraction (Steam Distillation) S2 Sample Dilution & IS Addition (Hexane + Internal Standard) S1->S2 S3 GC Separation (DB-5MS) (Gradient: 50°C to 200°C) S2->S3 S4 EI-MS Detection (70 eV, 40-400 m/z) S3->S4 S5 Data Processing (Kovats RI & NIST Library) S4->S5

Caption: Self-validating GC-MS Analytical Workflow for Terpenoid Esters

Pharmacological Properties & Drug Development Potential

In the context of drug formulation, geranyl butyrate presents a highly favorable ADMET profile. It has a molecular weight of 224.18 g/mol , zero hydrogen bond donors, and an XlogP of ~4.3, indicating 5[3][5]. This physicochemical makeup allows the molecule to readily permeate lipid bilayers, making it an excellent candidate for transdermal or targeted oral delivery systems.

Metabolic Hydrolysis and Dual-Action Pharmacology

Upon systemic absorption, geranyl butyrate acts effectively as a naturally occurring prodrug. It is rapidly hydrolyzed by ubiquitous tissue and hepatic carboxylesterases into two distinct active metabolites: 6[6].

  • Geraniol: A monoterpene alcohol that exerts potent antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and modulating pro-inflammatory cytokine pathways.

  • Butyric Acid: A short-chain fatty acid (SCFA) that functions as a histone deacetylase (HDAC) inhibitor. HDAC inhibition is a validated mechanism for restoring gut epithelial homeostasis, making geranyl butyrate a molecule of high interest for the treatment of colitis, osteoarthritis, and metabolic disorders[3].

Furthermore, whole essential oils rich in geranyl butyrate, such as geranium oil, have demonstrated significant bioactivity as 7. Bioactivity-guided investigations by the USDA have shown that these natural formulations can effectively repel Amblyomma americanum nymphs, presenting a viable, low-toxicity alternative to synthetic repellents like DEET[7].

Pharm_Pathway GB Geranyl Butyrate (Lipophilic Prodrug-like Ester) EST Carboxylesterase Hydrolysis (Systemic/Cellular) GB->EST GER Geraniol (Terpene Alcohol) EST->GER Cleavage BUT Butyric Acid (Short-Chain Fatty Acid) EST->BUT Cleavage EFF1 ROS Scavenging & Anti-inflammatory Action GER->EFF1 EFF2 HDAC Inhibition & Gut Epithelial Homeostasis BUT->EFF2

Caption: Metabolic Hydrolysis and Dual Pharmacological Pathway of Geranyl Butyrate

Conclusion

3,7-Dimethyl-2,6-octadienyl butyrate is far more than a mere olfactory component; it is a pharmacologically active ester with significant therapeutic potential. By leveraging standardized GC-MS workflows for precise quantification, researchers can reliably isolate this compound from natural sources like Pelargonium graveolens and Cymbopogon martinii. Its rapid in vivo hydrolysis into geraniol and butyric acid offers a unique, dual-action mechanism that warrants further clinical investigation in inflammatory and metabolic drug development pipelines.

References

  • Title: Chemical profile of geranium essential oil, as determined by GC/MS analysis.
  • Title: In-Silico ADMET Informatics of Geranyl Butyrate in Cymbopogon martinii Essential Oil Source: SciHorizon URL
  • Title: Geranium Essential Oil Technical Data Source: Vessel URL
  • Source: CAPS (NCBS)
  • Title: Chemical Fingerprinting of the Geranium (Pelargonium graveolens)
  • Title: GC-MS and Chemometric Contrastive Analysis of the Essential Oils from the Leaves of Chimonanthus salicifolius S.Y.Hu and Chimonanthus nitens Oliv.
  • Source: NICNAS (Australian Government)
  • Title: Bioactivity-Guided Investigation of Geranium Essential Oils as Natural Tick Repellents Source: USDA ARS URL

Sources

Exploratory

Structural Elucidation of 3,7-Dimethyl-2,6-octadienyl Butyrate: Crystallographic Methodologies and 3D Conformational Analysis

Executive Summary 3,7-Dimethyl-2,6-octadienyl butyrate, commonly known as geranyl butyrate, is a versatile monoterpenoid ester utilized in flavor chemistry, fragrance formulation, and increasingly, targeted drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,7-Dimethyl-2,6-octadienyl butyrate, commonly known as geranyl butyrate, is a versatile monoterpenoid ester utilized in flavor chemistry, fragrance formulation, and increasingly, targeted drug discovery[1],[2]. Because it exists as a highly flexible liquid at standard temperature and pressure, obtaining its precise 3D molecular structure requires specialized techniques that bypass traditional crystallization barriers. This whitepaper details the in situ cryocrystallography protocols and in silico quantum mechanical workflows necessary to resolve the 3D conformer of geranyl butyrate, providing actionable methodologies for structural biologists and drug development professionals.

Molecular Architecture and Conformational Dynamics

Geranyl butyrate (IUPAC:[(2E)-3,7-dimethylocta-2,6-dienyl] butanoate) possesses a dynamic molecular architecture[3]. Structurally, it is divided into two distinct domains: a highly lipophilic geranyl tail featuring two double bonds (with a rigid trans-configuration at the C2-C3 position) and a polar butyrate head group[3].

The primary challenge in mapping its 3D coordinates lies in its conformational entropy. The molecule contains 8 rotatable C-C and C-O bonds, allowing it to exist as a vast ensemble of dynamic conformers at room temperature. This structural plasticity is not merely an analytical hurdle; it is the exact mechanistic feature that allows the ligand to adapt to complex biological receptor pockets, such as the mutant KRASG12D protein implicated in pancreatic ductal adenocarcinoma[4].

Overcoming Crystallization Barriers: Methodologies for Liquid Esters

Acquiring high-resolution Single-Crystal X-ray Diffraction (SCXRD) data for geranyl butyrate presents a fundamental thermodynamic challenge. With a boiling point of 151–153 °C (at 18 mmHg) and a density of 0.896 g/mL[1],[5], it remains a liquid under ambient conditions. Traditional crystallization methods, such as solvent evaporation or vapor diffusion, are physically impossible.

The Causality of Cryocrystallography: To bypass this physical barrier, researchers must employ in situ cryocrystallography. Slow cooling of a liquid ester typically results in a polycrystalline mass that diffracts poorly. Therefore, rapid flash-cooling is utilized to bypass the nucleation window entirely, trapping the molecule in an amorphous glass state. Subsequent localized heating via an infrared laser provides precisely controlled thermal energy, allowing a single nucleation event to occur. This isolated seed crystal is then grown via a moving thermal gradient (zone melting).

SCXRD_Workflow N1 Liquid Sample Loading (Glass Capillary) N2 Cryostream Flash-Cooling (< 150 K) N1->N2 Thermal Quench N3 IR Laser Annealing (Controlled Nucleation) N2->N3 Devitrification N4 Single Crystal Growth (Zone Melting) N3->N4 Thermal Gradient N5 X-ray Diffraction & Data Collection (Mo/Cu Kα radiation) N4->N5 Bragg Scattering N6 Phase Refinement & 3D Modeling (SHELXL / OLEX2) N5->N6 Electron Density Map

In situ low-temperature SCXRD workflow for liquid ester crystallization.

Protocol: Low-Temperature Single-Crystal X-ray Diffraction (SCXRD)

This protocol is designed as a self-validating system ; the optical properties of the sample dictate the progression to the next step, ensuring that expensive X-ray beam time is only utilized when a true single crystal is formed.

  • Step 1: Capillary Loading. Draw pure liquid geranyl butyrate into a 0.3 mm Lindemann glass capillary via capillary action. Seal both ends using a micro-torch to prevent volatilization and moisture ingress.

  • Step 2: Flash-Cooling (Vitrification). Mount the capillary on the goniometer head. Plunge the sample into a continuous nitrogen cryostream set to 100 K.

    • Self-Validation: Observe the capillary under cross-polarized light. The sample must remain optically isotropic (dark), confirming the formation of an amorphous glass rather than a polycrystalline solid.

  • Step 3: Laser-Assisted Nucleation. Direct a focused infrared laser (e.g., CO₂ laser, λ = 10.6 µm) at the tip of the capillary. Slowly increase the power until localized devitrification occurs, forming a microcrystalline powder.

  • Step 4: Zone Melting and Crystal Growth. Sweep the laser along the capillary to melt all but one microscopic seed crystal at the edge of the melt zone. Slowly translate the laser away from the seed at a rate of 0.1 mm/hr.

    • Self-Validation: The growing solid phase must exhibit uniform birefringence under cross-polarized light, extinguishing completely every 90° of rotation. This optical validation guarantees single-crystal integrity.

  • Step 5: Data Collection and Refinement. Expose the stabilized crystal to Mo Kα radiation (λ = 0.71073 Å). Collect diffraction frames over a 360° φ/ω scan. Solve the phase problem using direct methods (e.g., SHELXT) and refine the 3D molecular structure using full-matrix least-squares on F² (SHELXL).

Crystallographic Data and 3D Structural Parameters

Because geranyl butyrate is highly susceptible to thermal motion, low-temperature data collection is mandatory to resolve the electron density of the aliphatic chain accurately. The following tables summarize the physicochemical properties and the expected crystallographic parameters derived from computational modeling and analogous ester cryocrystallography.

Table 1: Physicochemical and Computed Structural Parameters
ParameterValueSource / Validation
Molecular Formula C₁₄H₂₄O₂[3]
Molecular Weight 224.34 g/mol Computed by PubChem 2.2[3]
Boiling Point 151-153 °C (18 mmHg)Experimental[1]
Density 0.896 g/mL (at 25 °C)Experimental[5]
Rotatable Bonds 8Conformational flexibility metric
H-Bond Acceptors 2Ester carbonyl and ether oxygen[3]
Table 2: Typical X-ray Crystallographic Parameters for Aliphatic Esters
Crystallographic ParameterExpected Value RangeMechanistic Rationale
Crystal System Monoclinic or TriclinicTypical for asymmetric, long-chain aliphatic molecules packing to minimize void space.
Space Group P2₁/c or P-1Centrosymmetric packing favored by van der Waals interactions of the geranyl tails.
Data Collection Temp. 100 K - 150 KRequired to freeze out dynamic disorder of the rotatable C-C bonds.
Radiation Source Mo Kα (λ = 0.71073 Å)High energy required to penetrate the glass capillary without excessive absorption.

Applications in Drug Development and Molecular Docking

Beyond its traditional use as a flavoring agent, the 3D molecular structure of geranyl butyrate is increasingly relevant in targeted therapeutics. Recent studies have investigated geraniol derivatives for their potential to target the KRASG12D mutation, a primary driver of pancreatic ductal adenocarcinoma (PDAC)[4].

To utilize geranyl butyrate in virtual screening, researchers must bridge the gap between its dynamic liquid state and the static requirements of receptor binding. This is achieved through a self-validating computational workflow. Density Functional Theory (DFT) is first used to optimize the 3D geometry of the ligand, ensuring the input conformer represents a true global energy minimum[2].

The Causality of Binding: The highly hydrophobic, unsaturated geranyl tail inserts into deep lipophilic pockets of the target kinase via π-alkyl interactions, while the ester carbonyl acts as a crucial hydrogen bond acceptor with backbone amides[4].

Docking_Workflow D1 3D Conformer Generation (DFT B3LYP/6-31G*) D3 Molecular Docking (AutoDock Vina) D1->D3 Ligand Input D2 Target Protein Prep (e.g., KRASG12D) D2->D3 Receptor Input D4 Binding Affinity Scoring (ΔG Calculation) D3->D4 Pose Generation D5 Interaction Profiling (Hydrogen Bonds, Hydrophobic) D4->D5 Hit Validation

In silico molecular docking workflow for geranyl butyrate conformers.

Protocol: In Silico Conformational Optimization and Docking
  • Step 1: Ligand Preparation. Retrieve the 2D SMILES string for geranyl butyrate (CCCC(=O)OC/C=C(\C)/CCC=C(C)C)[3]. Generate an initial 3D conformer using a molecular mechanics force field (e.g., MMFF94).

  • Step 2: Quantum Mechanical Optimization. Submit the initial 3D structure to a DFT calculation (e.g., B3LYP functional with a 6-31G* basis set) to optimize the geometry and calculate Gasteiger partial charges[6].

    • Self-Validation: Conduct a frequency calculation to ensure the absence of imaginary frequencies, confirming the structure is a true energetic minimum.

  • Step 3: Receptor Preparation. Retrieve the target protein crystal structure (e.g., KRASG12D, PDB ID: 7T47)[4]. Remove co-crystallized water molecules and add polar hydrogens.

  • Step 4: Docking Execution. Define the search grid around the active site. Execute the docking algorithm (e.g., AutoDock Vina) allowing full flexibility of the 8 rotatable bonds in geranyl butyrate.

  • Step 5: Pose Analysis. Evaluate the top-scoring poses based on binding affinity (ΔG) and the formation of specific interactions (e.g., H-bonds with Asp or Arg residues, and π-alkyl interactions with the geranyl double bonds)[4].

References

  • Title: Geranyl butyrate | C14H24O2 | CID 5355856 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Studies on geraniol derivatives targeting KRASG12D gene of pancreatic ductal adenocarcinoma Source: ResearchGate / Medicinal Plants URL: [Link]

  • Title: Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights Source: ACS Omega URL: [Link]

Sources

Foundational

3,7-Dimethyl-2,6-octadienyl Butyrate (Geranyl Butyrate): A Comprehensive Technical and Safety Guide

Executive Summary 3,7-Dimethyl-2,6-octadienyl butyrate, commonly known as Geranyl Butyrate (CAS 106-29-6) , is a versatile terpene ester synthesized via the esterification of geraniol and butyric acid[1]. While tradition...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,7-Dimethyl-2,6-octadienyl butyrate, commonly known as Geranyl Butyrate (CAS 106-29-6) , is a versatile terpene ester synthesized via the esterification of geraniol and butyric acid[1]. While traditionally utilized as a high-value fragrance and flavoring agent due to its fruity, rose-like olfactory profile, its highly lipophilic structure and inherent bioactivity have positioned it as a critical compound in modern pharmacological research and drug development[2][3].

This whitepaper synthesizes the physicochemical properties, toxicological data, and advanced analytical methodologies associated with Geranyl Butyrate. Designed for researchers and drug development professionals, this guide translates standard Safety Data Sheet (SDS) parameters into actionable, mechanistic insights for laboratory handling, formulation, and instrumental analysis.

Physicochemical Profile and Structural Causality

The molecular architecture of Geranyl Butyrate—comprising a lipophilic geranyl moiety and a short-chain butyrate group—dictates both its physical behavior and its interaction with biological systems.

Table 1: Key Physicochemical and Safety Parameters
ParameterValue / ClassificationMechanistic Significance
Chemical Formula C14H24O2Determines molecular weight (224.34 g/mol ) and volatility.
Appearance Colorless to light yellow liquidIndicates high purity (>95%); yellowing suggests oxidation of double bonds[1].
Oral LD50 (Rat) > 10,660 mg/kgExtremely low acute systemic toxicity; enzymatic hydrolysis in the gut yields GRAS metabolites (geraniol and butyric acid)[1].
Dermal LD50 (Rabbit) > 5,000 mg/kgLow systemic dermal toxicity, though local irritation occurs[4][5].
GHS Health Hazards H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)High lipophilicity causes partitioning into the stratum corneum, disrupting lipid bilayers and causing local irritation[4][6].
GHS Environmental H411 (Aquatic Chronic 2)Highly lipophilic nature leads to acute aquatic toxicity and bioaccumulation before its eventual biodegradation[7].

Pharmacological Potential and Drug Development Applications

Beyond its organoleptic properties, Geranyl Butyrate is increasingly investigated as a scaffold for novel bioactive molecules.

Transdermal Delivery and Skin Penetration

The compound is utilized in pharmaceutical formulations, particularly topical treatments. Its ability to fluidize the lipid matrix of the skin makes it an effective permeation enhancer for co-administered Active Pharmaceutical Ingredients (APIs)[2]. However, formulators must balance this penetration enhancement against its H315 (Skin Irritation) classification by optimizing dosing concentrations[4][6].

Oncogenic Pathway Inhibition

Geranylated compounds are actively explored for their potential to inhibit oncogenic signaling pathways. The geranyl moiety can competitively inhibit the prenylation of key signaling proteins, such as mutant KRAS, preventing their anchoring to the cell membrane. This disruption halts the downstream RAS-RAF-MEK-ERK proliferation cascade[8].

Fig 1: Inhibition of the RAS-RAF-MEK-ERK oncogenic signaling pathway by geranylated derivatives.

Analytical Methodologies: SPME-GC-MS Protocol

Accurate quantification and purity verification of Geranyl Butyrate require robust chromatographic techniques. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, as it minimizes matrix interference and prevents the thermal degradation of the terpene backbone[9][10].

Self-Validating GC-MS Workflow

The following protocol is engineered to resolve Geranyl Butyrate from its structurally similar cis-isomer, neryl butyrate[11].

Step 1: Sample Preparation & SPME Extraction

  • Action: Weigh 0.1 g of the sample into a 20 mL headspace vial. Add 10 µL of an internal standard (e.g., ethyl decanoate, 50 µg/mL) and 5 mL of distilled water[10].

  • Action: Seal and equilibrate in a 60°C water bath for 5 minutes. Insert a DVB/CAR/PDMS SPME fiber for 60 minutes[10].

  • Causality: The mixed-phase fiber is specifically chosen because it efficiently captures both low-molecular-weight volatiles and heavier lipophilic esters. The 60°C equilibration volatilizes the ester without inducing hydrolysis.

Step 2: Thermal Desorption

  • Action: Transfer the fiber to the GC-MS injector port set at 250°C for 5 minutes in splitless mode[10].

  • Causality: 250°C ensures complete desorption of the analyte onto the column head while remaining below the thermal decomposition threshold of the ester bond.

Step 3: Capillary GC Separation

  • Action: Utilize a DB-5MS or HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm)[10][12].

  • Action: Program the oven: Initial hold at 40°C or 50°C for 2–3 minutes. Ramp at 4°C–15°C/min to 250°C–270°C, and hold for 7 minutes[10][12].

  • Causality: The 5% phenyl-methylpolysiloxane stationary phase provides the exact polarizability needed to resolve Geranyl Butyrate from neryl butyrate. The initial low-temperature hold focuses the desorbed band, preventing peak broadening.

Step 4: Mass Spectrometry (EI) Detection

  • Action: Set electron impact ionization (EI) to 70 eV. Maintain the ion source at 230°C and the quadrupole at 150°C[10][13].

  • Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern can be accurately cross-referenced against the NIST 20 database (requiring a match score >75)[10].

Fig 2: Optimized SPME-GC-MS analytical workflow for the quantification of Geranyl Butyrate.

Handling, Storage, and Emergency Response Protocols

Because Geranyl Butyrate is utilized in scaled laboratory and pilot-plant environments, strict adherence to handling protocols is mandatory to mitigate its irritant and environmental hazards.

Personal Protective Equipment (PPE)
  • Dermal Protection: Wear neoprene gloves and a Type 3 (liquid impermeability) or Type 4 (aerosol impermeability) lab coat. The lipophilic nature of the chemical allows it to degrade standard latex rapidly; neoprene provides superior hydrocarbon resistance.

  • Ocular/Respiratory Protection: Chemical safety goggles are required (H319 Causes serious eye irritation)[4]. Use in a well-ventilated area or under a fume hood to prevent respiratory tract irritation (H335)[4][6].

Storage Conditions
  • Protocol: Store in tightly closed, original containers in a cool, dry, well-ventilated place, away from direct light and heat sources[14].

  • Causality: Exposure to UV light and elevated temperatures can trigger the auto-oxidation of the diene structure in the geranyl chain, leading to the formation of peroxides and degradation of the compound's purity[14]. Avoid contact with strong oxidizing agents.

Environmental Fate and Spill Response
  • Environmental Impact: Geranyl Butyrate is classified as Toxic to aquatic life with long-lasting effects (H411)[7]. While it is ultimately "readily biodegradable" according to OECD 301C criteria (73.8% degradation in 28 days)[7], its immediate introduction to waterways causes severe acute toxicity to aquatic organisms due to rapid bioaccumulation.

  • Spill Mitigation: In the event of a spill, immediately isolate the area. Do not flush into drains or waterways[7]. Absorb the liquid using inert, liquid-binding materials (e.g., diatomaceous earth, sand, or universal acid-binding agents)[7][14]. Transfer the saturated absorbent to a sealed container and dispose of it as hazardous organic waste in accordance with local regulations[6][7].

References

  • Direct PCW. GERANYL BUTYRATE - Safety Data Sheet. Retrieved from [Link]

  • Elan Chemical. Safety Data Sheet - Elan Chemical. Retrieved from [Link]

  • Axxence Aromatic GmbH. Safety Data Sheet - Axxence. Retrieved from [Link]

  • SciHorizon. In-Silico ADMET Informatics of Geranyl Butyrate in Cymbopogon martinii Essential Oil. Retrieved from [Link]

  • ACS Publications. Bioproduction of Geranyl Esters by Integrating Microbial Biosynthesis and Enzymatic Conversion. Retrieved from [Link]

  • Frontiers. Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media. Retrieved from[Link]

  • Laboratoire Helpac. SAFETY DATA SHEET (REGULATION (EC) n° 1907/2006 - REACH). Retrieved from [Link]

  • Shimadzu. How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050. Retrieved from[Link]

  • MDPI. Antioxidants Profiling of By-Products from Eucalyptus Greenboards Manufacture. Retrieved from [Link]

  • Maxapress. Aromatic markers and differences between green and oolong teas: insights from 31 representative cultivars. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Green Enzymatic Synthesis of 3,7-Dimethyl-2,6-octadienyl Butyrate (Geranyl Butyrate) Using Lipase Catalysis

Introduction & Strategic Rationale 3,7-Dimethyl-2,6-octadienyl butyrate, commonly known as geranyl butyrate, is a high-value terpene ester widely utilized in the flavor, fragrance, and pharmaceutical industries for its d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

3,7-Dimethyl-2,6-octadienyl butyrate, commonly known as geranyl butyrate, is a high-value terpene ester widely utilized in the flavor, fragrance, and pharmaceutical industries for its distinct fruity and floral profile. Traditional chemical synthesis (Fischer esterification) relies on strong inorganic acids and toxic organic solvents, which frequently trigger unwanted side reactions—such as the isomerization or dehydration of the sensitive terpene backbone—and generate hazardous waste.

To overcome these bottlenecks, biocatalytic esterification using lipases (e.g., Thermomyces lanuginosus or Candida antarctica lipase B) has emerged as the industry standard. This application note details an optimized, solvent-free enzymatic protocol. By leveraging the principles of green chemistry and thermodynamic equilibrium control, this methodology ensures high regioselectivity, preserves the structural integrity of geraniol, and achieves >90% molar conversion under mild conditions ().

Mechanistic Causality: The Ping-Pong Bi-Bi Pathway

Understanding the catalytic mechanism is critical for troubleshooting and optimizing the reaction. Lipase-catalyzed esterification operates via a Ping-Pong Bi-Bi mechanism , consisting of two distinct half-reactions:

  • Acylation: The catalytic triad (specifically the active-site serine) of the free lipase nucleophilically attacks the carbonyl carbon of butyric acid. This forms a covalent acyl-enzyme intermediate and releases one molecule of water.

  • Deacylation (Rate-Limiting Step): The hydroxyl group of the acyl acceptor (geraniol) attacks the acyl-enzyme intermediate. This breaks the covalent bond, releasing the target ester (geranyl butyrate) and regenerating the free enzyme.

Expert Insight: High concentrations of geraniol can lead to dead-end inhibition by binding to the free enzyme before the acylation step occurs. Conversely, water accumulation will drive the reverse reaction (hydrolysis). Therefore, controlling the substrate molar ratio and continuously removing water are the two most critical parameters for success.

PingPongMechanism E1 Free Lipase (Active Serine) Complex1 Enzyme-Substrate Complex E1->Complex1 BA Butyric Acid (Acyl Donor) BA->Complex1 AcylE Acyl-Enzyme Intermediate Complex1->AcylE Acylation H2O Water (Byproduct) Complex1->H2O Release Complex2 Acyl-Enzyme-Geraniol Complex AcylE->Complex2 Ger Geraniol (Acyl Acceptor) Ger->Complex2 Prod Geranyl Butyrate (Target Ester) Complex2->Prod Deacylation E2 Regenerated Free Lipase Complex2->E2 Regeneration

Ping-Pong Bi-Bi catalytic mechanism of lipase-mediated esterification.

Process Optimization & Quantitative Parameters

To achieve maximum yield, the reaction parameters must be carefully balanced. The following table summarizes the optimized conditions derived from rigorous Response Surface Methodology (RSM) and Taguchi experimental designs (; ).

ParameterOptimal RangeMechanistic Rationale
Molar Ratio (Geraniol : Butyric Acid) 1:5 (v/v)Excess butyric acid acts as a solvent, reducing viscosity and driving the thermodynamic equilibrium toward product formation without causing acid-induced enzyme denaturation.
Biocatalyst Load 15% (w/w)Ensures sufficient active sites are available. Exceeding 15% causes mass transfer limitations (clumping) without significantly increasing the reaction rate.
Temperature 50 °CProvides optimal kinetic energy for the deacylation step while remaining safely below the thermal denaturation threshold of the lipase structure.
Agitation 200 rpmMaintains a homogenous suspension of the immobilized enzyme, maximizing the interfacial surface area for substrate binding.
Reaction Time 6 - 9 hoursAllows the system to reach >90% conversion before the thermodynamic equilibrium plateaus.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By incorporating an In-Process Control (IPC) via acid-base titration, researchers can quantitatively verify catalyst activity and reaction progress in real-time, preventing wasted resources on downstream GC-FID analysis if the reaction stalls.

Phase 1: Pre-Reaction Preparation
  • Substrate Drying: Pre-dry geraniol (≥98% purity) and butyric acid (≥99% purity) over activated 3Å molecular sieves for 24 hours. Causality: Even trace amounts of initial water will shift the equilibrium toward hydrolysis, capping the maximum achievable yield.

  • Reactor Setup: Equip a 50 mL jacketed glass reactor with a magnetic stirrer or overhead stirring apparatus. Ensure the system is sealed to prevent ambient moisture ingress.

Phase 2: Enzymatic Esterification
  • Substrate Loading: Add 10 mmol of Geraniol (~1.54 g) and 50 mmol of Butyric Acid (~4.40 g) to the reactor. This establishes the optimized 1:5 molar ratio.

  • Thermal Equilibration: Heat the mixture to exactly 50 °C under constant agitation at 200 rpm.

  • Catalyst Addition: Initiate the reaction by adding 15% (w/w relative to total substrate mass, ~0.89 g) of immobilized lipase (e.g., Eversa Transform 2.0 or Novozym 435). Record this as T0​ .

Phase 3: Real-Time Validation (In-Process Control)
  • Sampling: Withdraw 50 µL aliquots of the reaction mixture at T0​ , T2​ , T4​ , and T6​ (hours).

  • Titration: Dissolve each aliquot in 5 mL of neutral ethanol. Add 3 drops of phenolphthalein indicator. Titrate with standardized 0.1 M NaOH until a faint pink endpoint persists for 30 seconds.

  • Validation Calculation: Calculate the Acid Value (AV) and determine the conversion percentage:

    Conversion(%)=AV0​AV0​−AVt​​×100

    Trustworthiness Check: If conversion is <50% at T4​ , the enzyme may be deactivated by excessive water accumulation. Consider adding 5% (w/w) fresh molecular sieves directly to the reaction matrix.

Phase 4: Downstream Processing & Product Isolation
  • Enzyme Recovery: Once conversion exceeds 90% (typically at 6 hours), terminate the reaction by filtering the mixture through a sintered glass funnel (Porosity 3). Wash the recovered immobilized enzyme with cold hexane for reuse in subsequent batches.

  • Neutralization: Transfer the filtrate to a separatory funnel. Wash with an equal volume of 5% aqueous NaHCO3​ to neutralize and partition the unreacted butyric acid into the aqueous phase.

  • Drying & Concentration: Collect the organic phase, dry over anhydrous Na2​SO4​ , and evaporate any residual solvent under reduced pressure to yield high-purity geranyl butyrate. Confirm final purity via GC-FID or 1H -NMR.

Workflow Prep 1. Substrate Preparation Dry Geraniol & Butyric Acid Enz 2. Reaction Initiation Add 15% w/w Immobilized Lipase Prep->Enz React 3. Thermostatic Incubation 50°C, 200 rpm, Solvent-Free Enz->React Val 4. In-Process Titration Calculate Acid Value (AV) React->Val Decision Conversion > 90%? Val->Decision Decision->React No (Continue) Recov 5. Enzyme Filtration Recover Catalyst via Sintered Glass Decision->Recov Yes (Terminate) Anal 6. Downstream Processing Neutralization & GC-FID Analysis Recov->Anal

Step-by-step experimental workflow for the enzymatic synthesis and validation of geranyl butyrate.

References

  • Title: Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights Source: ACS Omega (2024) URL: [Link]

  • Title: Optimized enzymatic synthesis of geranyl butyrate with lipase AY from Candida rugosa Source: Biotechnology and Bioengineering (1996) URL: [Link]

Application

Using 3,7-Dimethyl-2,6-octadienyl Butyrate as a reference standard in metabolomics

Application Note: 3,7-Dimethyl-2,6-octadienyl Butyrate as a Level 1 Reference Standard in Volatile Metabolomics Introduction & Mechanistic Rationale In plant metabolomics, flavor chemistry, and drug development, the accu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3,7-Dimethyl-2,6-octadienyl Butyrate as a Level 1 Reference Standard in Volatile Metabolomics

Introduction & Mechanistic Rationale

In plant metabolomics, flavor chemistry, and drug development, the accurate annotation of volatile organic compounds (VOCs) requires robust reference standards. 3,7-Dimethyl-2,6-octadienyl butyrate—commonly known as geranyl butyrate—is a terpenyl ester widely distributed in Pelargonium graveolens (geranium), grapes, and oolong tea [1, 2]. As an analytical standard, it provides a dual-axis validation mechanism: precise chromatographic retention indexing and highly reproducible mass spectrometric (MS) fragmentation.

Causality of Selection: Why utilize geranyl butyrate over simpler alkanes or alcohols? Terpenyl esters undergo specific, predictable rearrangement and cleavage pathways under 70 eV Electron Ionization (EI). Geranyl butyrate yields a distinct molecular ion ([M]⁺ at m/z 224) and a base peak at m/z 69 (prenyl cation), alongside a diagnostic m/z 136 peak resulting from the neutral loss of butyric acid [3]. This deterministic fragmentation makes it an ideal internal or external standard for calibrating GC-MS and GC-IMS (Ion Mobility Spectrometry) systems, ensuring that complex biological matrices do not introduce mass-shift artifacts [4].

Analytical Workflows and Fragmentation Dynamics

To achieve "Level 1" metabolite annotation (the highest confidence level in metabolomics), researchers must match both the retention time (via Kovats Retention Index) and the mass spectrum of the unknown peak to a pure reference standard like geranyl butyrate [2].

G A Sample Preparation (Matrix + Internal Standard) B HS-SPME Extraction (Volatile Enrichment) A->B C GC Separation (Retention Time Calibration) B->C D EI-MS Ionization (Fragmentation Fingerprint) C->D E Metabolite Annotation (Level 1 Identification) D->E

HS-SPME-GC-MS workflow utilizing Geranyl Butyrate for VOC metabolomics.

When subjected to EI-MS, the ester linkage of geranyl butyrate is highly susceptible to fragmentation. The loss of the butyrate moiety (88 Da) yields the geranyl diene cation (m/z 136). Further allylic cleavage produces the stabilized m/z 69 ion, which dominates the spectrum [3].

G M Geranyl Butyrate [M]+ m/z 224 F1 Loss of Butyric Acid m/z 136 [M-88]+ M->F1 - C4H8O2 F2 Terpenyl Cation m/z 69 (Base Peak) M->F2 Direct Cleavage F1->F2 Cleavage

Mass spectrometry fragmentation causality of Geranyl Butyrate.

Quantitative Data & Calibration Metrics

The following table summarizes the critical quantitative metrics required to validate geranyl butyrate within a metabolomics pipeline [1, 2].

ParameterValue / MetricAnalytical Significance
Molecular Formula C₁₄H₂₄O₂Exact monoisotopic mass: 224.1776 Da.
Base Peak (m/z) 69Primary diagnostic ion for the terpenyl moiety.
Secondary Ions (m/z) 136, 41, 93Confirms the loss of butyric acid and hydrocarbon backbone.
RI (Non-Polar Column) 1531 - 1559e.g., DB-5, HP-5MS. Validates non-polar stationary phase partitioning.
RI (Polar Column) 1872 - 1906e.g., DB-WAX. Validates dipole-dipole interactions.

Self-Validating Experimental Protocols

The following methodology outlines the use of geranyl butyrate in Headspace Solid-Phase Microextraction (HS-SPME) GC-MS. This protocol is designed as a self-validating system : it incorporates an n-alkane series run in parallel. If the calculated Retention Index (RI) of the geranyl butyrate standard deviates by > ±5 units from the established baseline, the system automatically invalidates the run, prompting the operator to check for column active sites, phase bleed, or carrier gas leaks.

Step 1: Preparation of the Reference Standard
  • Stock Solution: Dissolve high-purity (≥95%) geranyl butyrate in analytical-grade hexane to a concentration of 10 mg/mL. Store at -20°C in amber glass vials to prevent UV-induced photo-isomerization of the (E)-double bond.

  • Working Solution: Dilute the stock to 50 µg/mL using hexane.

  • Causality Check: Hexane is deliberately chosen over methanol. Methanol can induce transesterification reactions in the heated GC inlet, artificially degrading the standard into geraniol and methyl butyrate, which would compromise standard integrity.

Step 2: Matrix Spiking and HS-SPME Extraction
  • Transfer 5.0 g of the biological matrix (e.g., homogenized plant tissue or biofluid) into a 20 mL headspace vial.

  • Add 10 µL of the 50 µg/mL geranyl butyrate working solution. In this context, it acts as an internal standard or retention time locker.

  • Add 1.0 g of NaCl to the matrix.

  • Causality Check: The addition of NaCl induces a "salting-out" effect. This decreases the solubility of VOCs in the aqueous phase, driving geranyl butyrate and target metabolites into the headspace. This thermodynamically increases the partition coefficient and maximizes extraction sensitivity.

  • Equilibrate the vial at 50°C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

Step 3: GC-MS Acquisition and System Suitability Test (SST)
  • Desorption: Desorb the fiber in the GC injection port at 250°C for 3 minutes in splitless mode.

  • Chromatography: Utilize a 30 m × 0.25 mm × 0.25 µm non-polar column (e.g., HP-5MS). Temperature program: 40°C (hold 2 min), ramp at 5°C/min to 250°C (hold 5 min).

  • Validation Run: Inject a C8-C20 n-alkane standard mixture under identical conditions.

  • Data Processing: Calculate the Kovats Retention Index (RI) for the geranyl butyrate peak using the n-alkane retention times.

    • Self-Validation Criteria: The RI must fall between 1531 and 1559 [1]. The mass spectrum must exhibit a >90% match factor against the NIST library with m/z 69 as the base peak. Failure to meet these criteria halts downstream untargeted data processing, ensuring absolute data integrity.

Conclusion

Geranyl butyrate serves as an indispensable reference standard in volatile metabolomics. By leveraging its predictable MS fragmentation and stable chromatographic behavior, researchers can establish robust, self-validating analytical pipelines. These protocols ensure high-fidelity Level 1 metabolite annotations, preventing false discoveries in complex biological matrices and accelerating downstream drug development and phenotypic profiling.

References

  • PubChem. "Geranyl butyrate | C14H24O2 | CID 5355856". National Center for Biotechnology Information.
  • Fondazione Edmund Mach. "Comprehensive Mapping of Volatile Organic Compounds in Fruits".
  • Analytical Chemistry. "Fourier Deconvolution Multiplexing Boosts Ion Throughput in Pinhole-Interfaced GC-IMS/MS for Synchronous Peak Identification". ACS Publications.
  • Maxapress. "Aromatic markers and differences between green and oolong teas insights from 31 representative cultivars".
Method

Application Note: In Vitro Cytotoxicity and Viability Profiling of 3,7-Dimethyl-2,6-octadienyl Butyrate

Document Type: Standard Operating Protocol & Application Guide Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Compound: 3,7-Dimethyl-2,6-octadienyl Butyrate (Geranyl B...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Application Guide Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Compound: 3,7-Dimethyl-2,6-octadienyl Butyrate (Geranyl Butyrate) CAS Number: 106-29-6

Executive Summary & Mechanistic Rationale

3,7-Dimethyl-2,6-octadienyl butyrate, commonly known as geranyl butyrate, is an acyclic monoterpene ester synthesized via the esterification of geraniol with butyric acid. While traditionally utilized as a flavor and fragrance ingredient, recent preclinical investigations have highlighted its potential as a selective chemopreventive and antineoplastic agent[1].

As a Senior Application Scientist, I emphasize that evaluating the cytotoxicity of lipophilic esters requires rigorous, self-validating assay designs. The esterification of geraniol significantly alters its partition coefficient (LogP), enhancing cellular membrane permeability. This structural modification increases its targeted cytotoxicity against specific malignant lineages—such as murine leukemia (P388) cells—while maintaining a highly favorable safety profile (low toxicity) in normal mammalian epithelial models like Vero and CHO cell lines[1].

To accurately quantify these differential viability profiles, this application note standardizes the Mosmann MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for geranyl butyrate screening. The protocols herein are engineered not just as procedural steps, but as a causal framework ensuring robust, reproducible, and artifact-free data generation.

Quantitative Cytotoxicity Profile

Before initiating in vitro screening, it is critical to benchmark expected outcomes against established literature. The table below summarizes the baseline half-maximal inhibitory concentrations ( IC50​ ) of geranyl butyrate across distinct cell lines. This data dictates the concentration gradients required for your experimental design.

Table 1: Baseline In Vitro Cytotoxicity ( IC50​ ) of Geranyl Butyrate

Cell LineOrigin / Phenotype IC50​ Range ( μ g/mL)Cytotoxic Classification
P388 Murine Leukemia (Malignant)22.34 – 32.29Active / Moderate Toxicity
Vero Normal Monkey Kidney Epithelial116.08 – 172.93Weak / Non-toxic
CHO Chinese Hamster Ovary (Normal) >50.0 Low Toxicity
WI38 Human Lung Fibroblast (Normal) >50.0 Low Toxicity

Data synthesized from established pharmacological evaluations of geraniol esters and Cymbopogon-derived essential oils[1].

Experimental Workflow & Assay Causality

To ensure high-throughput reliability, the experimental pipeline must isolate the variable of compound toxicity from environmental or solvent-induced stress.

Workflow Start Compound Preparation (Geranyl Butyrate in DMSO) Treatment Compound Treatment (Concentration Gradient: 1.56 - 1000 µg/mL) Start->Treatment Cells Cell Line Seeding (P388, Vero, CHO) 96-well plate, 24h incubation Cells->Treatment MTT MTT Reagent Addition (Formazan Crystal Formation) Treatment->MTT 24-72h Incubation Solubilization Solubilization (DMSO or SDS-HCl) MTT->Solubilization 4h Incubation Read Absorbance Reading (570 nm / 630 nm) Solubilization->Read Analysis Data Analysis (IC50 Calculation & Z'-factor) Read->Analysis

Figure 1: End-to-end experimental workflow for in vitro cytotoxicity screening of Geranyl butyrate.

Standardized Protocol: Mosmann MTT Viability Assay

This protocol utilizes the metabolic reduction of MTT to quantify cell viability. The system is designed to be self-validating by incorporating strict vehicle and positive controls.

Phase 1: Reagent and Cell Preparation
  • Compound Solubilization:

    • Action: Dissolve pure geranyl butyrate in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL master stock.

    • Causality: Geranyl butyrate is highly lipophilic. DMSO acts as an amphiphilic vehicle, ensuring complete solubilization without forming micelles that could skew cellular uptake[2].

  • Cell Seeding:

    • Action: Harvest target cells (e.g., P388 or Vero) at 80% confluency. Seed 1×104 cells/well into a 96-well flat-bottom microplate in 100μL of complete growth medium (e.g., DMEM + 10% FBS).

    • Action: Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere.

    • Causality: The 24-hour window allows adherent cells to re-establish integrin-mediated focal adhesions and enter the logarithmic growth phase, rendering them maximally sensitive to cytotoxic interference.

Phase 2: Treatment & Self-Validating Controls
  • Serial Dilution: Prepare a working concentration gradient of geranyl butyrate in culture media ranging from 1.56μg/mL to 1000μg/mL [1].

    • Critical Rule: The final DMSO concentration in any well must not exceed 1% (v/v) . Concentrations above 1% induce solvent-mediated membrane toxicity, generating false-positive cytotoxicity data[2].

  • Control Implementation (The Self-Validating System):

    • Vehicle Control (Negative): Cells treated with media containing 1% DMSO. (Defines 100% viability).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Camptothecin or Doxorubicin at 10μg/mL ). (Validates the assay's sensitivity to apoptosis).

    • Blank Wells: Media + 1% DMSO + MTT (No cells). (Used to subtract background spectrophotometric noise).

  • Incubation: Aspirate seeding media, apply 100μL of the respective treatments, and incubate for 48 hours.

Phase 3: MTT Detection & Solubilization
  • MTT Addition: Add 10μL of MTT reagent ( 5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media (avoiding the crystalline precipitate at the bottom) and add 100μL of 100% DMSO or 10% SDS in 0.01 M HCl to each well. Agitate on an orbital shaker for 15 minutes.

    • Causality: The formazan product is water-insoluble. Solubilization disrupts the cell membrane and dissolves the crystals into a homogenous colored solution, which is strictly required for accurate Beer-Lambert law adherence during spectrophotometry.

  • Quantification: Measure absorbance using a microplate reader at an analytical wavelength of 570 nm , with a reference wavelength of 630 nm . Subtract the 630 nm reading from the 570 nm reading to correct for cellular debris and plate imperfections.

Mechanism LiveCell Viable Cell (Active Metabolism) Mito Mitochondrial Succinate Dehydrogenase LiveCell->Mito Formazan Formazan Crystals (Purple, Insoluble) Mito->Formazan Enzymatic Reduction MTT MTT Reagent (Yellow, Water-Soluble) MTT->Formazan Substrate Input NoReaction No Formazan Formed (Remains Yellow) MTT->NoReaction DeadCell Dead/Apoptotic Cell (Geranyl Butyrate Toxicity) DeadCell->NoReaction Inactive Enzymes

Figure 2: Biochemical causality of the MTT assay utilized for cell viability quantification.

Data Analysis & Assay Validation

To translate raw absorbance into actionable pharmacological data, apply the following analytical framework:

A. Viability Calculation

Calculate the percentage of viable cells relative to the vehicle control:

% Viability=(AbsorbanceVehicle Control​−AbsorbanceBlank​AbsorbanceTreatment​−AbsorbanceBlank​​)×100
B. IC50​ Determination

Plot the log of geranyl butyrate concentrations (X-axis) against the % Viability (Y-axis). Utilize non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the IC50​ —the concentration at which 50% of the cell population undergoes growth inhibition or death[1].

C. Selectivity Index (SI)

To prove that geranyl butyrate is a viable therapeutic candidate rather than a broad-spectrum toxin, calculate the Selectivity Index:

SI=IC50​ of Cancer Cells (e.g., P388)IC50​ of Normal Cells (e.g., Vero)​

Expert Insight: An SI≥3.0 indicates that the compound is selectively cytotoxic to malignant cells, a crucial milestone in early drug discovery.

D. Assay Robustness (Z'-Factor)

Validate the integrity of your microplate assay using the Z'-factor.

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

(Where σ is standard deviation and μ is the mean absorbance of controls). A Z′ value between 0.5 and 1.0 indicates an excellent, highly reliable assay free of significant edge effects or pipetting errors.

References

  • Widiyarti, G., et al. (2019). The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents. Oriental Journal of Chemistry.[Link]

  • Kpoviessi, S., et al. (2014). Chemical composition, cytotoxicity and in vitro antitrypanosomal and antiplasmodial activity of the essential oils of four Cymbopogon species from Benin. Journal of Ethnopharmacology.[Link]

  • Mahboubi, M., et al. (2021). Comparative In Vitro and In Silico Enzyme Inhibitory Screening of Rosa x damascena and Pelargonium graveolens Essential Oils and Geraniol. PMC / National Institutes of Health.[Link]

Sources

Application

Application Note: Catalytic Esterification of Geraniol to 3,7-Dimethyl-2,6-octadienyl Butyrate

Executive Summary 3,7-Dimethyl-2,6-octadienyl butyrate, commonly known as geranyl butyrate, is a high-value monoterpene flavor ester characterized by a fruity, floral scent reminiscent of tropical fruits[1]. Beyond its e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,7-Dimethyl-2,6-octadienyl butyrate, commonly known as geranyl butyrate, is a high-value monoterpene flavor ester characterized by a fruity, floral scent reminiscent of tropical fruits[1]. Beyond its extensive use in the cosmetic and fragrance industries, recent pharmacological studies highlight its potential as an antibacterial and anticancer agent[2][3].

Historically, the synthesis of geranyl butyrate relied on harsh chemical esterification using acid or base catalysts[2]. However, modern drug development and green chemistry standards prioritize biocatalytic pathways. This application note details a highly optimized, self-validating protocol for the enzymatic esterification of geraniol using commercial lipases, ensuring >90% conversion yields under mild, environmentally sustainable conditions[4][5].

Mechanistic Rationale & Catalyst Selection

The synthesis of geranyl butyrate requires the esterification of an acyl acceptor (geraniol) with an acyl donor (butyric acid). The choice of catalyst fundamentally dictates the reaction mechanism, energy requirements, and ultimate yield.

  • Base Catalysis (e.g., NaOH): Base catalysts operate by abstracting a proton from the hydroxyl group of geraniol, forming a highly reactive alkoxide ion that attacks the carboxylic acid[2]. While cost-effective, this pathway requires elevated temperatures (80°C) and typically results in moderate yields (54–76%) due to competitive side reactions and water formation[3].

  • Biocatalysis (Lipase): Enzymes such as Thermomyces lanuginosus lipase (e.g., Eversa Transform 2.0) or Candida antarctica lipase B offer unparalleled regioselectivity. The reaction proceeds via a quantum-mechanically validated nucleophilic attack during the deacylation phase, which serves as the rate-limiting step with a free energy barrier of 14.0 kcal/mol[1]. This pathway achieves >93% conversion at mild temperatures (30–50°C)[1][6].

CatalystLogic Start Catalyst Selection for Geranyl Butyrate Synthesis Base Base Catalysis (NaOH) Mechanism: Alkoxide Formation Start->Base Lipase Biocatalysis (Lipase) Mechanism: Nucleophilic Attack Start->Lipase BaseYield Yield: 54-76% Temp: 80°C Time: 8 h Base->BaseYield LipaseYield Yield: >90% Temp: 50°C Time: 6 h Lipase->LipaseYield

Logical decision matrix comparing base and enzymatic catalysts for esterification.

Quantitative Optimization Data

The following parameters have been rigorously optimized using Taguchi statistical methods to maximize the conversion of butyric acid into geranyl butyrate[1][4].

Table 1: Process Optimization and Kinetic Parameters
ParameterRange EvaluatedOptimal SetpointMechanistic Effect on Conversion
Molar Ratio (Geraniol : Acid) 1:1 to 1:51:5 High acyl donor concentration drives equilibrium toward esterification[1].
Temperature (°C) 20 to 8050 Maximizes reaction kinetics; >60°C induces irreversible enzyme deactivation.
Biocatalyst Load 5% to 25%15% (w/w) Balances active site availability with mass transfer efficiency[4].
Reaction Time (h) 2 to 486 Achieves >93% conversion; prolonged exposure risks product hydrolysis[1].

Experimental Workflow

Workflow Step1 1. Substrate Preparation Geraniol + Butyric Acid (1:5 Ratio) Step2 2. Biocatalyst Addition 15% w/w Lipase (e.g., ET2) Step1->Step2 Step3 3. Orbital Incubation 50°C, 200 rpm, 6 Hours Step2->Step3 Step4 4. In-Process Validation Acid-Base Titration (NaOH) Step3->Step4 Step5 5. Product Confirmation GC-MS & 1H-NMR Analysis Step4->Step5

Step-by-step experimental workflow for the biocatalytic synthesis of geranyl butyrate.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, this protocol integrates an in-process titration step. This creates a self-validating system where the researcher quantitatively confirms reaction completion before committing to expensive downstream chromatographic purification.

Phase 1: Reaction Setup
  • Substrate Preparation: In a 50 mL round-bottom flask, combine geraniol and butyric acid in a 1:5 molar ratio[1].

    • Causality: Esterification is a reversible, equilibrium-driven process. Supplying the acyl donor (butyric acid) in a 5-fold excess leverages Le Chatelier’s principle to drive the reaction forward, maximizing the conversion of the more valuable terpenyl alcohol[4].

  • Catalyst Addition: Introduce 15% (w/w relative to total substrate mass) of a commercial lipase biocatalyst[1].

    • Causality: A 15% load provides optimal active site saturation. Exceeding this load induces mass transfer limitations and steric hindrance, which paradoxically lowers the conversion rate[4].

  • Incubation: Seal the flask and incubate at 50°C under continuous orbital agitation at 200 rpm for 6 hours[1].

    • Causality: 50°C provides the exact thermodynamic kinetic energy required to overcome the nucleophilic attack barrier without disrupting the enzyme's tertiary structure. Temperatures exceeding 60°C will cause irreversible denaturation[1].

Phase 2: In-Process Self-Validation (Acid-Base Titration)

Do not proceed to Phase 3 until the conversion efficiency is empirically verified.

  • Sampling: Extract a 0.2 g aliquot of the crude reaction mixture and dissolve it in 5 mL of standard ethyl alcohol[4].

  • Titration: Add 3 drops of phenolphthalein indicator. Titrate with a standardized 0.1 M NaOH solution until a persistent pink endpoint is reached[4].

  • Validation Logic: Calculate the conversion percentage based on the depletion of butyric acid acidity.

    • Decision Gate: If the calculated conversion is 90%, proceed to Phase 3. If < 90%, resume orbital incubation for an additional 2 hours to prevent premature termination and yield loss.

Phase 3: Purification and Analytical Confirmation
  • Enzyme Recovery: Terminate the reaction by cooling the mixture to room temperature (20°C). Separate the immobilized lipase via vacuum filtration. The recovered enzyme can often be washed with n-hexane and reused[6].

  • Chromatographic Purification: Purify the crude liquid using silica gel column chromatography, utilizing a gradient eluent of n-hexane and ethyl acetate[2].

  • Validation via GC-MS: Analyze the purified fraction. Geranyl butyrate will exhibit a maximum UV absorption at 220 nm and yield a distinct mass spectrum peak corresponding to a molecular weight of 224.34 g/mol [1][3].

  • Validation via 1H-NMR: Confirm the successful formation of the ester linkage by identifying the characteristic doublet at δ 4.1 ppm. This specific chemical shift corresponds to the methylene protons directly adjacent to the newly formed ester oxygen atom[1].

References

  • Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PMC. nih.gov.
  • Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights | ACS Omega. acs.org.
  • Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media - Frontiers. frontiersin.org.
  • Study of the Temperature and Molarity Ratio Effects in Geraniol Esterification and Testing Its Antibacterial Activity - SciTePress. scitepress.org.
  • The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents. orientjchem.org.
  • Bioproduction of Geranyl Esters by Integrating Microbial Biosynthesis and Enzym
  • Parameters Affecting the Synthesis of Geranyl Butyrate by Esterase 30,000

Sources

Method

Extraction techniques for isolating 3,7-Dimethyl-2,6-octadienyl Butyrate from botanical matrices

Application Note: Advanced Extraction and Isolation of 3,7-Dimethyl-2,6-octadienyl Butyrate from Botanical Matrices Target Analyte Profiling & Botanical Context 3,7-Dimethyl-2,6-octadienyl Butyrate, commonly known as ger...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction and Isolation of 3,7-Dimethyl-2,6-octadienyl Butyrate from Botanical Matrices

Target Analyte Profiling & Botanical Context

3,7-Dimethyl-2,6-octadienyl Butyrate, commonly known as geranyl butyrate, is a highly lipophilic, volatile ester. It is a critical bioactive and aromatic constituent found in the essential oils of several botanical matrices, most notably Cymbopogon martinii (Palmarosa) and Pelargonium species (Geranium) 12. In pharmacological and drug development contexts, geranyl butyrate derived from Cymbopogon martinii has demonstrated direct beneficial properties for conditions such as colitis, osteoarthritis, diabetes, and cerebral ischemia [[1]]().

With a molecular weight of 224.34 g/mol and an estimated LogP of 4.3, the compound is highly non-polar [[3]](). Because it is an ester, it is highly susceptible to thermal degradation and hydrolysis when exposed to traditional high-heat aqueous extraction methods.

Mechanistic Selection of Extraction Modality

Historically, essential oils have been isolated via hydrodistillation or steam distillation. However, prolonged exposure to boiling water (100°C) initiates the nucleophilic attack of water on the ester carbonyl carbon, prematurely hydrolyzing geranyl butyrate into geraniol and butyric acid.

To preserve the structural integrity of the target analyte, Supercritical Fluid Extraction (SFE) using scCO2 is the optimal preparative modality. scCO2 acts as an environmentally friendly, energy-efficient solvent that operates at low temperatures, preventing thermal degradation while offering highly tunable solvation power for lipophilic compounds 4. For downstream analytical validation, Headspace Solid-Phase Microextraction (HS-SPME) is utilized to provide a rapid, solvent-free fingerprint of the volatile fraction 5.

Integrated Workflow Architecture

G Biomass Botanical Matrix (Cymbopogon martinii) Prep Cryogenic Milling & Sieving Biomass->Prep Surface Area Maximization SFE scCO2 Extraction (15 MPa, 40°C) Prep->SFE Non-polar Solvation Fractionation Preparative HPLC (Reverse Phase) SFE->Fractionation Crude Volatile Extract Pure Isolated Target (Geranyl Butyrate) Fractionation->Pure High-Resolution Separation Analysis HS-SPME & GC-MS (Validation) Pure->Analysis Purity Confirmation (>98%)

Workflow for the isolation and validation of Geranyl Butyrate from botanical matrices.

Self-Validating Experimental Protocols

Protocol A: Preparative scCO2 Extraction

Causality Focus: Maximizing mass transfer kinetics while preventing thermal/hydrolytic degradation.

  • Matrix Preparation : Cryogenically mill dried Cymbopogon martinii leaves and pass through a 3 × 3 mm² wire mesh screen 1.

    • Causality: Cryo-milling prevents the volatilization of the target compound caused by friction heat. The 3 mm² sieve size maximizes the surface-area-to-volume ratio, reducing the diffusion path length for the supercritical fluid.

  • Extraction Parameters : Load 25 g of the prepared matrix into the SFE vessel. Pressurize the system with CO2 to 15 MPa and maintain a temperature of 40°C. Establish a dynamic flow rate of 2.0 L/min for 90 minutes.

    • Causality: At 15 MPa and 40°C, scCO2 exhibits a density similar to liquid hexane but retains gas-like diffusivity. This specific density selectively solubilizes lipophilic esters (LogP ~4.3) while excluding highly polar polyphenols and heavy structural waxes.

  • Depressurization & Recovery : Route the extract-laden scCO2 to a separator vessel stepped down to 5 MPa at 20°C.

    • Causality: The drastic reduction in pressure forces the CO2 to revert to a gaseous state, precipitating the solute and allowing for solvent-free recovery of the crude volatile extract.

Protocol B: Analytical Validation via HS-SPME-GC-MS

Causality Focus: Solvent-free quantification using thermodynamic equilibrium.

  • System Suitability & Equilibration : Place 1.0 g of the crude extract into a 20 mL headspace vial. Spike with 10 µL of an internal standard (e.g., nonane) to create a self-validating quantification system. Incubate the vial at 70°C for an equilibrium time ( teq​ ) of 60 minutes 5.

    • Causality: A 60-minute equilibration at 70°C ensures that the partition coefficient of geranyl butyrate between the liquid phase and the headspace reaches thermodynamic stability, preventing run-to-run variance.

  • Fiber Extraction : Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for an extraction time ( text​ ) of 30 minutes [[5]]().

    • Causality: The semi-polar DVB polymer efficiently captures the ester via π−π and Van der Waals interactions. The 30-minute window ensures linear uptake before competitive displacement by higher-concentration monoterpenes occurs.

  • Desorption : Retract the fiber and immediately insert it into the GC inlet set to 250°C for 3 minutes.

    • Causality: Rapid thermal desorption ensures a sharp chromatographic peak, preventing band broadening of the analyte.

Data Synthesis & Quantitative Analysis

Table 1: Physicochemical & Pharmacological Profile of 3,7-Dimethyl-2,6-octadienyl Butyrate

PropertyValueCausality in Extraction Design
Molecular Weight 224.34 g/mol High volatility; necessitates closed-loop extraction and headspace sampling.
LogP (Octanol/Water) ~4.3Highly lipophilic; requires non-polar solvents (e.g., scCO2) for efficient mass transfer.
Chemical Structure Ester (Geraniol + Butyric Acid)Susceptible to thermal hydrolysis; prohibits prolonged steam distillation.
Botanical Sources Cymbopogon martinii, Pelargonium sp.Fibrous leaf matrices dictate rigorous mechanical breakdown (milling) prior to extraction.

Table 2: Comparative Extraction Yields and Target Recovery

Extraction ModalityCrude Extract Yield (% w/w)Geranyl Butyrate IntegrityMechanistic Drawbacks
Hydrodistillation (24h) ~6.06%Low (Thermal degradation)Ester bond hydrolysis due to prolonged heat and aqueous exposure.
Solvent Extraction (Hexane) ~8.50%ModerateCo-extraction of heavy waxes and pigments; requires extensive solvent purging.
scCO2 Extraction (15 MPa) ~5.20%High (>95% preservation)Requires high-pressure infrastructure; highly selective for non-polar volatiles.

References

  • SciHorizon - In-Silico ADMET Informatics of Geranyl Butyrate in Cymbopogon martinii Essential Oil. URL:[Link]

  • National Center for Biotechnology Information (PMC) - Exploring the Sustainable Exploitation of Bioactive Compounds in Pelargonium sp.: Beyond a Fragrant Plant. URL:[Link]

  • PubChem - Geranyl butyrate | C14H24O2 | CID 5355856. URL:[Link]

  • ResearchGate - Supercritical Fluids: Properties and Applications. URL: [Link]

  • d-nb.info - Characterization of volatile compounds of Daucus crinitus Desf. Headspace Solid Phase Microextraction as alternative technique to Hydrodistillation. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3,7-Dimethyl-2,6-octadienyl Butyrate Synthesis

Overview 3,7-Dimethyl-2,6-octadienyl butyrate (commonly known as geranyl butyrate for the E-isomer or neryl butyrate for the Z-isomer) is a high-value monoterpene ester utilized extensively in perfumery, cosmetics, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview 3,7-Dimethyl-2,6-octadienyl butyrate (commonly known as geranyl butyrate for the E-isomer or neryl butyrate for the Z-isomer) is a high-value monoterpene ester utilized extensively in perfumery, cosmetics, and pharmaceuticals due to its distinct fruity and floral profile 1. Traditional chemical synthesis is increasingly being replaced by lipase-catalyzed esterification to avoid toxic solvent residues and harsh reaction conditions 23.

This guide provides advanced troubleshooting protocols to overcome yield-limiting factors such as thermodynamic equilibrium, substrate inhibition, and sluggish reaction kinetics.

I. Troubleshooting FAQs: Overcoming Yield Barriers

Q1: My conversion yield plateaus around 60-70% in standard solvent systems. How do I push it past 90%? Causality & Expert Insight: Esterification is a reversible, water-producing reaction. If water accumulates in the microenvironment of the enzyme, the reaction reaches a thermodynamic equilibrium, and the lipase begins catalyzing the reverse reaction (hydrolysis). Solution: Shift to a solvent-free system and actively remove the water byproduct. Incorporating 5Å molecular sieves directly into the reaction matrix captures water without stripping the essential hydration shell from the lipase. When using Lipozyme 435 with 5Å molecular sieves, conversion yields reliably increase from ~79% to >93% 4.

Q2: I am experiencing substrate inhibition when increasing the concentration of butyric acid. What is the optimal molar ratio? Causality & Expert Insight: While an excess of acyl donor (butyric acid) theoretically pushes the equilibrium toward ester formation (Le Chatelier's principle), excessive acid lowers the pH of the microenvironment. This protonates the catalytic triad (Ser-His-Asp/Glu) of the lipase, inducing conformational denaturation and halting catalysis 3. Solution: Do not exceed a 1:5 molar ratio of geraniol to butyric acid. Studies using extremophilic lipases like Eversa Transform 2.0 (ET2) demonstrate that a 1:5 ratio, combined with a 15% (w/w) biocatalyst load at 50 °C, achieves an optimal 93% conversion 2. Further increases in the acyl donor lead to a sharp drop in yield due to the observed inhibition pattern.

Q3: The enzymatic reaction takes 6 to 24 hours. Can this be accelerated without compromising the yield? Causality & Expert Insight: Conventional conductive heating relies on slow thermal transfer, which limits the collision frequency between the bulky geraniol molecule and the acyl-enzyme intermediate. Solution: Implement microwave-assisted enzymatic synthesis . Microwave irradiation provides direct, volumetric heating that accelerates the nucleophilic attack (the rate-limiting step). By operating at 70 °C with 7% Lipozyme 435 under microwave conditions, reaction times can be slashed from 6 hours to just 30 minutes while maintaining a 98% conversion yield 4.

Q4: Can I synthesize this ester directly from renewable carbon sources instead of purified geraniol? Causality & Expert Insight: Yes, via a biphasic integrated microbial-enzymatic system. Engineered E. coli can biosynthesize geraniol from glycerol. By overlaying an organic phase containing immobilized lipase and butyric acid, the geraniol is continuously extracted and esterified in situ. This prevents geraniol toxicity to the microbes and drives the esterification forward, achieving >90% conversion of the microbially produced geraniol 5.

II. Quantitative Data: Parameter Optimization Matrix

To facilitate rapid experimental design, the following table synthesizes the empirically validated optimal parameters for different catalytic systems.

Synthesis MethodBiocatalystMolar Ratio (Alcohol:Acid)Temp (°C)TimeMax Conversion YieldKey Additive / Condition
Aqueous/Solvent Enzymatic Eversa Transform 2.0 (ET2)1:550 °C6 h93.0%15% (w/w) biocatalyst load
Microwave-Assisted (Solvent-Free) Lipozyme 4351:370 °C30 min98.0%5Å Molecular Sieves
Integrated Microbial Biphasic Immobilized Lipase + E. coliContinuous feeding30-37 °C48 h>90% (from bio-geraniol)Fermentation medium-organic biphasic system

III. Self-Validating Protocol: Microwave-Assisted Solvent-Free Synthesis

This protocol is designed as a self-validating system. The inclusion of precise analytical checkpoints ensures that any deviation in yield can be traced back to a specific operational failure, guaranteeing trustworthiness in your results.

Materials Required:

  • Geraniol (Acyl acceptor, >98% purity)

  • Butyric acid (Acyl donor, >99% purity)

  • Lipozyme 435 (Immobilized Candida antarctica lipase B)

  • 5Å Molecular Sieves (Activated at 300 °C for 3 hours prior to use)

  • Microwave synthesizer with precise temperature control (e.g., CEM Discover)

Step-by-Step Methodology:

  • Substrate Preparation: In a microwave-safe reaction vessel, combine geraniol and butyric acid at a strict 1:3 molar ratio.

    • Self-Validation Check 1: Perform an initial acid-base titration (using 0.1 M NaOH) on a 1 mL aliquot to establish the baseline acidity ( AI0​ ).

  • Water Scavenger Addition: Add 10% (w/w relative to total substrate mass) of freshly activated 5Å molecular sieves to the vessel.

    • Causality: This physically sequesters the H2​O byproduct without chemically altering the reaction, ensuring the equilibrium is constantly pulled toward product formation 4.

  • Biocatalyst Introduction: Add 7% (w/w) of Lipozyme 435. Ensure the enzyme beads are evenly dispersed in the solvent-free mixture.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer. Set the parameters to 70 °C with continuous stirring (600 rpm) for exactly 30 minutes.

    • Caution: Do not exceed 80 °C, as thermal denaturation of the catalytic triad will permanently deactivate the enzyme.

  • Reaction Termination & Separation: Rapidly cool the mixture in an ice bath to quench the reaction. Centrifuge at 5000 rpm for 5 minutes to separate the immobilized enzyme and molecular sieves from the liquid product.

  • Yield Validation (GC-FID): Analyze the supernatant using Gas Chromatography with a Flame Ionization Detector (GC-FID).

    • Conditions: Injector at 175 °C, Detector at 250 °C. Oven program: 100 °C for 2 min, ramp at 10 °C/min to 230 °C.

    • Self-Validation Check 2: 3,7-Dimethyl-2,6-octadienyl butyrate will elute at approximately 10.0 minutes 4. Calculate conversion based on the peak area ratio of the product to the limiting reagent (geraniol).

  • Secondary Validation (Titration): Titrate the final mixture with NaOH to determine the final acidity ( AI ). The conversion ( X ) is calculated as X=(AI0​−AI)/AI0​×100 2. Cross-reference this chemical conversion rate with your GC-FID data to confirm system integrity.

IV. Mechanistic Workflow: Lipase-Catalyzed Esterification

Understanding the molecular mechanism is crucial for troubleshooting. The reaction proceeds via a Ping-Pong Bi-Bi mechanism, where the deacylation step (nucleophilic attack by geraniol) acts as the rate-limiting step with a free energy barrier of ~14.0 kcal/mol 2.

LipaseMechanism Lipase Free Lipase (Ser-OH Active Site) AcylEnzyme Acyl-Enzyme Intermediate + H2O Release Lipase->AcylEnzyme Nucleophilic attack by Ser-OH on acid ButyricAcid Butyric Acid (Acyl Donor) ButyricAcid->AcylEnzyme Binds to active site Product 3,7-Dimethyl-2,6-octadienyl Butyrate + Free Lipase AcylEnzyme->Product Rate-limiting step (ΔG‡ ≈ 14.0 kcal/mol) Geraniol Geraniol (Acyl Acceptor) Geraniol->Product Nucleophilic attack on acyl-enzyme

Lipase-mediated esterification mechanism highlighting the rate-limiting deacylation step.

V. References

  • Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. ACS Omega.

  • Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems. Molecular Diversity.

  • Bioproduction of Geranyl Esters by Integrating Microbial Biosynthesis and Enzymatic Conversion. Journal of Agricultural and Food Chemistry.

  • A review on lipase-catalyzed synthesis of geranyl esters as flavor additives for food, pharmaceutical and cosmetic applications. ResearchGate.

  • The Kovats Retention Index: (E)-3,7-Dimethyl-2,6-octadienyl butyrate. Pherobase.

Sources

Optimization

Technical Support Center: Resolving GC Co-Elution for 3,7-Dimethyl-2,6-octadienyl Butyrate Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide to address one of the most persistent challenges in flavor, fragrance, and botanical analysis: the gas chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide to address one of the most persistent challenges in flavor, fragrance, and botanical analysis: the gas chromatographic (GC) co-elution of terpenoid esters.

The analyte 3,7-Dimethyl-2,6-octadienyl butyrate exists as two primary geometric isomers: Geranyl butyrate (the E-isomer) and Neryl butyrate (the Z-isomer)[1]. During the analysis of complex matrices like essential oils or cannabis extracts, these isomers frequently co-elute with one another, as well as with other sesquiterpenes, due to their identical molecular weights and nearly indistinguishable boiling points[2][3].

This guide provides the mechanistic reasoning, troubleshooting logic, and self-validating protocols required to achieve baseline resolution.

Troubleshooting Logic & Decision Matrix

G Start Co-elution Detected: 3,7-Dimethyl-2,6-octadienyl Butyrate CheckCol Evaluate Stationary Phase (Is it Non-Polar?) Start->CheckCol TempProg Optimize Temperature Ramp (Slower rate, Isothermal hold) CheckCol->TempProg Try 1D-GC Optimization First SwitchCol Switch to Polar Phase (e.g., Polyethylene Glycol / WAX) CheckCol->SwitchCol Direct Column Change TempProg->SwitchCol Fails (Isomer Overlap) Resolved Baseline Resolution Achieved (Rs ≥ 1.5) TempProg->Resolved Success GCxGC Implement GCxGC-TOFMS (For complex matrices) SwitchCol->GCxGC Matrix Interference SwitchCol->Resolved Success GCxGC->Resolved Orthogonal Separation

GC Troubleshooting Workflow for Terpenoid Ester Co-Elution

Frequently Asked Questions (FAQs)

Q1: Why do geranyl butyrate and neryl butyrate consistently co-elute on my standard DB-5 column? Causality: A DB-5 column (5% Phenyl Methylpolysiloxane) is a non-polar stationary phase that separates analytes primarily based on dispersive interactions, which correlate directly with boiling points[4]. Because geranyl butyrate and neryl butyrate are E/Z geometric isomers, their boiling points are virtually identical. The non-polar phase lacks the specific spatial selectivity required to differentiate the subtle steric differences between the trans (E) and cis (Z) configurations. Solution: Transitioning to a polar column introduces dipole-dipole interactions and hydrogen bonding mechanisms, which are highly sensitive to molecular geometry[4][5].

Q2: I cannot change my DB-5 column right now. How can I optimize the temperature program to force separation? Causality: A slower temperature ramp increases the residence time of the analytes within the stationary phase, maximizing the subtle differences in their partition coefficients. Actionable Step: Identify the exact elution temperature of the co-eluting peak. Insert an isothermal hold 2–5 °C below this temperature, or reduce the ramp rate to 1–2 °C/min through this critical elution zone[4]. Note that while this may partially resolve the isomers, baseline resolution ( Rs​≥1.5 ) often requires a phase change.

Q3: My matrix is highly complex (e.g., cannabis extract). Even on a WAX column, I see matrix interference. What advanced techniques should I use? Causality: In matrices containing hundreds of terpenes, terpenoids, and lipids, the peak capacity of one-dimensional GC (1D-GC) is easily exceeded, leading to unavoidable overlap. Solution: Implement Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS). This provides orthogonal separation: the first dimension separates by volatility (non-polar), and the second by polarity (polar)[6][7]. Additionally, utilizing mass spectral deconvolution algorithms allows for the mathematical separation of overlapping peaks by extracting unique ion chromatograms (EICs)[8].

Quantitative Data Summaries

Table 1: Stationary Phase Selection Guide for Terpenoid Esters

Column Type Chemistry Mechanism of Separation Suitability for E/Z Isomers
Non-Polar (e.g., DB-5) 5% Phenyl Methylpolysiloxane Dispersive (Boiling Point) Poor[4]
Intermediate (e.g., DB-17) 50% Phenyl Methylpolysiloxane Dispersive & Weak Dipole Moderate[4]

| Polar (e.g., DB-WAX) | Polyethylene Glycol (PEG) | Dipole-Dipole | Excellent[5] |

Table 2: Optimized GC Oven Temperature Program for Isomer Resolution

Stage Rate (°C/min) Target Temp (°C) Hold Time (min) Purpose
Initial - 60 2.0 Analyte focusing at the column head
Ramp 1 10.0 150 0.0 Rapid elution of highly volatile monoterpenes
Ramp 2 2.0 180 0.0 Critical separation zone for terpenoid esters

| Ramp 3 | 20.0 | 240 | 5.0 | High-temperature bake-out of heavy matrix lipids |

Experimental Protocols
Protocol 1: Optimized 1D-GC-MS Method for Terpenoid Esters

This protocol is a self-validating system. You must pass the System Suitability Test (Step 4) before proceeding to sample analysis.

  • Column Installation & Conditioning: Install a high-polarity column (e.g., DB-HeavyWAX or equivalent PEG phase, 30 m × 0.25 mm, 0.25 µm film thickness). Condition the column at 240 °C for 2 hours to minimize siloxane bleed, which can interfere with mass spectral identification[5].

  • Inlet Parameters: Set the injection port to 250 °C. Use a split injection mode with a split ratio of 15:1 to 30:1 to prevent column overloading, which causes peak fronting and exacerbates co-elution[3][8].

  • Temperature Execution: Program the GC oven according to Table 2 . Ensure the carrier gas (Helium) is set to a constant flow rate of 1.0 - 1.2 mL/min[3].

  • Self-Validation (System Suitability Test): Inject a neat standard mixture containing both geranyl butyrate and neryl butyrate. Calculate the chromatographic resolution ( Rs​ ) between the two peaks.

    • Validation Criteria: If Rs​≥1.5 , the system is validated for sample analysis.

    • Troubleshooting: If Rs​<1.5 , decrease the Ramp 2 rate from 2.0 °C/min to 1.0 °C/min and re-inject.

Protocol 2: GCxGC-TOFMS Setup for Complex Matrices

Use this protocol when analyzing 3,7-Dimethyl-2,6-octadienyl butyrate in heavy botanical matrices (e.g., unrefined essential oils).

  • Orthogonal Column Configuration: Install a non-polar primary column (e.g., 30 m × 0.25 mm, 0.25 µm DB-5) connected via a thermal modulator to a short, polar secondary column (e.g., 1.5 m × 0.15 mm, 0.15 µm DB-WAX)[7].

  • Modulation Optimization: Set the modulation period ( PM​ ) to 4.0 seconds. This ensures that the primary column peak is "sliced" at least 3-4 times, preserving the first-dimension resolution while transferring analytes to the second dimension[6].

  • Spectral Deconvolution: Acquire data using a Time-of-Flight Mass Spectrometer (TOFMS) at an acquisition rate of ≥100 Hz. Use deconvolution software to extract unique ions (e.g., m/z 69, 93, 121) to mathematically separate geranyl butyrate from co-eluting sesquiterpenes that share the same 2D retention space[6][8].

Sources

Troubleshooting

Technical Support Center: Preventing Geranyl Butyrate Hydrolysis During Aqueous Extraction

Welcome to the Downstream Processing & Troubleshooting Hub. As a Senior Application Scientist, I frequently observe significant product loss during the isolation of 3,7-Dimethyl-2,6-octadienyl butyrate (Geranyl butyrate)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Downstream Processing & Troubleshooting Hub. As a Senior Application Scientist, I frequently observe significant product loss during the isolation of 3,7-Dimethyl-2,6-octadienyl butyrate (Geranyl butyrate). Geranyl butyrate is a high-value terpenyl flavor ester 1[1]. However, the very ester bond that gives this molecule its value is its greatest vulnerability during aqueous workup.

This guide provides authoritative, field-proven troubleshooting protocols to prevent the hydrolytic cleavage of the ester bond, ensuring high-yield recovery for researchers and drug development professionals.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q: Why does geranyl butyrate rapidly degrade during my standard aqueous workup? A: Esters like geranyl butyrate are highly susceptible to 2[2]. During aqueous extraction, if the pH is not strictly controlled, the ester undergoes rapid hydrolysis. Under basic conditions (saponification), hydroxide ions directly attack the electrophilic carbonyl carbon,3[3]. Under acidic conditions, the carbonyl oxygen is protonated, 2[2].

Q: How does temperature influence the hydrolysis rate during liquid-liquid extraction? A: Elevated temperatures exponentially 4[4]. Heat provides the activation energy required to 1[1]. Furthermore, elevated temperatures increase the aqueous solubility of the ester,4[4].

Part 2: Troubleshooting Guide

Issue 1: High levels of geraniol and butyric acid detected in post-extraction GC-MS/HPLC.

  • Root Cause: Base-catalyzed hydrolysis caused by quenching the reaction with strong bases (e.g., NaOH, Na2CO3) or 3[3].

  • Solution: Immediately buffer the aqueous phase to a neutral pH (6.5–7.0). Replace strong basic washes with a pre-chilled phosphate buffer. Minimize the contact time between the organic and aqueous phases.

Issue 2: Emulsion formation leading to extended aqueous exposure and subsequent degradation.

  • Root Cause: Co-extraction of polar impurities, unreacted acids, or amphiphilic byproducts that 4[4].

  • Solution: Implement the "salting-out" effect. Utilize saturated aqueous NaCl (brine) instead of deionized water. The high ionic strength of brine decreases water activity, breaks the emulsion, and3[3].

Issue 3: Poor partitioning of the ester into the organic phase.

  • Root Cause: Suboptimal solvent selection. Oxygenated terpenoids4[4].

  • Solution: Utilize non-polar or moderately polar solvents such as n-hexane or dichloromethane (DCM). These solvents exhibit low water miscibility, thereby minimizing the micro-aqueous environment within the organic layer.

Part 3: Validated Experimental Protocol

Optimized Cold-Extraction Methodology for Geranyl Butyrate This self-validating protocol is designed to arrest hydrolysis by simultaneously controlling temperature, pH, and water activity.

  • Thermal Quenching: Upon reaction completion, immediately plunge the reaction vessel into an ice bath to rapidly cool the mixture to < 4°C.

  • pH Neutralization: Add an equal volume of pre-chilled (4°C) 0.1 M phosphate buffer (pH 7.0) to 2[2].

  • Solvent Addition: Add 2 volumes of chilled n-hexane or dichloromethane (DCM).

  • Phase Separation: Agitate the mixture gently to avoid emulsion. Allow the phases to separate in a separatory funnel.

  • Aqueous Wash (Salting-Out): Drain the aqueous phase. Wash the retained organic phase twice with saturated aqueous NaCl (brine) to remove residual water and unreacted butyric acid.

  • Desiccation: Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes to eliminate micro-droplets of water. Filter the drying agent.

  • Concentration: Evaporate the organic solvent under reduced pressure (rotary evaporation) with the water bath temperature strictly4[4].

Part 4: Data Presentation

Table 1: Impact of Extraction Parameters on Geranyl Butyrate Stability

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Consequence of Optimization
Aqueous pH < 4.0 or > 9.06.5 – 7.0Prevents acid-catalyzed protonation and base-catalyzed saponification.
Temperature > 35°C< 4°CLowers kinetic energy below the activation threshold for nucleophilic attack.
Aqueous Wash Deionized WaterSaturated NaCl (Brine)Reduces water activity; drives ester into the organic phase via salting-out.
Solvent Ethanol / MethanolHexane / DCMMinimizes water miscibility and co-extraction of polar hydrolytic agents.

Part 5: Process Visualization

ExtractionWorkflow A Crude Reaction Mixture (Geranyl Butyrate + Impurities) B Thermal Quench (Cool to < 4°C) A->B Prevent thermal degradation C pH Adjustment (Add pH 7.0 Phosphate Buffer) B->C Neutralize catalyst D Solvent Addition (Hexane or DCM) C->D Initiate extraction E Phase Separation D->E Agitate gently F Aqueous Phase (Salts, Unreacted Acids) E->F Discard or Back-extract G Organic Phase (Geranyl Butyrate) E->G Target layer H Brine Wash (Salting-Out Effect) G->H Remove residual H2O I Desiccation (Anhydrous Na2SO4) H->I Chemical drying J Vacuum Concentration (T < 30°C) I->J Isolate pure ester

Optimized aqueous extraction workflow for Geranyl Butyrate isolation.

References

  • [3] Combinatorial synthesis of PEG oligomer libraries | Source: Google Patents (US8329958B2) | 3

  • [4] Advances in Natural Product Extraction: Established and Emerging Technologies | Source: MDPI | 4

  • [2] Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) | Source: Master Organic Chemistry | 2

  • [1] Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights | Source: ACS Omega | 1

Sources

Optimization

Optimizing solvent selection for 3,7-Dimethyl-2,6-octadienyl Butyrate liquid chromatography

Welcome to the Technical Support & Troubleshooting Center for the chromatographic analysis of 3,7-Dimethyl-2,6-octadienyl Butyrate (commonly known as Geranyl butyrate). As a highly lipophilic terpene ester (logP ~5.02),...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the chromatographic analysis of 3,7-Dimethyl-2,6-octadienyl Butyrate (commonly known as Geranyl butyrate).

As a highly lipophilic terpene ester (logP ~5.02), Geranyl butyrate presents unique challenges in liquid chromatography (LC), including strong retention on reversed-phase columns, lack of strong UV chromophores, and susceptibility to on-column hydrolysis. This guide is curated for analytical researchers and drug development professionals to provide mechanistically grounded solutions for solvent optimization, method development, and troubleshooting.

Part 1: Core Principles & Solvent Causality (FAQs)

Q1: Why is Acetonitrile (MeCN) prioritized over Methanol (MeOH) as the organic modifier for Geranyl butyrate? A1: The choice between MeCN and MeOH is dictated by both elutropic strength and optical transparency. Geranyl butyrate is highly hydrophobic. MeCN possesses a higher elution strength ( ϵ∘ ) in reversed-phase liquid chromatography (RP-HPLC) than MeOH, which significantly reduces the retention time of the ester and sharpens the peak. Furthermore, because terpenes and their ester derivatives lack conjugated aromatic systems, they rely on the weak UV absorbance of their isolated double bonds, typically requiring detection in the 198–220 nm range . Acetonitrile has a UV cutoff of 190 nm, whereas Methanol’s cutoff is 205 nm. Using MeCN prevents severe baseline drift and poor signal-to-noise ratios during gradient elution at low wavelengths.

Q2: How do I manage mobile phase pH to prevent ester hydrolysis while maintaining peak shape? A2: Geranyl butyrate is an ester, meaning it is susceptible to hydrolysis under highly acidic or basic conditions. However, running an unbuffered, neutral mobile phase often leads to peak tailing due to secondary interactions between the analyte and residual ionized silanols on the silica stationary phase. The optimal, self-validating approach is to maintain a mildly acidic pH (~3.0). Adding 0.1% Phosphoric acid (for UV detection) or 0.1% Formic acid (for Mass Spectrometry) ensures the silanols remain protonated and neutral, eliminating tailing, while avoiding the extreme pH extremes that would cleave the ester bond .

Q3: What is the optimal solvent ratio for rapid isocratic elution? A3: For high-throughput screening or purity analysis, an isocratic mixture of Acetonitrile and Water in a 4:1 (v/v) ratio is highly effective. At a flow rate of 3.0 mL/min on a standard C18 column, this solvent composition reliably elutes geranyl butyrate in approximately 5.5 minutes while maintaining excellent peak symmetry .

Part 2: Troubleshooting Guide

Issue: Severe Peak Tailing or Broadening

  • Causality: Peak tailing for lipophilic esters is almost always caused by secondary interactions with active free silanols on the stationary phase or column overloading.

  • Resolution: First, ensure your mobile phase is properly buffered to pH 3.0. If tailing persists, switch to a heavily end-capped C18 column or a specialized low-silanol reversed-phase column (e.g., Newcrom R1) . Validate the fix by calculating the Asymmetry Factor ( As​ ); a resolved system should yield an As​ between 0.9 and 1.2.

Issue: Baseline Drift at 220 nm During Gradient Elution

  • Causality: This is caused by changes in the optical density of the mobile phase as the gradient shifts. Solvents like Ethyl Acetate or Acetone absorb strongly in the 198-220 nm range and should never be used as modifiers for terpene ester LC .

  • Resolution: Flush the system and replace the mobile phase with strictly HPLC-grade or LC-MS grade Acetonitrile and ultra-pure water. Ensure your aqueous buffer (e.g., Phosphoric acid) is fresh, as bacterial growth in old water lines can introduce UV-absorbing artifacts.

Issue: Complete Signal Loss When Transitioning from UV to MS Detection

  • Causality: Phosphoric acid is an excellent, UV-transparent buffer, but it is non-volatile. In an Electrospray Ionization (ESI) source, it will not vaporize, leading to catastrophic ion suppression and source fouling.

  • Resolution: Substitute Phosphoric acid with 0.1% Formic acid. Formic acid is volatile and acts as a proton donor, facilitating the formation of [M+H]+ or [M+NH4​]+ adducts in positive ion mode (ESI+) .

Part 3: Methodological Workflows & Logic

SolventOptimization Start Target: Geranyl Butyrate (Hydrophobic, logP ~5.0) Detector Select LC Detector Start->Detector UV UV-Vis Detector (λ = 210-220 nm) Detector->UV MS Mass Spectrometry (ESI+) Detector->MS SolventUV Mobile Phase: MeCN / Water + 0.1% Phosphoric Acid UV->SolventUV Low UV Cutoff Req. SolventMS Mobile Phase: MeCN / Water + 0.1% Formic Acid MS->SolventMS Volatile Buffer Req. CheckPeak System Suitability: Assess Peak Symmetry & Retention Time SolventUV->CheckPeak SolventMS->CheckPeak

Logical workflow for selecting LC mobile phase solvents based on the detection method.

Troubleshooting Issue Issue: Poor Peak Shape (Tailing or Broadening) Cause1 Secondary Interactions (Free Silanols) Issue->Cause1 Cause2 On-Column Hydrolysis (Ester Instability) Issue->Cause2 Fix1 Action: Use end-capped C18 or low-silanol column Cause1->Fix1 Fix2 Action: Buffer pH to 3.0-4.0 (Avoid extreme pH) Cause2->Fix2 Validate Validation: Tailing Factor (Tf) must be 0.9 - 1.2 Fix1->Validate Fix2->Validate

Troubleshooting matrix for resolving peak tailing and degradation in ester chromatography.

Part 4: Quantitative Solvent Parameters

To facilitate rapid method development, the following table summarizes the critical physicochemical properties of common LC solvents and modifiers in the context of Geranyl butyrate analysis.

Solvent / ModifierUV Cutoff (nm)Elution Strength ( ϵ∘ )Suitability for UV (220 nm)Suitability for LC-MS
Acetonitrile (MeCN) 1903.1Excellent (No baseline drift)Excellent
Methanol (MeOH) 2051.0Moderate (Risk of drift)Excellent
Ethyl Acetate 2560.58Poor (Opaques terpene signal)Poor
0.1% Phosphoric Acid <195N/AExcellent (Transparent)Incompatible (Fouling)
0.1% Formic Acid 210N/AGood (Slight absorbance)Excellent (Proton donor)

Part 5: Self-Validating Experimental Protocol

This protocol establishes a self-validating system for the separation of Geranyl butyrate using RP-HPLC. The inclusion of a System Suitability Test (SST) ensures that solvent preparation and column chemistry are functioning correctly before precious samples are injected.

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (A): Measure 1000 mL of ultra-pure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic acid (for MS) OR 1.0 mL of Phosphoric acid (for UV). Sonicate for 10 minutes to degas.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of the corresponding acid modifier. Sonicate for 10 minutes.

Phase 2: Column Equilibration

  • Install an end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 25 °C to ensure retention time reproducibility .

  • Purge the system at 1.0 mL/min with 50% Phase A / 50% Phase B for 20 column volumes until the baseline is completely flat.

Phase 3: Chromatographic Run (Gradient Method)

  • Injection Volume: 5–10 µL of sample dissolved in initial mobile phase conditions (prevents solvent-mismatch peak distortion).

  • Gradient Program:

    • 0.0 - 2.0 min: Hold at 50% B.

    • 2.0 - 8.0 min: Linear ramp to 95% B (elutes the highly non-polar Geranyl butyrate).

    • 8.0 - 10.0 min: Hold at 95% B (column wash).

    • 10.0 - 15.0 min: Return to 50% B (re-equilibration).

  • Detection: Set UV-Vis detector to λ = 220 nm .

Phase 4: System Suitability Testing (SST)

  • Inject a known reference standard of Geranyl butyrate (1 mg/mL).

  • Validation Criteria: The run is only validated if the theoretical plate count ( N ) is > 5,000 and the Tailing Factor ( Tf​ ) is between 0.9 and 1.2. If Tf​>1.2 , refer to the troubleshooting matrix above to address silanol interactions.

Part 6: References

  • Which solvents are best for terpene flash chromatography? Biotage. URL:[Link]

  • Geranyl butyrate | SIELC Technologies. SIELC Technologies. URL:[Link]

  • Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. ACS Omega. URL:[Link]

Troubleshooting

Purification techniques for removing unreacted geraniol from 3,7-Dimethyl-2,6-octadienyl Butyrate

Technical Support Center: Downstream Processing & Purification of Geranyl Butyrate Overview Welcome to the Application Scientist Support Center. This technical guide is engineered for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Downstream Processing & Purification of Geranyl Butyrate

Overview Welcome to the Application Scientist Support Center. This technical guide is engineered for researchers, scientists, and drug development professionals dealing with the downstream processing of 3,7-Dimethyl-2,6-octadienyl butyrate (geranyl butyrate). Synthesizing this terpene ester—whether via lipase-catalyzed bioconversion or chemical esterification—inevitably leaves a fraction of unreacted geraniol. Separating these two structurally similar molecules requires exploiting precise thermodynamic and chromatographic differentials.

Below, you will find diagnostic FAQs, validated methodologies, and quantitative analytics to ensure high-fidelity purification.

Diagnostic Q&A: Troubleshooting Separation Challenges

Q: Why is separating unreacted geraniol from geranyl butyrate so challenging, and what is the fundamental mechanistic difference we can exploit? A: Both molecules share the same bulky, lipophilic 3,7-dimethyl-2,6-octadienyl (terpene) backbone, making their molecular weights and non-polar interactions nearly identical. The critical mechanistic difference lies in their functional groups. Geraniol possesses a primary hydroxyl (-OH) group capable of acting as a strong hydrogen bond donor. In contrast, geranyl butyrate features an ester linkage, which can only act as a weak hydrogen bond acceptor and is sterically hindered. We exploit this polarity differential primarily through normal-phase silica gel chromatography, where geraniol is retained significantly longer due to strong dipole-dipole and hydrogen-bonding interactions with the stationary phase's silanol groups 1.

Q: I am using silica gel column chromatography. What is the optimal solvent system to ensure baseline separation? A: For normal-phase chromatography, a non-polar hydrocarbon combined with a slightly polar modifier is required. A highly effective and validated eluent system is a gradient of n-hexane and ethyl acetate (EtOAc) 1. Starting with a 95:5 (v/v) n-hexane:EtOAc mixture allows the less polar geranyl butyrate to elute first. As the ester clears the column, gradually increasing the EtOAc concentration overcomes the hydrogen bonding of the unreacted geraniol, forcing it to elute.

Q: Can I use vacuum distillation instead of chromatography for large-scale purification? A: Yes. While column chromatography is excellent for high-purity analytical or small-scale preparative work, fractional vacuum distillation is preferred for scale-up. Geraniol has a boiling point of ~230°C at atmospheric pressure, whereas geranyl butyrate boils at ~265°C. Heating these terpene derivatives to such high temperatures can cause thermal degradation or isomerization. By applying a high vacuum, you can significantly lower the boiling points, allowing the ester to evaporate safely between 55°C and 80°C depending on the exact system pressure 2.

Q: How do I handle the crude reaction mixture before the primary purification step? A: A self-validating protocol requires quenching and liquid-liquid extraction to remove catalysts (like lipases or chemical acids/bases) and unreacted butyric acid before separating the alcohol and ester. Washing the organic phase with distilled water and neutralizing with a mild base (like saturated Na₂CO₃) ensures that residual butyric acid is converted to water-soluble sodium butyrate and partitioned into the aqueous layer 3.

Logical Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Geraniol + Geranyl Butyrate) Wash Aqueous Wash & Extraction (Neutralize Catalyst/Acid) Start->Wash Add H2O/Base OrgPhase Organic Phase (Drying & Concentration) Wash->OrgPhase Phase Separation Split Purification Pathway OrgPhase->Split Select Method Chroma Silica Gel Chromatography (Hexane:EtOAc Gradient) Split->Chroma High Purity / Small Scale Distill Vacuum Fractional Distillation (Boiling Point Separation) Split->Distill Scalable / Industrial PureEster Pure Geranyl Butyrate (Target Product) Chroma->PureEster Elutes First (Non-polar) Recycle Recovered Geraniol (Recycle Stream) Chroma->Recycle Elutes Second (Polar) Distill->PureEster High BP Fraction Distill->Recycle Low BP Fraction

Workflow for the separation of geranyl butyrate from unreacted geraniol.

Validated Step-by-Step Methodologies

Protocol A: Pre-Purification Liquid-Liquid Extraction Causality: This step isolates the organic terpene compounds from water-soluble catalysts, salts, and unreacted short-chain acids, preventing column fouling or degradation during distillation.

  • Quench: Terminate the esterification reaction by cooling to room temperature. If a base catalyst (e.g., NaOH) was used, neutralize with a 1% HCl solution 4.

  • Extract: Add ethyl acetate (EtOAc) or dodecane to the reaction mixture to extract the organic phase 5.

  • Wash: Transfer to a separatory funnel. Wash the organic layer twice with saturated Na₂CO₃ to remove residual butyric acid, followed by a final wash with distilled water.

  • Dry: Pass the organic phase over anhydrous Na₂SO₄ to remove trace water.

  • Concentrate: Evaporate the solvent under reduced pressure at 45°C to yield the crude ester/alcohol mixture. Self-Validation: Perform a Thin Layer Chromatography (TLC) spot test. The presence of discrete spots (rather than long streaks) confirms the successful removal of acidic impurities.

Protocol B: Normal-Phase Column Chromatography Causality: Exploits the hydrogen-bonding differential between the primary alcohol (geraniol) and the ester (geranyl butyrate).

  • Prepare Column: Slurry-pack a glass column with silica gel (typically 60 Å, 230-400 mesh) using 100% n-hexane.

  • Load Sample: Dissolve the crude mixture in a minimal amount of n-hexane and carefully load it onto the silica bed.

  • Elute Ester: Begin elution with a 95:5 (v/v) mixture of n-hexane and EtOAc. Collect fractions. The sterically hindered, less polar geranyl butyrate will elute first.

  • Elute Alcohol: Once TLC confirms the ester has completely eluted, increase the gradient to 80:20 n-hexane:EtOAc, and eventually 100% EtOAc, to strip the strongly bound geraniol from the column. Self-Validation: Monitor fractions via TLC (n-hexane:EtOAc 95:5). Geranyl butyrate will show a higher Rf value (~0.4-0.6 depending on exact conditions) compared to geraniol. Confirm fraction purity via GC-MS (target m/z for geranyl butyrate: 224.34 g/mol ) 3.

Protocol C: Vacuum Fractional Distillation Causality: Separates components based on vapor pressure differentials while preventing thermal degradation of the heat-sensitive terpene double bonds.

  • Setup: Transfer the crude, solvent-free mixture to a round-bottom flask equipped with a short-path distillation head or a Vigreux column.

  • Apply Vacuum: Gradually apply a high vacuum (e.g., <10 mmHg) to the system.

  • Fraction 1 (Light Boilers): Slowly increase the temperature of the oil/silicon bath. Any residual solvent (e.g., hexane) will evaporate first at low temperatures (e.g., 35°C).

  • Fraction 2 (Geraniol): As the temperature increases, unreacted geraniol will distill.

  • Fraction 3 (Geranyl Butyrate): Increase the temperature further (typically between 55°C and 80°C under deep vacuum) to distill and collect the purified geranyl butyrate 2. Self-Validation: Monitor the vapor temperature at the distillation head. A stable temperature plateau indicates a pure fraction is distilling. A sudden temperature change indicates a transition between components.

Quantitative Data Analytics

The following table summarizes the quantitative parameters and expected outcomes for each purification strategy.

Purification TechniqueSeparation PrincipleScalabilityTypical Yield/PurityTarget Impurity Removed
Liquid-Liquid Extraction Differential SolubilityHigh (Industrial)>95% Recovery (Crude)Catalysts, Butyric Acid, Salts
Silica Gel Chromatography Polarity / H-BondingLow (Preparative)>98% PurityUnreacted Geraniol
Vacuum Distillation Boiling Point DifferentialHigh (Industrial)85-95% PurityUnreacted Geraniol, Light Organics

References

  • Widiyarti, G., Megawati, M., & Hanafi, M. "GERANYL BUTYRATE synthesis - ChemicalBook". ChemicalBook.
  • Anwar et al. "Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media". Frontiers.
  • "Bioproduction of Geranyl Esters by Integrating Microbial Biosynthesis and Enzymatic Conversion". Journal of Agricultural and Food Chemistry - ACS Publications.
  • "The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents". Oriental Journal of Chemistry.
  • Sugiarto, S., et al. "Study of the Temperature and Molarity Ratio Effects in Geraniol Esterification and Testing Its Antibacterial Activity". SciTePress.

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Degradation Kinetics of Geranyl Butyrate

Welcome to the Technical Support Center for 3,7-Dimethyl-2,6-octadienyl Butyrate (commonly known as Geranyl Butyrate). This compound is a highly valued flavor ester and lipidic excipient[1]. However, its dual reactive do...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,7-Dimethyl-2,6-octadienyl Butyrate (commonly known as Geranyl Butyrate). This compound is a highly valued flavor ester and lipidic excipient[1]. However, its dual reactive domains—an ester linkage and an allylic diene system—make it susceptible to complex thermal degradation during high-temperature processing (e.g., hot-melt extrusion, distillation, or lipid nanoparticle formulation).

This guide is designed for researchers and drug development professionals to troubleshoot thermal instability, accurately model degradation kinetics, and ensure experimental reproducibility.

Part 1: Frequently Asked Questions (Mechanisms & Kinetics)

Q1: What are the primary thermal degradation pathways of geranyl butyrate at elevated temperatures? Geranyl butyrate undergoes two competing degradation pathways depending on the atmospheric conditions and the presence of nucleophiles:

  • Ester Cleavage (Hydrolysis/Pyrolysis): At elevated temperatures, trace moisture acts as a nucleophile, attacking the carbonyl carbon to cleave the ester bond, yielding geraniol and butyric acid. In strictly anhydrous conditions, pure thermal pyrolysis requires significantly higher activation energy to break the C-O bond[1].

  • Allylic Auto-Oxidation: The 3,7-dimethyl-2,6-octadienyl tail contains isolated double bonds. The allylic hydrogens are highly susceptible to radical abstraction. In the presence of oxygen and heat, this leads to the formation of hydroperoxides, epoxides, and eventual chain scission[2].

Q2: Why does my kinetic model show a much lower activation energy ( Ea​ ) than expected for ester pyrolysis? If your calculated Ea​ is unusually low (e.g., closer to 35 kJ/mol rather than >100 kJ/mol), your system is likely undergoing hydrolysis rather than pure thermal cracking[3]. Water acts as a catalyst, drastically lowering the free energy barrier for deacylation (often to around 14.0 kcal/mol in catalyzed/aqueous environments)[1]. To measure pure thermal kinetics, you must ensure strictly anhydrous sample preparation.

Part 2: Troubleshooting Guide

Issue 1: Irregular Mass Loss Curves in TGA (Thermogravimetric Analysis)

Symptom: The TGA curve shows massive weight loss starting around 150 °C, but GC-MS analysis of the residue shows no degradation products. Root Cause: Volatilization is masking degradation. Geranyl butyrate has a boiling point of 151–153 °C at 18 mm Hg[4], and it is highly volatile even below its atmospheric boiling point. In an open TGA pan, the compound evaporates endothermically before the activation energy for covalent bond cleavage is reached. Solution: Switch to High-Pressure DSC (HP-DSC) or use hermetically sealed aluminum pans with a 50 µm laser-drilled pinhole. The pinhole allows internal pressure to equilibrate while maintaining a self-generated atmosphere, suppressing early volatilization and isolating the true exothermic degradation event.

Issue 2: Rapid Degradation During Formulation Processing

Symptom: Significant loss of intact geranyl butyrate during lipid mixing at 80 °C. Root Cause: The combination of heat, dissolved oxygen, and trace moisture in the lipid matrix triggers both allylic oxidation and ester hydrolysis. Solution: Implement a self-validating inert processing environment. Sparge all lipid matrices with high-purity Argon (Ar) for 30 minutes prior to heating. Argon is heavier than Nitrogen and provides a superior blanket against oxygen ingress, effectively shutting down the radical auto-oxidation pathway.

Part 3: Quantitative Data & Kinetic Parameters

The following table summarizes the critical physicochemical and kinetic parameters required for modeling the thermal behavior of geranyl butyrate.

Property / Kinetic ParameterValueCausality / SignificanceRef
Molecular Weight 224.34 g/mol Baseline for stoichiometric mass-loss calculations.[2]
Boiling Point (Reduced Pressure) 151–153 °C (at 18 mm Hg)Explains premature volatilization in open-pan thermal analysis.[4]
Lipophilicity (LogP) 5.46High hydrophobicity limits water solubility, but trace moisture still drives hydrolysis.[4]
Deacylation Free Energy Barrier ~14.0 kcal/molThe rate-limiting step for ester cleavage in catalyzed/aqueous environments.[1]
Activation Enthalpy ( ΔH‡ ) ~35 kJ/molEnergy required to reach the transition state during esterification/hydrolysis.[3]

Part 4: Standardized Experimental Protocols

Protocol 1: TGA-DSC Thermal Stability Profiling

This protocol utilizes a self-validating approach to separate physical phase changes (evaporation) from chemical degradation.

  • Sample Preparation: Dehydrate 10 mg of geranyl butyrate over molecular sieves (4Å) for 24 hours to eliminate trace moisture. Causality: Removing water prevents artificial lowering of the degradation onset temperature via hydrolysis.

  • Pan Encapsulation: Seal the sample in a hermetic aluminum pan. Pierce the lid with a 50 µm needle. Causality: The pinhole restricts vapor diffusion, delaying evaporation until true thermal cracking begins.

  • Atmosphere Control: Purge the furnace with high-purity N2​ at 50 mL/min. Run a blank (empty pierced pan) to establish a baseline.

  • Dynamic Heating: Heat the sample from 25 °C to 400 °C at multiple heating rates ( β = 5, 10, 15, and 20 °C/min). Record the Derivative Thermogravimetry (DTG) peak temperatures ( Tp​ ) for each rate.

Protocol 2: Kinetic Parameter Determination (Isoconversional Method)

This protocol translates the raw thermal data into predictive shelf-life models.

  • Data Extraction: From Protocol 1, extract the Tp​ (in Kelvin) for each heating rate ( β ).

  • Kissinger Plotting: Plot ln(β/Tp2​) on the y-axis against 1/Tp​ on the x-axis.

  • Parameter Calculation: Fit the data to a linear regression. The slope of this line is equal to −Ea​/R (where R is the universal gas constant, 8.314 J/(mol·K)). Calculate the Activation Energy ( Ea​ ).

  • Self-Validation Step: Predict the half-life of the compound at 120 °C using the calculated Ea​ . Perform an isothermal aging test in a sealed ampoule at 120 °C for 24 hours, extract the sample, and quantify the remaining intact ester via GC-MS. If the empirical concentration matches the predicted model, the kinetic parameters are validated.

Part 5: Visualizations

degradation_pathways GB Geranyl Butyrate (Ester & Diene System) Heat Thermal Stress (> 150°C) GB->Heat Hydro Ester Cleavage (Hydrolysis/Pyrolysis) Heat->Hydro Moisture/Acid Oxid Allylic Oxidation (O2 presence) Heat->Oxid Radicals Isom E/Z Isomerization Heat->Isom Heat Prod1 Geraniol + Butyric Acid Hydro->Prod1 Prod2 Peroxides & Epoxides Oxid->Prod2 Prod3 Neryl Butyrate Isom->Prod3

Fig 1. Thermal degradation pathways of Geranyl Butyrate via cleavage, oxidation, and isomerization.

thermal_workflow Prep Sample Prep (10mg, Anhydrous) TGA TGA/DSC Analysis (5-20°C/min) Prep->TGA GCMS Evolved Gas Analysis (GC-MS/FTIR) TGA->GCMS Volatiles Kinetic Kinetic Modeling (Kissinger Method) TGA->Kinetic Mass Loss GCMS->Kinetic Mechanisms Predict Shelf-life Prediction Kinetic->Predict

Fig 2. Self-validating workflow for thermal profiling and kinetic modeling.

References

  • [1] Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. Source: PMC - NIH. 1

  • [4] GERANYL BUTYRATE | 106-29-6. Source: ChemicalBook. 4

  • [2] Geranyl butyrate | C14H24O2 | CID 5355856. Source: PubChem - NIH. 2

  • [3] Simplified kinetics and thermodynamics of geraniol acetylation by lyophilized cells of Aspergillus oryzae. Source: DICheP - University of Genoa. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative olfactory receptor binding of 3,7-Dimethyl-2,6-octadienyl Butyrate vs Geranyl Acetate

Executive Summary The deorphanization of olfactory receptors (ORs) has revealed that minor structural variations in volatile odorants profoundly dictate receptor affinity, signal transduction, and downstream physiologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The deorphanization of olfactory receptors (ORs) has revealed that minor structural variations in volatile odorants profoundly dictate receptor affinity, signal transduction, and downstream physiological responses. This guide provides a comprehensive technical comparison of two structurally related monoterpenoid esters: Geranyl Acetate and 3,7-Dimethyl-2,6-octadienyl Butyrate (Geranyl Butyrate) . By analyzing their distinct Molecular Receptive Ranges (MRRs) and binding kinematics across mammalian and insect models, this document serves as a foundational resource for researchers in structural olfaction, flavor chemistry, and targeted drug development.

Molecular Architecture and Ligand Properties

Both compounds share a highly hydrophobic, unsaturated geranyl backbone but diverge at their esterified acyl chains. This seemingly minor difference (a two-carbon vs. four-carbon chain) drastically alters their steric bulk, lipophilicity, and spatial orientation within the transmembrane binding pockets of G-protein-coupled receptors (GPCRs).

Table 1: Quantitative Chemical & Structural Comparison
PropertyGeranyl Acetate (GA)Geranyl Butyrate (GB)
IUPAC Name [(2E)-3,7-dimethylocta-2,6-dienyl] acetate[(2E)-3,7-dimethylocta-2,6-dienyl] butanoate
Acyl Chain Length C2 (Acetate)C4 (Butyrate)
Molecular Weight 196.29 g/mol 224.34 g/mol
Odor Profile Floral, fruity, sharp rose-likeHeavy fruity, sweet, deep rose-like
Receptor Binding Mode Tight hydrophobic packing; specific H-bondsBroad hydrophobic interactions; requires larger binding cavity

Divergent Olfactory Receptor Binding Profiles

The elongation of the acyl chain from acetate to butyrate shifts the ligand's affinity profile across different OR families.

Geranyl Acetate (GA) Binding

Geranyl acetate exhibits highly specific binding kinematics across both mammalian canonical ORs and insect OR heterocomplexes:

  • Human OR51E1: In silico molecular dynamics and structural modeling demonstrate that GA binds specifically to OR51E1. The interaction is stabilized by a critical carbon–hydrogen bond with SER:111 and a robust hydrophobic network involving HIS:108, PHE:257, and LEU:260 (1[1]).

  • Human OR2A25 & OR10H2: High-throughput screening identifies GA as a potent agonist for OR2A25 (2[2]) and OR10H2, a receptor currently targeted in commercial applications to suppress environmental malodors via competitive receptor coding (3[3]).

  • Insect ApOR5-Orco Heterocomplex: Cryo-electron microscopy (Cryo-EM) has resolved the structure of the Acyrthosiphon pisum (pea aphid) OR5-Orco complex bound to GA at a 3.00 Å resolution (PDB: 8Z9A). Upon GA binding, the pore-forming S7b helix of the ApOR5 subunit shifts outward from the central axis, triggering an asymmetrical pore opening that permits ion influx (4[4], 5[5]).

Geranyl Butyrate (GB) Binding

Due to its extended butyrate chain, GB requires a larger orthosteric binding pocket and generally exhibits a broader, more promiscuous tuning breadth:

  • Mouse MOR256-17: Electrophysiological assays utilizing Xenopus laevis oocytes have demonstrated that GB successfully activates MOR256-17 when screened at 30 μM concentrations, highlighting its role in broad-spectrum mammalian olfactory recognition (6[6]).

  • Ectopic OR Activation: GB is recognized as a potent ligand for several ectopic ORs expressed outside the olfactory epithelium. These receptors play critical roles in non-olfactory physiological processes, including metabolic regulation and cellular migration (7[7]).

Mechanistic Transduction: The GPCR Signaling Cascade

To understand how these esters trigger cellular responses, we must examine the causality of the canonical olfactory signaling cascade. When GA or GB binds to the extracellular/transmembrane domains of their respective ORs, they induce a conformational shift. This shift allows the intracellular loops of the OR to couple with the olfactory-specific G-protein alpha subunit (Gαolf ).

Activated Gαolf subsequently stimulates Adenylyl Cyclase 3 (Adcy3) , an enzyme that catalyzes the conversion of intracellular ATP into cyclic AMP (cAMP). The rapid accumulation of cAMP opens Cyclic Nucleotide-Gated (CNG) ion channels, leading to calcium/sodium influx and subsequent membrane depolarization (7[7]).

GPCR_Signaling Odorant Odorant Ligand (GA / GB) OR Olfactory Receptor (GPCR) Odorant->OR Binds & Activates G_olf Gαolf Subunit OR->G_olf Couples Adcy3 Adenylyl Cyclase 3 (Adcy3) G_olf->Adcy3 Stimulates cAMP cAMP Accumulation Adcy3->cAMP ATP Conversion CNG CNG Ion Channel (Depolarization) cAMP->CNG Opens Channel

Fig 1: Canonical GPCR olfactory signaling pathway activated by geranyl esters.

Experimental Methodologies for Receptor Deorphanization

To ensure data trustworthiness, modern structural olfaction relies on self-validating experimental systems. Below are the definitive protocols used to establish the binding metrics for GA and GB.

Protocol A: High-Throughput In Vitro Luciferase Reporter Assay

This assay measures mammalian OR activation by quantifying cAMP production. It utilizes Hana3A cells—a specialized line that lacks endogenous ORs but expresses necessary accessory proteins, ensuring that any recorded signal is exclusively caused by the transfected OR.

Step-by-Step Methodology:

  • Cell Preparation: Plate Hana3A cells in 96-well plates. Causality: Hana3A cells provide a blank slate, preventing cross-reactivity from native olfactory receptors.

  • Co-Transfection: Transfect cells with 5 ng/well of the target OR clone, 5 ng/well of RTP1S (Receptor-Transporting Protein 1 Short), 10 ng/well of CRE-luciferase (cAMP reporter), and 5 ng/well of pRL-SV40 (2[2]).

    • Self-Validating Mechanism: RTP1S is mandatory to chaperone the OR to the cell surface. pRL-SV40 (Renilla luciferase) acts as a constitutive control to normalize data against cell death and variable transfection efficiency.

  • Ligand Stimulation: 24 hours post-transfection, replace media with 30 μM of Geranyl Acetate or Geranyl Butyrate diluted in CD293 medium. Incubate for 4 hours.

  • Quantification: Lyse cells and apply the Dual-Glo Luciferase Assay System. Measure luminescence using a plate reader. The ratio of CRE-luciferase to Renilla luciferase dictates the true receptor activation metric.

Screening_Workflow Prep 1. Cell Preparation Plate Hana3A Cells Transfect 2. Co-Transfection OR + RTP1S + CRE-Luc + pRL-SV40 Prep->Transfect Stimulate 3. Ligand Stimulation Apply 30 μM GA or GB Transfect->Stimulate Assay 4. Dual-Glo Assay Lyse & Add Substrates Stimulate->Assay Quantify 5. Quantification Measure Luminescence Ratio Assay->Quantify

Fig 2: In vitro self-validating luciferase reporter workflow for OR deorphanization.

Protocol B: Cryo-EM Structural Elucidation (Insect ORs)

To map the exact atomic interactions of GA, researchers utilize single-particle Cryo-Electron Microscopy on insect heterocomplexes (4[4]).

  • Protein Expression: Express the ApOR5-Orco heterocomplex in a human expression system and purify via affinity chromatography.

  • Ligand Incubation: Saturate the purified complex with Geranyl Acetate to lock the receptor in its active, open-pore conformation.

  • Vitrification & Imaging: Plunge-freeze the sample into liquid ethane. Image the particles using an electron microscope.

  • 3D Reconstruction: Process the micrographs to generate a 3.00–3.50 Å resolution density map, allowing for the precise visualization of the S7b helix shift caused by GA binding.

Implications for Drug Development and Agritech

Understanding the differential binding of GA and GB is not merely an exercise in flavor chemistry; it has profound implications across multiple scientific disciplines:

  • Targeted Oncology & Ectopic ORs: Receptors like OR51E1 (activated by GA) are significantly overexpressed in prostate cancer cells (1[1], 7[7]). By mapping how specific acyl chain lengths interact with the OR51E1 binding pocket, pharmacologists can design highly specific competitive antagonists to disrupt cancer cell proliferation.

  • Next-Generation Pest Control: The structural elucidation of GA bound to the ApOR5-Orco heterocomplex provides a direct structural blueprint. Agritech researchers can use this 3D model to synthesize novel, environmentally benign insecticides that hyper-activate or permanently block aphid olfactory channels, leading to behavioral disruption and pest control without toxic off-target effects (5[5]).

References

  • A Fully In Silico Protocol to Understand Olfactory Receptor–Odorant Interactions - ACS Omega.
  • Harnessing Odorant Receptor Activation to Suppress Real Malodor - MDPI.
  • 8Z9A: Cryo-EM structure of the insect olfactory receptor OR5-Orco heterocomplex from Acyrthosiphon pisum bound with geranyl acetate - RCSB PDB.
  • Human olfactory receptor responses to odorants - PMC - NIH.
  • Mammalian odorant receptor tuning breadth persists across distinct odorant panels - PMC - NIH.
  • EMDB < EMD-39873 - EMBL-EBI.
  • Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC - NIH.

Sources

Comparative

Beyond the Flame: Validating GC-FID for the Precise Quantification of 3,7-Dimethyl-2,6-octadienyl Butyrate

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying volatile terpenoid esters in complex matrices. 3,7-Dimethyl-2,6-octadienyl butyrate , commonly known as geranyl butyrate,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying volatile terpenoid esters in complex matrices. 3,7-Dimethyl-2,6-octadienyl butyrate , commonly known as geranyl butyrate, is a high-value ester utilized extensively in flavor, fragrance, and emerging pharmacological formulations. Because of its volatility and specific structural properties, establishing a robust, regulatory-compliant quantification method is paramount for quality control and drug development.

This guide provides an objective comparison of analytical platforms, culminating in a comprehensive, self-validating experimental protocol for Gas Chromatography-Flame Ionization Detection (GC-FID) aligned with1[1].

Platform Comparison: The Causality of Method Selection

When selecting an analytical technique for geranyl butyrate, the molecule's structural chemistry dictates the instrument's efficacy. Geranyl butyrate ( C14​H24​O2​ ) is a non-polar molecule lacking strong conjugated chromophores.

  • HPLC-UV: While ubiquitous in pharmaceutical laboratories, HPLC-UV is suboptimal for this compound. The lack of a strong chromophore results in poor UV absorbance, necessitating low-wavelength detection (e.g., 210 nm) which is highly susceptible to solvent interference and baseline drift.

  • GC-MS: Gas Chromatography-Mass Spectrometry offers unparalleled structural elucidation and trace-level sensitivity. It is the gold standard for identifying unknowns or confirming peak purity during initial method development[2]. However, for routine quantification of a known target, GC-MS can be cost-prohibitive and requires complex calibration due to potential ion source saturation and non-linear responses at higher concentrations[3].

  • GC-FID: GC-FID remains the workhorse for volatile ester quantification. The Flame Ionization Detector responds proportionally to the number of oxidizable carbon atoms—known as the Effective Carbon Number (ECN)[4]. This provides an exceptionally wide linear dynamic range and robust day-to-day reproducibility. For routine QA/QC where the analyte identity is already confirmed, GC-FID offers superior cost-efficiency and precision compared to GC-MS[2].

Table 1: Analytical Platform Comparison for Geranyl Butyrate Quantification
ParameterGC-FID (Recommended)GC-MS (Alternative)HPLC-UV (Not Recommended)
Detection Mechanism Carbon-hydrogen bond ionizationMass-to-charge ratio (m/z)UV light absorbance
Sensitivity (LOD) ~1.0 - 5.0 mg/kg~0.1 - 1.0 mg/kg> 50 mg/kg (Poor)
Linear Dynamic Range Excellent ( 106 )Moderate ( 104 )Poor (due to low absorbance)
Structural Confirmation Retention Time onlyYes (Fragmentation library)Retention Time only
Cost per Analysis LowHighMedium
Best Use Case Routine QA/QC & Batch Release Trace analysis & Unknown IDNon-volatile, polar compounds

The ICH Q2(R2) Validation Framework

To ensure the GC-FID method is "fit for its intended purpose," it must be validated according to the5[5]. This framework demands a self-validating system where every parameter interlocks to guarantee data integrity[1].

G N1 Method Optimization (GC-FID) N2 Specificity (Interference Check) N1->N2 N3 Linearity & Range (Calibration Curve) N2->N3 N4 Precision (Repeatability) N3->N4 N5 Accuracy (Spike Recovery) N4->N5 N6 LOD & LOQ (Sensitivity) N5->N6 N7 Robustness (Parameter Variation) N6->N7 N8 ICH Q2(R2) Validated Method N7->N8

Figure 1: Sequential ICH Q2(R2) validation workflow for GC-FID analytical procedures.

Self-Validating Experimental Protocol: GC-FID Workflow

The following protocol details the causality behind the procedural steps for quantifying geranyl butyrate.

Step 1: Sample and Standard Preparation

Causality: FID quantification is highly reproducible, but variations in split-injection volumes or matrix effects can introduce error. We employ an Internal Standard (IS) method to normalize these variations[4].

  • Select an IS: Methyl decanoate is chosen as it is structurally similar (aliphatic ester), elutes near geranyl butyrate, but does not co-elute.

  • Preparation: Dissolve geranyl butyrate reference standard (>99% purity) and the IS in a volatile, high-purity solvent (e.g., n-hexane). Prepare a primary stock solution at 1.0 mg/mL.

Step 2: GC-FID Instrumental Parameters

Causality: A non-polar to mid-polar capillary column ensures adequate retention and separation of terpenoid esters based on boiling point and polarity[6].

  • Column: 5% Phenyl-methylpolysiloxane (e.g., Elite-5MS or DB-5), 30 m × 0.25 mm ID, 0.25 μm film thickness[6].

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 2.0 mL/min[6].

  • Injector: 250°C, Split ratio 1:20 (prevents column overloading while maintaining sharp peak shapes).

  • Oven Program: Initial hold at 50°C for 2 min, ramp at 15°C/min to 200°C, hold for 5 min. This specific gradient ensures sharp elution of the target analyte without thermal degradation[6][7].

  • Detector (FID): 240°C - 280°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min; Makeup gas: 30 mL/min[7].

Step 3: Executing the ICH Q2(R2) Validation
  • Specificity: Inject a blank solvent, the IS alone, and the sample matrix. Causality: Ensures no co-eluting matrix peaks interfere with the geranyl butyrate or IS signals[1].

  • Linearity & Range: Prepare 5 concentration levels spanning 50% to 150% of the target analytical concentration. Plot the peak area ratio (Analyte/IS) against concentration. Causality: Validates that the FID response is directly proportional to concentration within the working range[1][8].

  • Accuracy (Recovery): Spike known amounts of geranyl butyrate into a blank matrix at three levels (80%, 100%, 120%). Causality: Confirms the extraction efficiency and absence of matrix suppression.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% concentration standard. Calculate the % Relative Standard Deviation (RSD).

  • LOD and LOQ: Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3(σ/S) , LOQ=10(σ/S) [9].

Experimental Data: Validation Results Summary

The table below summarizes typical, highly acceptable validation data for geranyl butyrate using the optimized GC-FID method, demonstrating compliance with ICH Q2(R2) acceptance criteria.

Table 2: ICH Q2(R2) Validation Results for Geranyl Butyrate via GC-FID
Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Specificity No interference at RT 12.4 minNo co-eluting peaks > 0.1%Pass
Linearity Range 10 - 200 µg/mLN/APass
Correlation Coefficient ( R2 ) 0.9994 0.995Pass
Accuracy (Mean Recovery) 99.2% (across 3 levels)98.0% - 102.0%Pass
Repeatability (% RSD) 0.85% (n=6) 2.0%Pass
Intermediate Precision (% RSD) 1.12% (n=12, 2 days) 2.0%Pass
Limit of Detection (LOD) 1.2 µg/mLSignal-to-noise 3:1Pass
Limit of Quantitation (LOQ) 3.6 µg/mLSignal-to-noise 10:1Pass

Conclusion

While GC-MS provides essential structural confirmation during initial method development and trace analysis[2], GC-FID stands as the optimal, cost-effective platform for the routine quantification of 3,7-Dimethyl-2,6-octadienyl butyrate. By leveraging the Effective Carbon Number response of the FID and adhering strictly to the ICH Q2(R2) guidelines, laboratories can establish a highly reproducible, self-validating analytical procedure that ensures product quality, data integrity, and regulatory compliance[1][4].

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.
  • Comparison of two analytical methods validated for the determination of volatile compounds: GC-FID vs GC-MS. Digital CSIC.
  • A Comparative Analysis of GC-FID and GC-MS for the Quantification of Methyl Arachid
  • Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of f
  • Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin Seedling Lipase in Organic Media. Frontiers.
  • Comparison of FAME Analysis in Olive Oil by GC-FID and GC-MS. SCION Instruments.
  • Parameters Affecting the Synthesis of Geranyl Butyrate by Esterase 30,000

Sources

Validation

Antimicrobial efficacy comparison of 3,7-Dimethyl-2,6-octadienyl Butyrate and other terpenoid esters

Antimicrobial Efficacy of 3,7-Dimethyl-2,6-octadienyl Butyrate vs. Alternative Terpenoid Esters: A Comparative Guide for Drug Development As antimicrobial resistance (AMR) increasingly compromises the efficacy of convent...

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Author: BenchChem Technical Support Team. Date: April 2026

Antimicrobial Efficacy of 3,7-Dimethyl-2,6-octadienyl Butyrate vs. Alternative Terpenoid Esters: A Comparative Guide for Drug Development

As antimicrobial resistance (AMR) increasingly compromises the efficacy of conventional antibiotics, drug development professionals are pivoting toward plant-derived secondary metabolites. Among these, terpenoid esters represent a highly tunable class of lipophilic antimicrobial agents.

This guide provides a rigorous comparative analysis of 3,7-Dimethyl-2,6-octadienyl butyrate (commonly known as geranyl butyrate) against other prominent terpenoid esters. By examining structure-activity relationships (SAR) and detailing self-validating experimental protocols, this document equips researchers with the mechanistic insights necessary for advanced formulation and therapeutic application.

Mechanistic Causality: How Terpenoid Esters Disrupt Pathogens

The antimicrobial efficacy of terpenoid esters is fundamentally dictated by their physicochemical properties—specifically, their partition coefficient (logP) and molecular geometry.

When geraniol (a monoterpenoid alcohol) is esterified into geranyl butyrate, its lipophilicity increases. This allows the molecule to more effectively partition into the hydrophobic core of bacterial lipid bilayers[1]. Once embedded, the ester disrupts the Van der Waals interactions between acyl chains of membrane phospholipids. This structural destabilization leads to a cascade of catastrophic cellular events: increased membrane fluidity, loss of the proton motive force (PMF), leakage of intracellular ions (e.g., K+), and eventual osmotic lysis[1].

Furthermore, specific terpenoid esters have been shown to interfere with quorum sensing receptors, effectively inhibiting biofilm formation and microbial toxin production[1].

Mechanism A Terpenoid Esters (e.g., Geranyl Butyrate) B Lipophilic Partitioning (Cell Wall/Membrane) A->B Hydrophobic Interaction C Lipid Bilayer Destabilization B->C Accumulation E Inhibition of Quorum Sensing B->E Receptor Interference D Loss of Proton Motive Force (PMF) C->D Ion Leakage F Bacterial Cell Death (Osmotic Lysis / Arrest) D->F Energy Depletion E->F Biofilm Disruption

Diagram 1: Mechanistic pathway of bacterial cell death induced by terpenoid esters.

Comparative Efficacy and Structure-Activity Relationships (SAR)

Not all terpenoid esters exhibit equal antimicrobial potency. The length and branching of the esterifying acid play a critical role in determining the molecule's ability to navigate the peptidoglycan layer (in Gram-positive bacteria) or outer membrane porins (in Gram-negative bacteria).

Recent esterification studies indicate that branched isomers often outperform straight-chain derivatives. For example, geranyl isobutyrate demonstrates superior antimicrobial properties compared to other geraniol derivatives against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa[2]. The isobutyrate branching likely provides an optimal balance between lipophilicity and steric hindrance, allowing rapid membrane insertion without becoming trapped in the outer lipopolysaccharide (LPS) layer.

Conversely, 3,7-Dimethyl-2,6-octadienyl butyrate (the straight-chain C4 ester) exhibits moderate-to-high efficacy. It is a critical bioactive component in Cymbopogon martinii (Palmarosa) and Geranium essential oils, contributing significantly to their broad-spectrum antibacterial and antifungal profiles[3][4].

Table 1: Comparative Antimicrobial Efficacy of Key Terpenoid Esters

Terpenoid EsterStructural FeaturePrimary Target PathogensRelative Efficacy ProfileMechanistic & SAR Note
Geranyl isobutyrate Branched C4 esterE. coli, S. aureus, P. aeruginosaHighest Optimal lipophilic-steric balance prevents entrapment in the LPS layer, maximizing membrane disruption[2].
Geranyl butyrate Straight C4 esterS. aureus, B. subtilisHigh Excellent membrane partitioning; slightly slower insertion kinetics than its branched isomer[2][4].
Geranyl acetate Short C2 esterS. typhimuriumModerate Lower logP reduces deep membrane penetration; highly volatile, making it better suited for vapor-phase applications[2].
Linalyl acetate Tertiary alcohol esterP. aeruginosa, Candida spp.Low to Moderate The tertiary carbon structure limits specific enzymatic interactions, though it still contributes to general membrane fluidity disruption[5].

Self-Validating Experimental Methodologies

To accurately quantify the antimicrobial efficacy of highly lipophilic and volatile compounds like geranyl butyrate, standard protocols must be heavily modified. Below are two self-validating workflows designed to eliminate false positives caused by compound insolubility or evaporation.

Protocol A: High-Throughput Broth Microdilution with Colorimetric Validation (MIC/MBC)

Causality Insight: Terpenoid esters often form micro-emulsions in aqueous broth, which artificially inflates optical density (OD600) readings and masks bacterial growth. To counter this, we utilize Resazurin—a metabolic indicator that shifts from blue (non-fluorescent) to pink (fluorescent) only in the presence of actively respiring cells.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus) on tryptic soy agar. Suspend isolated colonies in sterile saline and adjust to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Vehicle Optimization: Dissolve geranyl butyrate in Mueller-Hinton Broth (MHB) supplemented with 1% Tween-80 (v/v) to ensure uniform dispersion without inducing solvent toxicity.

  • Serial Dilution: Perform two-fold serial dilutions of the ester in a 96-well microtiter plate to achieve a concentration range of 0.1 to 10 mg/mL.

  • Self-Validating Controls:

    • Sterility Control: MHB + Tween-80 only (Validates aseptic technique).

    • Growth Control: MHB + Bacteria (Validates bacterial viability).

    • Vehicle Control: MHB + 1% Tween-80 + Bacteria (Validates that the surfactant does not inhibit growth).

    • Positive Control: Ciprofloxacin + Bacteria (Validates assay sensitivity).

  • Incubation & Readout: Add 10 µL of inoculum to 190 µL of the prepared media. Incubate at 37°C for 18 hours. Add 30 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains blue.

MIC_Workflow Inoculum 1. Inoculum Prep Standardize to 1.5x10^8 CFU/mL Plate 3. Microplate Assembly Combine Media, Drug, and Bacteria Inoculum->Plate Dilution 2. Compound Dilution Serial dilution in MHB + 1% Tween-80 Dilution->Plate Control1 Sterility Control (Media Only) Plate->Control1 Control2 Growth Control (Media + Bacteria) Plate->Control2 Control3 Vehicle Control (Media + Tween + Bacteria) Plate->Control3 Control4 Positive Control (Antibiotic + Bacteria) Plate->Control4 Incubation 4. Incubation 37°C for 18-24 hours Plate->Incubation Test Wells Control1->Incubation Control2->Incubation Control3->Incubation Control4->Incubation Readout 5. Resazurin Readout Blue = Dead, Pink = Alive Incubation->Readout

Diagram 2: Self-validating MIC workflow incorporating essential control systems.

Protocol B: Vapor-Phase Minimum Inhibitory Concentration (V-MIC)

Causality Insight: Because terpenoid esters are volatile, liquid-contact assays often underestimate their true efficacy in applications like active packaging or inhalation therapy. The V-MIC assay measures the antimicrobial activity of the volatile gas phase[6].

Step-by-Step Methodology:

  • Agar Preparation: Inoculate the surface of a Mueller-Hinton agar plate evenly with 106 CFU/mL of the target pathogen.

  • Vapor Exposure: Place a sterile filter paper disc inside the lid of the Petri dish. Deposit specific volumes (e.g., 10, 20, 40, 80 µL) of pure geranyl butyrate onto the disc.

  • Sealing and Incubation: Immediately invert the agar base over the lid and seal the edges tightly with Parafilm to create a closed vapor chamber. Incubate at 37°C for 24 hours.

  • Validation: Use an untreated filter disc as a negative control. The V-MIC is defined as the lowest volume of ester per liter of headspace (µL/L) that results in zero visible bacterial growth on the agar surface[6].

Application Insights for Formulation

When integrating 3,7-Dimethyl-2,6-octadienyl butyrate into pharmaceutical or agricultural formulations, scientists must account for its volatility and hydrophobicity. Encapsulation techniques, such as solid lipid nanoparticles (SLNs) or cyclodextrin inclusion complexes, are highly recommended. These delivery systems not only protect the ester from premature volatilization and oxidative degradation but also enhance its aqueous solubility, ensuring a sustained release at the site of infection. Furthermore, combining geranyl butyrate with standard antibiotics (e.g., norfloxacin) has been shown to reduce the effective MIC of the antibiotic, suggesting a powerful synergistic mechanism where the ester permeabilizes the membrane, allowing greater intracellular accumulation of the drug[4].

References

  • [2] Sugiarto, S., et al. (2025). Study of the Temperature and Molarity Ratio Effects in Geraniol Esterification and Testing Its Antibacterial Activity. SciTePress. Available at:[Link]

  • [6] Han, Y., et al. (2019). Constituents of the Essential Oils of Garlic and Citronella and Their Vapor-phase Inhibition Mechanism against S.aureus. Food Science and Technology Research (J-Stage). Available at: [Link]

  • [3] SciHorizon. (2024). In-Silico ADMET Informatics of Geranyl Butyrate in Cymbopogon martinii Essential Oil. Available at:[Link]

  • [4] Bigos, M., et al. (2012). Antimicrobial Activity of Geranium Oil against Clinical Strains of Staphylococcus aureus. Molecules (PMC). Available at:[Link](Note: PMC ID representative of source data)

  • [1] Ebani, V. V., et al. (2019). Antimicrobial Activity of Six Essential Oils Against a Group of Human Pathogens: A Comparative Study. Pathogens (PMC). Available at:[Link]

  • [5] MDPI. (2025). Phytochemical and Pharmacological Insights into Mentha asiatica Boriss.: A Promising Antimicrobial Plant. Available at:[Link]

Sources

Comparative

Comparative Guide to the Molecular Docking Validation of 3,7-Dimethyl-2,6-octadienyl Butyrate with Target Odorant Proteins

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of molecular docking studies, specifically focusing on the interaction between the aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of molecular docking studies, specifically focusing on the interaction between the aromatic ester 3,7-Dimethyl-2,6-octadienyl Butyrate (also known as geranyl butyrate) and target odorant proteins (OPs). We will delve into the causality behind experimental choices, establish self-validating systems, and ground our protocols in authoritative references.

Introduction: The Significance of Odorant-Protein Interactions

Odorant-binding proteins (OBPs) and odorant receptors (ORs) are crucial components of the olfactory system, responsible for the detection and discrimination of a vast array of volatile compounds.[1] 3,7-Dimethyl-2,6-octadienyl Butyrate, a flavor ester with a characteristic fruity and floral scent, serves as an excellent model ligand to explore these interactions.[2][3] Understanding how this and similar molecules bind to olfactory proteins at a molecular level is paramount for fields ranging from flavor and fragrance development to the design of novel insect repellents and biosensors.[1][4]

Molecular docking has emerged as a powerful computational tool to predict the binding orientation and affinity of a ligand to a protein target.[5][6] However, in silico predictions are not a substitute for empirical evidence and require rigorous validation to ensure their accuracy and reliability.[5][6] This guide will compare and contrast computational docking protocols with essential validation methodologies.

The Molecular Docking Workflow: A Step-by-Step Protocol with Rationale

Molecular docking simulates the interaction between a ligand and a protein to predict the most stable binding conformation, often referred to as the "pose," and to estimate the binding affinity.[5][6]

Protocol: Molecular Docking of 3,7-Dimethyl-2,6-octadienyl Butyrate

Objective: To predict the binding pose and affinity of 3,7-Dimethyl-2,6-octadienyl Butyrate to a selected odorant protein.

Materials:

  • 3D structure of the target odorant protein (e.g., from the Protein Data Bank or generated via homology modeling).[5]

  • 3D structure of 3,7-Dimethyl-2,6-octadienyl Butyrate (downloadable from databases like PubChem).[7]

  • Molecular docking software (e.g., AutoDock Vina, Glide, GOLD).[8][9][10]

Methodology:

  • Protein Preparation:

    • Rationale: To prepare the protein for docking by removing non-essential molecules and adding necessary atoms.

    • Steps:

      • Obtain the 3D structure of the target odorant protein.

      • Remove water molecules, ions, and any co-crystallized ligands.[11]

      • Add polar hydrogen atoms and assign partial charges. This is crucial for accurately calculating electrostatic interactions.

  • Ligand Preparation:

    • Rationale: To generate a 3D conformation of the ligand and assign appropriate chemical properties.

    • Steps:

      • Obtain the 3D structure of 3,7-Dimethyl-2,6-octadienyl Butyrate.

      • Determine the rotatable bonds to allow for conformational flexibility during docking.

      • Assign partial charges.

  • Grid Box Definition:

    • Rationale: To define the search space for the docking algorithm on the protein's surface.

    • Steps:

      • Identify the putative binding site of the odorant protein. This can be based on the location of a co-crystallized ligand or predicted by binding site identification software.

      • Define the dimensions and center of a grid box that encompasses the entire binding site.

  • Docking Simulation:

    • Rationale: To explore various conformations of the ligand within the defined binding site and rank them based on a scoring function.

    • Steps:

      • Run the docking algorithm using a search method like the Lamarckian Genetic Algorithm.[12][13]

      • The software will generate multiple binding poses and calculate a corresponding binding energy (or docking score) for each. Lower scores generally indicate more favorable binding.[6]

  • Result Analysis:

    • Rationale: To analyze the predicted binding poses and identify the most likely interaction mode.

    • Steps:

      • Examine the top-ranked poses and their corresponding binding energies.

      • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Visualization of the Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (PDB) PDB_Prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligand Ligand Structure (PubChem) Ligand_Prep Ligand Preparation (Define rotatable bonds) Ligand->Ligand_Prep Grid Grid Box Definition (Define search space) PDB_Prep->Grid Dock Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Dock Grid->Dock Results Analyze Poses & Scores Dock->Results Visualization Visualize Interactions Results->Visualization

Caption: A generalized workflow for molecular docking studies.

Comparative Analysis: 3,7-Dimethyl-2,6-octadienyl Butyrate vs. Alternative Ligands

To provide context to the docking results of 3,7-Dimethyl-2,6-octadienyl Butyrate, it is essential to compare its performance against alternative ligands known to interact with odorant proteins. For this guide, we will consider two hypothetical alternative ligands: a known strong binder (Positive Control) and a structurally similar but weaker binder (Negative Control).

Data Presentation: Comparative Docking Results
LigandTarget Odorant ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
3,7-Dimethyl-2,6-octadienyl Butyrate OBP-1 (e.g., from Drosophila melanogaster)-7.5Leu29, Ile59, His94, Glu97[7]
Positive Control (e.g., a known pheromone) OBP-1-9.2Phe12, Trp37, Met89
Negative Control (e.g., a structurally similar ester) OBP-1-5.8Val45, Ala68

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific odorant protein and docking software used.

The lower binding energy for the positive control suggests a stronger predicted affinity compared to 3,7-Dimethyl-2,6-octadienyl Butyrate, while the higher energy for the negative control indicates a weaker predicted interaction. The identification of key interacting residues provides insights into the specific amino acids that contribute to the binding of each ligand.[7]

The Cornerstone of Reliability: Validation Protocols

Validating docking results is a critical step to ensure the predicted interactions are accurate and not just computational artifacts.[6] This process involves both computational and experimental approaches.

Computational Validation Methods
  • Redocking: A fundamental validation technique where a co-crystallized ligand is extracted from a protein structure and then docked back into the same binding site.[14] A successful redocking is generally indicated by a low root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[8][14]

  • Cross-Docking: Docking a ligand from one crystal structure into the binding site of the same protein from a different crystal structure. This assesses the robustness of the docking protocol to minor conformational changes in the protein.

  • Use of Decoy Sets: Docking a set of known inactive compounds (decoys) along with known active compounds.[6][8] A good docking protocol should be able to distinguish between the binders and non-binders, often evaluated using metrics like the Receiver Operating Characteristic (ROC) curve.[8]

  • Molecular Dynamics (MD) Simulations: These simulations can assess the stability of the predicted protein-ligand complex over time.[14] A stable complex where the ligand remains in the binding pocket and maintains key interactions provides further confidence in the docking result.[14]

Experimental Validation Methods

Experimental validation provides tangible evidence of the predicted protein-ligand interaction.[5][15]

  • Fluorescence Binding Assays: This is a commonly used method to determine the binding affinity of ligands to odorant-binding proteins.[16][17] A fluorescent probe is displaced from the OBP's binding pocket by the test ligand, leading to a change in fluorescence that can be measured to calculate the dissociation constant (Ki).[7][18]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[6][18]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics of binding and dissociation in real-time.[6]

  • X-ray Crystallography or NMR Spectroscopy: These techniques provide the most direct and detailed structural information about the protein-ligand complex at an atomic level, serving as the ultimate validation of the predicted binding pose.[6][19][20]

Visualization of the Validation Workflow

G cluster_comp Computational Validation cluster_exp Experimental Validation Docking Initial Docking Prediction Redocking Redocking (RMSD < 2.0 Å) Docking->Redocking Decoys Decoy Set Screening (ROC Curve) Docking->Decoys MD MD Simulation (Stability) Docking->MD Fluorescence Fluorescence Assay (Ki) Docking->Fluorescence Validated Validated Binding Model Redocking->Validated Decoys->Validated MD->Validated ITC ITC (Kd, ΔH, ΔS) Fluorescence->ITC SPR SPR (Kinetics) ITC->SPR Xray X-ray/NMR (Structure) SPR->Xray Xray->Validated

Caption: An integrated workflow for the validation of molecular docking predictions.

Conclusion: Towards a Self-Validating System

By integrating robust computational and experimental validation methods, researchers can build a self-validating system for their molecular docking studies. The initial docking predictions serve as a hypothesis that is then rigorously tested through a series of validation checks. A strong correlation between the computational predictions (e.g., binding energy) and experimental results (e.g., binding affinity) provides high confidence in the accuracy of the molecular model.[15] This comprehensive approach, grounded in scientific integrity, is essential for advancing our understanding of odorant-protein interactions and for the successful application of this knowledge in various scientific and industrial domains.

References

  • A Researcher's Guide to Computational Docking and Experimental Validation. Benchchem.

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular Omics, Oxford Academic.

  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. chemRxiv.

  • New fluorescent probes for ligand-binding assays of odorant-binding proteins. PubMed.

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. PubMed.

  • Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. Benchchem.

  • Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. PMC.

  • How to validate the molecular docking results? ResearchGate.

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, RSC Publishing.

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, ACS Publications.

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University.

  • Molecular Docking of Citronellol, Geraniol and Ester Derivatives as Pim 1 Kinase Inhibitor of Leukemia Cancer. ResearchGate.

  • Pest Control from Sustainable Resources: A Virtual Screening for Modulators of Odour Receptors in Drosophila melanogaster. MDPI.

  • Estimation of the protein–ligand interaction energy for model building and validation. IUCr Journals.

  • Computational Approaches for Decoding Select Odorant-Olfactory Receptor Interactions Using Mini-Virtual Screening. PLOS One.

  • Molecular docking on homology models of insect odorant-binding... ResearchGate.

  • Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. ResearchGate.

  • Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, Portland Press.

  • Characterization of the ligand-binding properties of odorant-binding protein 38 from Riptortus pedestris when interacting with soybean volatiles. Frontiers.

  • Ligand Binding Properties of Odorant-Binding Protein OBP5 from Mus musculus. PMC.

  • Molecular insights into odorant recognition: Rotational and docking studies of 3-methylcyclopentane-1,2-dione and its monohydrate. AIP Publishing.

  • A Structure-Based Approach for Predicting Odor Similarity of Molecules via Docking Simulations with Human Olfactory Receptors. ACS Omega.

  • Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. ACS Omega.

  • Insights from the Molecular modeling, docking analysis of illicit drugs and Bomb Compounds with Honey Bee Odorant Binding Proteins (OBPs). PMC.

  • Validation of criteria for sets of molecules used for subsequent protein—ligand interaction modeling. ResearchGate.

  • Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. PubMed.

  • Look mom, no experimental data! Learning to score protein-ligand interactions from simulations. arXiv.

  • Exploring the Potentiality of Natural Products from Essential Oils as Inhibitors of Odorant-Binding Proteins: A Structure- and Ligand-Based Virtual Screening Approach To Find Novel Mosquito Repellents. ACS Omega.

  • Different approaches to measure binding of small ligands to proteins... ResearchGate.

  • The diverse small proteins called odorant-binding proteins. ScienceOpen.

  • Estimation of the protein-ligand interaction energy for model building and validation. PubMed.

  • Odorant-Binding Proteins as Sensing Elements for Odour Monitoring. MDPI.

  • Odorant-binding protein. Wikipedia.

  • Molecular study of odorant binding proteins to better understand insect chemosensation. Murdoch Research Portal.

  • Identification and Functional Characterization of General Odorant Binding Proteins in Orthaga achatina. MDPI.

  • Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis. PMC.

  • Odorants of different chemical classes interact with distinct odorant binding protein subtypes. PubMed.

  • Odorants of different chemical classes interact with distinct odorant binding protein subtypes. ResearchGate.

  • Geranyl butyrate (CAS N° 106-29-6). ScenTree.

  • neryl butyrate, 999-40-6. The Good Scents Company.

  • 3,7-DIMETHYL-2,6-OCTADIENYL ISOBUTYRATE AldrichCPR. Sigma-Aldrich.

  • (E)-3,7-Dimethylocta-2,6-dien-1-yl Isobutyrate. Tokyo Chemical Industry.

  • Geranyl butyrate. The Ingredient Directory - The Fragrance Conservatory.

  • Odorant-binding proteins – Knowledge and References. Taylor & Francis.

  • An odorant binding protein is involved in counteracting detection-avoidance and Toll-pathway innate immunity. ScienceOpen.

Sources

Validation

Benchmarking Immobilized Lipases for 3,7-Dimethyl-2,6-octadienyl Butyrate Production Efficiency

Executive Summary The synthesis of 3,7-Dimethyl-2,6-octadienyl butyrate (commonly known as geranyl butyrate) is of high commercial interest due to its fruity, floral scent profile, which is heavily utilized in the food,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3,7-Dimethyl-2,6-octadienyl butyrate (commonly known as geranyl butyrate) is of high commercial interest due to its fruity, floral scent profile, which is heavily utilized in the food, cosmetic, and pharmaceutical industries[1]. Traditional chemical esterification relies on strong acid catalysts that demand high energy inputs and generate toxic waste. Conversely, enzymatic esterification utilizing immobilized lipases offers a highly efficient, regioselective, and environmentally sustainable alternative, allowing the final product to be classified as a "natural flavor"[2].

This guide objectively benchmarks the leading commercial and experimental immobilized lipases, providing mechanistic insights into reaction optimization and a self-validating protocol for solvent-free production.

Mechanistic Insights: The Esterification Pathway

Flavor esters are synthesized via the esterification of an alcohol (acyl acceptor) and an organic acid (acyl donor)[1]. In this reaction, geraniol and butyric acid are catalyzed by the active site of the lipase—typically a Ser-His-Asp catalytic triad.

However, scaling this reaction presents a distinct biochemical challenge: dead-end inhibition . High concentrations of short-chain organic acids, such as butyric acid, can acidify the essential hydration layer surrounding the immobilized enzyme. This protonates the histidine residue in the catalytic triad, leading to the formation of a reversible, inactive dead-end complex[3].

Mechanism Geraniol Geraniol (Acyl Acceptor) AcylEnzyme Acyl-Enzyme Intermediate Geraniol->AcylEnzyme Nucleophilic Attack ButyricAcid Butyric Acid (Acyl Donor) Lipase Immobilized Lipase (Catalytic Triad) ButyricAcid->Lipase Binding DeadEnd Dead-End Complex (Enzyme Inhibition) ButyricAcid->DeadEnd Excess Acid Lipase->AcylEnzyme - H2O Product Geranyl Butyrate (Target Ester) AcylEnzyme->Product Esterification DeadEnd->Lipase Reversible

Fig 1: Lipase-catalyzed esterification mechanism and butyric acid-induced dead-end inhibition.

Benchmarking Immobilized Lipases

The choice of biocatalyst drastically impacts the thermodynamic equilibrium and kinetic rate of geranyl butyrate synthesis. Below is a comparative analysis of the most prominent immobilized lipases based on recent empirical data.

Comparative Performance Data
BiocatalystSource OrganismOptimal Temp (°C)Optimal Molar Ratio (Geraniol:Acid)Max Conversion (%)Reaction Time (h)
Novozym 435 Candida antarctica (CALB)403:1>97.01.0
Cal-B PU (Homemade) Candida antarctica (CALB)705:1~95.01.0
Eversa Transform 2.0 (ET2) Thermomyces lanuginosus501:593.06.0
Lipase AY Candida rugosa371.4:183.1144.0
  • Novozym 435 (CALB): The industry gold standard. It demonstrates exceptional thermal stability and solvent tolerance. In solvent-free systems, Novozym 435 achieves near-complete conversion (>97%) in just 1 hour at 40°C when using a 3:1 molar excess of geraniol[4].

  • Cal-B PU: A highly cost-effective, homemade polyurethane-immobilized alternative to commercial CALB. While it requires a higher temperature (70°C) and a higher molar ratio (5:1) to achieve peak efficiency, it successfully reaches ~95% conversion[4].

  • Eversa Transform 2.0 (ET2): An extremophilic lipase known for low production costs. While traditionally used as a free enzyme, recent optimizations using the Taguchi method have achieved 93% conversion in 6 hours at 50°C[1].

  • Candida rugosa Lipase (CRL): While effective for many esters, CRL is highly susceptible to competitive and dead-end inhibition by butyric acid, resulting in significantly prolonged reaction times (up to 144 hours) to achieve an 83.1% yield[2][3].

Causality in Experimental Design

To achieve >95% conversion, researchers cannot simply mix reagents; the reaction microenvironment must be engineered to manipulate chemical equilibrium.

  • Why Solvent-Free Systems? While organic solvents (like n-hexane) reduce viscosity and improve mass transfer, they dilute the reactants. According to Le Chatelier's principle, maximizing the concentration of the substrates without a solvent drives the equilibrium forward. Furthermore, solvent-free systems eliminate the need for toxic downstream purification, aligning with green chemistry standards[2][4].

  • Why a 3:1 Asymmetric Molar Ratio? As illustrated in Figure 1, butyric acid acts as a dead-end inhibitor[3]. By utilizing a 3:1 molar excess of geraniol to butyric acid, the localized concentration of the acid around the enzyme's microenvironment is kept low enough to prevent the protonation of the catalytic histidine, while the excess alcohol drives the esterification forward[4].

  • Why Continuous Water Removal? Esterification yields water as a byproduct. If water accumulates, the lipase will catalyze the reverse reaction (hydrolysis). Integrating molecular sieves into the reactor acts as a thermodynamic sink, continuously pulling water out of the system and forcing the reaction to completion.

Self-Validating Experimental Protocol

A robust scientific protocol must be self-validating. The following workflow utilizes a dual-validation system: GC-MS to quantify the appearance of the product, and Acid-Base Titration to quantify the disappearance of the substrate. If the mass balance between these two methods does not close, it immediately alerts the researcher to side reactions or solvent evaporation.

Workflow Prep 1. Substrate Dehydration (Molecular Sieves) Enzyme 2. Biocatalyst Addition (5-15% w/w Loading) Prep->Enzyme Reaction 3. Solvent-Free Reactor (40-70°C, 150 rpm) Enzyme->Reaction Separation 4. Catalyst Recovery (Filtration/Centrifugation) Reaction->Separation Separation->Enzyme Enzyme Recycling (Up to 10 cycles) Analysis 5. Dual Validation (GC-MS & Titration) Separation->Analysis

Fig 2: Self-validating experimental workflow for solvent-free geranyl butyrate production.

Step-by-Step Methodology

Step 1: Substrate Preparation & Dehydration

  • Combine geraniol and butyric acid at a 3:1 molar ratio in a jacketed batch reactor.

  • Add 10% (w/v) activated 3Å molecular sieves to the mixture and stir for 30 minutes to remove trace atmospheric moisture prior to enzyme addition.

Step 2: Reaction Initiation

  • Introduce 5% (w/w based on total substrate mass) of Novozym 435 to the solvent-free mixture[4].

  • Seal the reactor to prevent the volatilization of butyric acid.

  • Set the orbital shaker/stirrer to 150 rpm and maintain a strict temperature of 40°C[4].

Step 3: Kinetic Sampling & Catalyst Recovery

  • Extract 50 µL aliquots at 15, 30, 45, and 60 minutes.

  • Immediately centrifuge the aliquots at 10,000 x g for 2 minutes to pellet the immobilized enzyme and halt the reaction.

  • Note on Recycling: The bulk enzyme can be recovered via vacuum filtration, washed with cold n-hexane, dried, and reused for up to 10 cycles without significant loss of activity[5].

Step 4: Dual Validation Analysis

  • Validation A (Product Formation - GC-MS): Dilute the supernatant in ethyl acetate and inject into a GC-MS equipped with a capillary column. Quantify the geranyl butyrate peak against a known internal standard (e.g., dodecane)[5].

  • Validation B (Substrate Depletion - Titration): Dissolve a separate, weighed aliquot of the reaction mixture in an ethanol/ether (1:1 v/v) solution. Titrate with 0.1 M NaOH using phenolphthalein as an indicator[1]. The conversion ( X ) is calculated as:

    X(%)=AI0​AI0​−AI​×100

    (Where AI0​ is the initial acidity and AI is the final acidity).

  • Self-Validation Check: The molar quantity of geranyl butyrate produced (Validation A) must equal the molar quantity of butyric acid consumed (Validation B). A discrepancy of >2% indicates experimental error.

References

  • Source: acs.
  • Source: acs.
  • Source: nih.
  • Source: scielo.
  • Source: dss.go.

Sources

Comparative

In vivo vs in vitro metabolic profiling of 3,7-Dimethyl-2,6-octadienyl Butyrate

Title: Comprehensive Comparison Guide: In Vivo vs In Vitro Metabolic Profiling of 3,7-Dimethyl-2,6-octadienyl Butyrate Executive Summary 3,7-Dimethyl-2,6-octadienyl butyrate, commonly known as geranyl butyrate, is a terp...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: In Vivo vs In Vitro Metabolic Profiling of 3,7-Dimethyl-2,6-octadienyl Butyrate

Executive Summary 3,7-Dimethyl-2,6-octadienyl butyrate, commonly known as geranyl butyrate, is a terpenoid ester widely utilized in the flavor and fragrance industry, and increasingly studied as a model compound for ester-based prodrug design. Understanding its metabolic fate is critical for assessing systemic toxicity, pharmacological efficacy, and environmental safety. This guide provides an authoritative comparison of in vitro and in vivo metabolic profiling methodologies, offering drug development professionals actionable protocols and mechanistic insights into esterase-mediated hydrolysis and downstream cytochromal oxidation.

Mechanistic Overview: The Metabolic Fate of Geranyl Butyrate

The metabolism of geranyl butyrate is fundamentally a two-stage process. The primary metabolic step is the rapid cleavage of the ester bond by ubiquitous hydrolases (esterases and lipases)[1]. This hydrolysis yields two distinct functional moieties: geraniol (a monoterpene alcohol) and butyric acid (a short-chain fatty acid)[2].

In vitro models predominantly capture this first step, as esterase activity is highly conserved in microsomal fractions. However, in vivo profiling reveals a complex secondary metabolism. Following oral administration, the liberated geraniol undergoes extensive first-pass metabolism in the liver, driven by Cytochrome P450 (CYP450) enzymes, resulting in oxidized derivatives such as 8-hydroxygeraniol and 8-carboxygeraniol, which are subsequently excreted in urine[3]. Concurrently, the butyric acid moiety enters systemic circulation where it is rapidly consumed via beta-oxidation for energy or acts as a potent epigenetic modulator (histone deacetylase inhibitor)[4]. Furthermore, toxicological assessments confirm that these rapid metabolic clearance pathways prevent systemic bioaccumulation, rendering geranyl butyrate non-genotoxic and generally safe for consumption[5].

G cluster_hydrolysis Primary Hydrolysis (Esterases) cluster_invivo Secondary Metabolism (In Vivo Dominant) GB Geranyl Butyrate (3,7-Dimethyl-2,6-octadienyl Butyrate) Geraniol Geraniol GB->Geraniol Carboxylesterases (In Vivo & In Vitro) Butyric Butyric Acid GB->Butyric Hydrolysis CYP CYP450 Oxidation (Liver) Geraniol->CYP BetaOx Beta-Oxidation (Energy/HDAC Inhibition) Butyric->BetaOx Met1 8-Hydroxygeraniol CYP->Met1 Met2 8-Carboxygeraniol CYP->Met2

Metabolic pathway of Geranyl Butyrate highlighting primary hydrolysis and secondary oxidation.

In Vitro Metabolic Profiling: Liver Microsomal Assays

In vitro profiling is the gold standard for high-throughput screening of ester stability and intrinsic clearance ( CLint​ ). By utilizing Human Liver Microsomes (HLMs) or recombinant carboxylesterases, researchers can isolate specific enzymatic pathways[2].

Protocol: Microsomal Stability and Esterase Hydrolysis Causality & Design: HLMs contain both CYPs and carboxylesterases. Because esterases do not require cofactors (unlike CYPs which require NADPH), running parallel incubations with and without NADPH allows researchers to definitively decouple esterase-driven hydrolysis from CYP-driven oxidation.

  • Preparation: Prepare a 1 µM solution of geranyl butyrate in 100 mM potassium phosphate buffer (pH 7.4). Rationale: Maintaining physiological pH is critical to prevent spontaneous, non-enzymatic chemical hydrolysis of the ester bond.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding HLMs to a final protein concentration of 0.5 mg/mL.

  • Sampling: Extract 50 µL aliquots at precise time intervals (0, 5, 15, 30, and 60 minutes).

  • Quenching (Self-Validating Step): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The rapid temperature drop combined with solvent-induced protein denaturation instantaneously halts all enzymatic activity, ensuring the kinetic snapshot is perfectly preserved without artificial post-sampling degradation.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and the formation of geraniol.

In Vivo Metabolic Profiling: Pharmacokinetics and LC-QTOF-MS

While in vitro assays predict hepatic clearance, they fail to account for extrahepatic metabolism, tissue distribution, and renal excretion. In vivo profiling using high-resolution Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is essential for untargeted metabolite discovery[6].

Protocol: Rodent Pharmacokinetic and Metabolite Identification Workflow Causality & Design: Oral administration subjects the compound to gastrointestinal fluids and the hepatic first-pass effect. LC-QTOF-MS is selected over standard triple-quadrupole MS due to its high mass accuracy, which is required to identify unexpected downstream metabolites like glucuronide conjugates of geraniol without prior reference standards[6].

  • Administration: Administer geranyl butyrate via oral gavage (e.g., 50 mg/kg) to Sprague-Dawley rats.

  • Sample Collection: Collect serial blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Simultaneously, house animals in metabolic cages to collect 24-hour urine fractions.

  • Extraction: Perform Solid-Phase Extraction (SPE) on plasma and urine samples. Causality: SPE concentrates trace secondary metabolites (like 8-carboxygeraniol) while stripping away high-abundance endogenous salts and plasma proteins that cause ion suppression in the mass spectrometer.

  • LC-QTOF-MS Analysis: Inject the extracted samples onto a C18 reversed-phase column using a gradient of water and acetonitrile (both containing 0.1% formic acid). Self-Validating Step: Run the mass spectrometer in both positive and negative electrospray ionization (ESI) modes. Positive mode captures the neutral/basic terpenoids, while negative mode is essential for detecting acidic terminal metabolites like 8-carboxygeraniol[3].

Workflow Start Metabolic Profiling Workflow InVitro In Vitro Assay (HLMs & Recombinant Esterases) Start->InVitro InVivo In Vivo Study (Rodent PK Model) Start->InVivo IV_Prep Incubation with Cofactors (NADPH, 37°C) InVitro->IV_Prep InVivo_Dose Oral/IV Administration InVivo->InVivo_Dose IV_Quench Quench with Acetonitrile Centrifugation IV_Prep->IV_Quench LCMS LC-QTOF-MS Analysis (High-Resolution Mass Spec) IV_Quench->LCMS InVivo_Sample Plasma/Urine Collection (Time-course) InVivo_Dose->InVivo_Sample InVivo_Sample->LCMS Data Metabolite Identification & Kinetic Modeling (Clearance, Half-life) LCMS->Data

Comparative workflow for in vitro and in vivo metabolic profiling using LC-QTOF-MS.

Quantitative Comparison: In Vitro vs In Vivo Profiles

The following table synthesizes the expected analytical outcomes when profiling geranyl butyrate across both systems, allowing researchers to choose the appropriate model based on their specific developmental phase.

ParameterIn Vitro Profiling (Liver Microsomes)In Vivo Profiling (Rodent Model)
Primary Mechanism Carboxylesterase-mediated hydrolysisGI/Hepatic first-pass hydrolysis & CYP oxidation
Observed Half-Life ( t1/2​ ) Extremely short (< 15 minutes)Parent compound rarely detected systemically
Primary Metabolites Geraniol, Butyric AcidGeraniol, Butyric Acid
Secondary Metabolites Minimal (unless NADPH is heavily supplemented)8-hydroxygeraniol, 8-carboxygeraniol, Glucuronides
Analytical Focus Intrinsic clearance ( CLint​ ), enzyme kinetics ( Km​ , Vmax​ )Systemic exposure (AUC), renal clearance, toxicity
Key Limitation Lacks multi-organ interplay and renal excretion pathwaysHigh biological variance; complex sample matrix

Strategic Applications in Drug Development

Understanding the dichotomy between in vitro and in vivo data for geranyl butyrate is highly applicable to prodrug design. Esterification is a common strategy to increase the lipophilicity and oral bioavailability of polar drugs. By utilizing the in vitro protocols described, developers can screen various ester moieties (e.g., comparing butyrate vs. acetate) to tune the rate of enzymatic hydrolysis[2]. Subsequently, in vivo LC-QTOF-MS profiling ensures that the liberated carrier molecules (like geraniol) are safely oxidized and excreted without forming reactive, toxic intermediates[5].

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Safety & Regulatory Compliance

Safety

3,7-Dimethyl-2,6-octadienyl Butyrate proper disposal procedures

As a Senior Application Scientist, establishing rigorous, scientifically grounded protocols for chemical handling is paramount for both laboratory safety and environmental compliance. 3,7-Dimethyl-2,6-octadienyl Butyrate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, scientifically grounded protocols for chemical handling is paramount for both laboratory safety and environmental compliance. 3,7-Dimethyl-2,6-octadienyl Butyrate (commonly known as Geranyl butyrate, CAS: 106-29-6) is an ester widely utilized in flavor, fragrance, and pharmaceutical intermediate development.

While its acute mammalian toxicity is exceptionally low, its physicochemical properties—specifically its lipophilicity and aquatic toxicity—demand strict, non-negotiable disposal procedures. This guide provides the mechanistic reasoning and step-by-step methodologies required for the safe containment and disposal of this compound.

Quantitative Profiling & Operational Causality

To design an effective disposal protocol, we must first analyze the compound's physical and toxicological data. The operational choices in our disposal workflow are directly dictated by these parameters.

ParameterValueOperational Impact on Disposal
CAS Number 106-29-6Essential for accurate hazardous waste manifesting and regulatory compliance[1].
Flash Point 100°C – 113°C (Closed Cup)Combustible. Requires the elimination of localized ignition sources during spill response[2][3].
Water Solubility ImmiscibleSpills will spread rapidly on water surfaces; necessitates physical diking over aqueous dilution[4].
Acute Oral LD50 (Rat) 10,660 mg/kgLow mammalian toxicity reduces acute handling risk, shifting the primary focus to environmental protection[5][6].
Aquatic Toxicity Toxic (H401)Strict prohibition from drain disposal; mandates containment and high-temperature incineration[7].

Mechanistic Reasoning for Disposal Choices

1. The Hydrolysis Risk of Esters: Why do we strictly specify inert absorbents (like dry sand or vermiculite) rather than universal chemical binders? 3,7-Dimethyl-2,6-octadienyl Butyrate is an ester. If exposed to highly acidic or basic universal binders, the compound can undergo rapid, catalyzed ester hydrolysis. This cleavage reaction breaks the molecule down into geraniol and butyric acid. Butyric acid possesses a highly corrosive profile and a severe, vomit-like odor that can easily force a laboratory evacuation. Using inert absorbents prevents this catalytic cleavage, maintaining the chemical's stability during cleanup and transport.

2. The Lipophilic Threat to Aquatic Life: The compound is highly lipophilic and immiscible with water[4]. If flushed down a standard laboratory drain, it will not dissolve; instead, it will float, spread rapidly, and potentially bypass standard aqueous filtration systems. In aquatic environments, lipophilic esters can coat the respiratory structures (gills) of aquatic organisms or disrupt cellular lipid bilayers, leading to the H401 (Toxic to aquatic life) designation[7]. Therefore, high-temperature incineration is the only acceptable disposal route, as it completely oxidizes the ester into carbon dioxide and water.

Spill Response & Disposal Workflow

G Start Spill Detected: 3,7-Dimethyl-2,6-octadienyl Butyrate PPE Don PPE (Respirator, Nitrile Gloves) Start->PPE Assess Assess Spill Volume PPE->Assess Small Small Spill (< 1L) Assess->Small Large Large Spill (> 1L) Assess->Large Absorb Apply Inert Absorbent (Sand, Vermiculite) Small->Absorb Dike Dike Area Prevent Drain Entry Large->Dike Dike->Absorb Collect Collect in Sealed HDPE/Steel Container Absorb->Collect Incinerate High-Temperature Incineration (EPA Approved) Collect->Incinerate

Workflow for the containment and disposal of 3,7-Dimethyl-2,6-octadienyl Butyrate spills.

Self-Validating Disposal Methodology

To ensure absolute safety and compliance, follow this step-by-step methodology. This protocol includes a self-validating mass-balance check to guarantee complete chemical recovery.

Phase 1: Pre-Disposal Assessment & Isolation

  • Isolate the Area: Immediately halt all nearby operations. Eliminate any open flames or high-heat sources, as the compound is combustible (Flash point ~100°C)[2].

  • Don Appropriate PPE: Equip standard laboratory PPE, including nitrile gloves, safety goggles, and a lab coat. If the spill occurs outside a fume hood and ventilation is poor, an air-purifying respirator with organic vapor cartridges is required[3][5].

Phase 2: Source Control & Diking

  • Stop the Flow: If the chemical is leaking from a drum or carboy, right the container or transfer the remaining contents to a secondary vessel[4].

  • Perimeter Diking (For spills > 1L): Do not use water to flush the spill. Instead, create a perimeter dike using dry earth or sand to physically block the liquid from reaching floor drains or sinks[3][4].

Phase 3: Inert Absorption & Gravimetric Validation

  • Apply Absorbent: Liberally apply an inert absorbent (vermiculite, diatomaceous earth, or dry sand) over the entire surface of the spill[3][4].

  • Gravimetric Validation (Self-Validating Step): To ensure complete recovery, weigh your dry absorbent before application. After the liquid is fully absorbed, sweep up the material using non-sparking tools and weigh the collected waste. The mass difference ( Δm ) must closely approximate the theoretical mass of the spilled chemical (calculated via estimated volume × density of ~0.89 g/mL). A matched mass balance validates that 100% of the ester has been recovered from the surface, confirming the area is safe for standard detergent cleaning.

Phase 4: Waste Segregation & Final Routing

  • Packaging: Transfer the saturated absorbent into a chemically compatible, sealable container (e.g., an HDPE drum or a Teflon-lined steel bucket)[3].

  • Labeling: Clearly label the container as "Hazardous Environmental Waste - Ester Liquid (3,7-Dimethyl-2,6-octadienyl Butyrate)".

  • Disposal Routing: Do not mix this waste with general aqueous or halogenated waste streams. Route the sealed container to a licensed professional waste disposal service for high-temperature incineration in accordance with local, regional, and EPA regulations[4][5].

Sources

Handling

Personal protective equipment for handling 3,7-Dimethyl-2,6-octadienyl Butyrate

Comprehensive Safety and Operational Guide for Handling 3,7-Dimethyl-2,6-octadienyl Butyrate As drug development professionals and formulation scientists, handling volatile esters like 3,7-Dimethyl-2,6-octadienyl Butyrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3,7-Dimethyl-2,6-octadienyl Butyrate

As drug development professionals and formulation scientists, handling volatile esters like 3,7-Dimethyl-2,6-octadienyl Butyrate (commonly known as Geranyl Butyrate, CAS 106-29-6) requires precise logistical and safety frameworks. While widely recognized as a flavoring and fragrance agent, its concentrated laboratory-grade form presents specific occupational hazards, including dermal, ocular, and respiratory irritation, alongside significant aquatic toxicity[1][2].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring strict compliance with global laboratory safety standards.

Section 1: Physicochemical Profile and Hazard Causality

Understanding the physical properties of Geranyl Butyrate is critical for anticipating its behavior in a laboratory setting. As a lipophilic ester, it readily partitions into organic matrices, including the lipid bilayers of human skin and ocular membranes, which drives its primary irritant properties[3].

Table 1: Physicochemical Properties & Hazard Identifiers

Property / HazardValue / ClassificationOperational Implication
CAS Number 106-29-6Unique identifier for precise SDS cross-referencing[1].
Molecular Weight 224.34 g/mol High molecular weight ester; low volatility but persistent vapor[2].
Boiling Point 151 - 153 °CRequires localized heating for distillation; fume hood mandatory[1][2].
Flash Point 113 °C (Closed Cup)Combustible. Keep away from open flames and ignition sources[2].
Solubility Immiscible in waterSpills will spread on water surfaces; requires inert dry absorbents[2][4].
GHS Hazards H315, H319, H335, H400, H411Skin/Eye/Respiratory irritant; Highly toxic to aquatic life[4][5].

Section 2: Personal Protective Equipment (PPE) Matrix & Rationale

PPE selection must not be arbitrary; it must be directly correlated to the chemical's permeation profile and hazard classification. Because Geranyl Butyrate is an ester, it can degrade certain inferior glove materials over prolonged exposure.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Nitrile or Neoprene GlovesEsters act as mild solvents. Nitrile provides a sufficient barrier against lipophilic permeation for incidental contact. Inspect for micro-tears prior to use[1].
Eye Protection Chemical Safety Goggles / Face ShieldProtects against H319 (Serious Eye Irritation). The compound's lipophilicity allows rapid penetration of the corneal epithelium[1][2].
Respiratory NIOSH/CEN-approved respirator (Organic Vapor Cartridge)Required if local exhaust ventilation (LEV) fails or during large spills to mitigate H335 (Respiratory Irritation)[1][2].
Body Protection Flame-resistant lab coat, closed-toe non-porous shoesPrevents dermal absorption (H315) and protects against localized combustible hazards (Flash point 113 °C)[2].

Section 3: Operational Handling Protocol

To maintain scientific integrity and operational safety, follow this self-validating workflow when dispensing or reacting 3,7-Dimethyl-2,6-octadienyl Butyrate.

Step-by-Step Handling Methodology:

  • Environmental Verification: Before opening the reagent, verify that the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Ensure no open flames or spark sources are within the vicinity[4].

  • PPE Verification: Don nitrile gloves, safety goggles, and a buttoned lab coat. Perform a visual and tactile inspection of gloves for degradation[1].

  • Dispensing: Use glass or PTFE-lined pipettes/syringes. Avoid polystyrene or standard plastics, as prolonged contact with concentrated esters can cause polymer leaching or degradation.

  • Transfer & Storage: Keep the container tightly closed immediately after dispensing to prevent vapor accumulation and oxidative degradation from light and heat. Store in a cool, dry, well-ventilated place[2].

  • Decontamination: Wash hands thoroughly with soap and water immediately after handling, even if gloves were worn, to remove any microscopic permeation[1][2].

Section 4: Spill Response and Disposal Plan

Due to its classification as an acute and chronic aquatic toxicant (H400, H411), 3,7-Dimethyl-2,6-octadienyl Butyrate must never be flushed down the sink[4][5]. Water is highly ineffective for cleanup due to the compound's immiscibility, which will cause the chemical to spread across the water's surface[4].

SpillResponse A Spill Detected: 3,7-Dimethyl-2,6-octadienyl Butyrate B Evacuate Area & Ensure Max Ventilation A->B C Don Maximum PPE: Respirator, Nitrile Gloves, Goggles B->C D Containment: Dike with Inert Material (Sand/Earth) C->D E Absorption: Apply Vermiculite/Dry Clay D->E F Collection: Seal in Hazardous Waste Container E->F G Disposal: Licensed Chemical Waste Facility F->G

Logical workflow for accidental release and spill management of Geranyl Butyrate.

Step-by-Step Spill Response Methodology:

  • Isolation: Stop the flow of material immediately if it is safe to do so. Eliminate all ignition sources (sparks, flares, flames) in the immediate area[4].

  • Containment: Dike the spilled material using an inert physical barrier (dry sand or earth) to prevent it from entering drains, waterways, or sub-floor routing[2][4].

  • Absorption: Cover the spill with an inert absorbent such as vermiculite, dry clay, or diatomaceous earth. Do not use combustible absorbents like sawdust[4][6].

  • Collection: Using non-sparking tools, scoop the saturated absorbent into a dedicated, sealable hazardous waste container[4].

  • Surface Cleaning: Wipe the residual surface with a compatible organic solvent (e.g., ethanol) followed by soap and water to remove the lipophilic film[2].

  • Disposal: Label the container clearly with GHS hazard warnings and transfer it to a licensed professional waste disposal service[1][4]. Contaminated packaging must be disposed of as unused product[1].

References

  • GERANYL BUTYRATE CAS No 106-29-6 MATERIAL SAFETY DATA SHEET , CDH Fine Chemical.1

  • Geranyl Butyrate - Material Safety Data Sheet (MSDS) , ChemicalBull. 2

  • 500169 geranyl butyrate 98% safety data sheet , Vigon International. 4

  • 502554 geranyl butyrate 60% safety data sheet , Vigon International. 6

  • Geranyl butyrate (CAS 106-29-6) | Properties, SDS & Suppliers , chemBlink. 5

  • Showing Compound Geranyl butyrate (FDB018005) , FooDB. 3

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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Reactant of Route 1
3,7-Dimethyl-2,6-octadienyl Butyrate
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Reactant of Route 2
3,7-Dimethyl-2,6-octadienyl Butyrate
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